(1S,2R)-2-Aminocyclopentanol hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1S,2R)-2-aminocyclopentan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSXKSSWYSZPGQ-JBUOLDKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588727 | |
| Record name | (1S,2R)-2-Aminocyclopentan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225791-13-9, 31889-37-9 | |
| Record name | (1S,2R)-2-Aminocyclopentan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-2-Amino-cyclopentanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1S,2R)-2-aminocyclopentan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Core Physical Properties of (1S,2R)-2-Aminocyclopentanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of (1S,2R)-2-Aminocyclopentanol hydrochloride, a key chiral building block in pharmaceutical and chemical synthesis. The information is compiled from various chemical data sources to assist researchers and professionals in its application.
Core Physical and Chemical Properties
This compound is a white to light yellow crystalline solid.[1] It is known to be soluble in water and other polar solvents.[2] The hydrochloride form of the compound enhances its solubility, which is advantageous for its handling and incorporation into various chemical formulations.
Below is a summary of its key physical properties:
| Property | Value |
| CAS Number | 225791-13-9[1][2] |
| Molecular Formula | C₅H₁₂ClNO[1][2] |
| Molecular Weight | 137.61 g/mol [1][2] |
| Appearance | White to Light Yellow and Faint Beige to Beige and Faint Brown to Light Brown solid[1] |
| Boiling Point | 220.9°C at 760 mmHg[1][2][3] |
| Flash Point | 87.4°C[2][3] |
| Vapor Pressure | 0.0229 mmHg at 25°C[2][3] |
| Storage Conditions | Inert atmosphere, Room Temperature[2][4] or 2-8°C[1] |
Role in Asymmetric Synthesis
This compound is a versatile chiral reagent widely employed in the synthesis of enantiomerically pure compounds.[1] Its stereochemistry is crucial for asymmetric synthesis, enabling the precise creation of complex molecules.[1] This makes it a valuable intermediate in the development of various pharmaceuticals, including antiviral and anticancer agents.[1] The compound also serves in the development of ligands for catalysis.[1]
Caption: Synthetic utility of this compound.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties listed in this guide are not consistently available in publicly accessible literature. The data presented is aggregated from chemical suppliers and databases. For specific analytical methods, it is recommended to consult the certificates of analysis provided by the respective suppliers.
Safety Information
Users should handle this compound with appropriate personal protective equipment, including gloves and eye protection.[2] It is advised to avoid contact with skin and eyes and to ensure adequate ventilation during handling.[2] The compound should be stored away from strong oxidants, strong acids, and strong bases.[2] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]
References
In-depth Technical Guide: (1S,2R)-2-Aminocyclopentanol Hydrochloride
CAS Number: 225791-13-9
For Researchers, Scientists, and Drug Development Professionals
Core Compound Summary
(1S,2R)-2-Aminocyclopentanol hydrochloride is a chiral aminocycloalkanol that serves as a crucial building block in asymmetric synthesis. Its stereochemically defined structure makes it a valuable intermediate in the pharmaceutical industry, particularly in the development of antiviral and anticancer therapeutics. The hydrochloride salt form enhances its stability and handling properties.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₅H₁₂ClNO |
| Molecular Weight | 137.61 g/mol |
| Appearance | White to light yellow solid |
| Boiling Point | 220.9 °C at 760 mmHg |
| Storage Temperature | 2-8°C |
Synthesis and Manufacturing
Representative Synthetic Pathway: Chemoenzymatic Resolution
A plausible synthetic route for chiral aminocyclopentanols involves the following key steps:
-
Hetero-Diels-Alder Reaction: This reaction can be used to construct the cyclopentane ring with initial stereochemical control.
-
Enzymatic Kinetic Resolution: A key step where a lipase, such as Burkholderia cepacia lipase, is used to selectively acylate one enantiomer of a racemic aminocyclopentanol precursor, allowing for the separation of the two enantiomers.
-
Deprotection: Removal of protecting groups to yield the final aminocyclopentanol.
-
Salt Formation: Treatment with hydrochloric acid to form the stable hydrochloride salt.
Caption: Conceptual workflow for the chemoenzymatic synthesis.
Applications in Drug Development
This compound is a key intermediate in the synthesis of carbocyclic nucleoside analogues, a class of compounds known for their antiviral activity. These molecules mimic natural nucleosides but have a carbocyclic ring instead of a ribose sugar, which imparts greater metabolic stability.
Role in Antiviral Drug Synthesis: The Example of Carbocyclic Nucleosides
Carbocyclic nucleosides, such as Abacavir, are potent inhibitors of viral reverse transcriptase. The chiral aminocyclopentanol moiety provides the crucial stereochemistry for the cyclopentene ring that mimics the sugar portion of natural nucleosides.
Mechanism of Action of Carbocyclic Nucleoside Analogues (e.g., Abacavir):
-
Cellular Uptake and Phosphorylation: The carbocyclic nucleoside analogue is taken up by host cells and is sequentially phosphorylated by cellular kinases to its active triphosphate form.
-
Inhibition of Reverse Transcriptase: The triphosphate analogue acts as a competitive inhibitor of the viral reverse transcriptase enzyme.
-
Chain Termination: It is incorporated into the growing viral DNA chain. Due to the lack of a 3'-hydroxyl group on the cyclopentane ring, the addition of the next nucleotide is blocked, leading to chain termination and halting viral replication.
Caption: Signaling pathway for antiviral activity.
Experimental Protocols
While a specific, published, detailed experimental protocol for the synthesis of CAS number 225791-13-9 is not available, a general procedure for a key step in the synthesis of chiral aminocyclopentanols, the enzymatic resolution, is provided below as a representative example. This protocol is based on established methodologies for similar compounds.
Representative Protocol: Enzymatic Kinetic Resolution of a Racemic Aminocyclopentanol Precursor
Objective: To separate the enantiomers of a racemic N-protected-2-aminocyclopentanol derivative using lipase-catalyzed acylation.
Materials:
-
Racemic N-protected-2-aminocyclopentanol derivative
-
Burkholderia cepacia lipase (Amano Lipase PS)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., toluene or THF)
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve the racemic N-protected-2-aminocyclopentanol derivative (1 equivalent) in the anhydrous organic solvent.
-
Add vinyl acetate (1.5-2 equivalents) to the solution.
-
Add Burkholderia cepacia lipase to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically stopped at or near 50% conversion to ensure high enantiomeric excess of both the unreacted alcohol and the acylated product.
-
Once the desired conversion is reached, filter off the enzyme and wash it with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of the acylated product and the unreacted alcohol by silica gel column chromatography to separate the two enantiomers.
Expected Outcome:
This procedure yields one enantiomer as the acylated product and the other as the unreacted alcohol, both with high enantiomeric excess. Subsequent deprotection steps would then be carried out on the desired enantiomer to obtain the final (1S,2R)-2-Aminocyclopentanol.
Conclusion
This compound is a valuable and highly sought-after chiral building block in the synthesis of complex pharmaceutical molecules. Its importance lies in its ability to introduce specific stereochemistry, which is critical for the biological activity of many drugs, particularly carbocyclic nucleoside antiviral agents. The chemoenzymatic approach to its synthesis highlights the power of biocatalysis in producing enantiomerically pure compounds for the pharmaceutical industry. Further research into the development of more efficient and scalable synthetic routes for this and other chiral intermediates will continue to be a key area of focus in drug discovery and development.
An In-depth Technical Guide to the Molecular Structure of cis-(1S,2R)-2-Aminocyclopentanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of cis-(1S,2R)-2-Aminocyclopentanol hydrochloride. This chiral amino alcohol is a valuable building block in asymmetric synthesis and is of significant interest to researchers in medicinal chemistry and drug development.
Molecular Structure and Chemical Properties
cis-(1S,2R)-2-Aminocyclopentanol hydrochloride is the hydrochloride salt of a specific stereoisomer of 2-aminocyclopentanol. The "cis" configuration indicates that the amino and hydroxyl groups are on the same side of the cyclopentane ring. The "(1S,2R)" designation specifies the absolute stereochemistry at the two chiral centers. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.
Below is a two-dimensional representation of the molecular structure of cis-(1S,2R)-2-Aminocyclopentanol hydrochloride, generated using the DOT language.
Caption: 2D representation of cis-(1S,2R)-2-Aminocyclopentanol hydrochloride.
Physicochemical Properties
A summary of the key physicochemical properties of cis-(1S,2R)-2-Aminocyclopentanol hydrochloride is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 225791-13-9 | [1][2] |
| Molecular Formula | C5H12ClNO | [1][2] |
| Molecular Weight | 137.61 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Boiling Point | 220.9 °C at 760 mmHg (of free base) | [1] |
| Storage | Inert atmosphere, Room Temperature | [1] |
Experimental Protocols
Representative Synthesis Workflow
The following diagram illustrates a potential workflow for the synthesis of the target compound.
Caption: A plausible synthetic workflow for cis-(1S,2R)-2-Aminocyclopentanol hydrochloride.
General Experimental Procedure (Representative)
Please note: The following is a representative protocol and has not been experimentally validated. It is intended for illustrative purposes.
-
Synthesis of a Protected Amino Ketone: A suitable N-protected derivative of 2-aminocyclopentanone is synthesized from a commercially available starting material, such as a derivative of 2-oxocyclopentanecarboxylic acid.
-
Stereoselective Reduction: The protected amino ketone is subjected to stereoselective reduction. This is a critical step to establish the desired (1S,2R) stereochemistry. Chiral reducing agents or catalytic hydrogenation with a chiral catalyst are typically employed.
-
Deprotection: The protecting group on the amine is removed under appropriate conditions to yield the free base, cis-(1S,2R)-2-Aminocyclopentanol.
-
Hydrochloride Salt Formation: The free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether or isopropanol) to precipitate the hydrochloride salt. The resulting solid is then collected by filtration, washed, and dried.
Spectroscopic and Structural Data
Due to the specialized nature of this compound, comprehensive, publicly available experimental spectroscopic and crystallographic data is limited. The following tables present expected or representative data for cis-(1S,2R)-2-Aminocyclopentanol hydrochloride based on its known structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Representative Data)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | ~3.5 | m | - | CH-OH |
| ¹H | ~3.2 | m | - | CH-NH₃⁺ |
| ¹H | 1.5 - 2.2 | m | - | Cyclopentyl CH₂ |
| ¹³C | ~75 | - | - | CH-OH |
| ¹³C | ~58 | - | - | CH-NH₃⁺ |
| ¹³C | 20 - 35 | - | - | Cyclopentyl CH₂ |
Infrared (IR) Spectroscopy (Representative Data)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3500 | Strong, Broad | O-H stretch |
| 2800 - 3100 | Strong, Broad | N-H stretch (amine salt) |
| 2850 - 2960 | Medium | C-H stretch (aliphatic) |
| 1500 - 1600 | Medium | N-H bend (amine salt) |
| 1050 - 1150 | Strong | C-O stretch |
Mass Spectrometry (MS) (Representative Data)
| m/z | Relative Intensity (%) | Assignment |
| 101.08 | High | [M-H]⁺ (free base) |
| 84.08 | Medium | [M-NH₂-H]⁺ |
| 73.06 | Medium | [M-C₂H₄O]⁺ |
X-ray Crystallography Data
As of the last update, a public crystal structure for cis-(1S,2R)-2-Aminocyclopentanol hydrochloride has not been found in open-access databases. Such data would provide definitive information on bond lengths, bond angles, and the solid-state conformation of the molecule.
Applications in Research and Development
cis-(1S,2R)-2-Aminocyclopentanol hydrochloride serves as a valuable chiral building block in the synthesis of more complex molecules. Its primary applications are in:
-
Asymmetric Synthesis: Used as a chiral auxiliary or ligand to induce stereoselectivity in chemical reactions.
-
Pharmaceutical Intermediates: A key component in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).
The relationship between its structure and utility is depicted in the logical diagram below.
References
Synthesis of Enantiomerically Pure (1S,2R)-2-Aminocyclopentanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(1S,2R)-2-Aminocyclopentanol is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its specific stereochemistry is often crucial for the biological activity of the final active pharmaceutical ingredient. This technical guide provides an in-depth overview of the primary methods for obtaining enantiomerically pure (1S,2R)-2-aminocyclopentanol, focusing on chemical and enzymatic resolution strategies. Detailed experimental protocols, quantitative data, and process visualizations are presented to assist researchers in the practical application of these synthetic routes.
Overview of Synthetic Strategies
The most common and industrially scalable approach to enantiomerically pure (1S,2R)-2-aminocyclopentanol involves the resolution of a racemic mixture of cis-2-aminocyclopentanol. This is typically achieved through two main pathways:
-
Chemical Resolution via Diastereomeric Salt Formation: This classical method involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
-
Enzymatic Kinetic Resolution: This method utilizes the high enantioselectivity of enzymes, typically lipases, to selectively acylate one enantiomer of the racemic amino alcohol, leaving the other enantiomer unreacted. This allows for the separation of the acylated product from the unreacted enantiomer.
This guide will delve into the specifics of both methodologies, providing detailed experimental procedures and comparative data.
Chemical Resolution: A Step-by-Step Approach
The chemical resolution process generally begins with the synthesis of a racemic N-protected amino alcohol, followed by resolution and deprotection. A common protecting group is the benzyl group, which can be readily introduced and subsequently removed.
Synthesis of Racemic cis-N-Benzyl-2-aminocyclopentanol
The precursor for chemical resolution is the racemic cis-N-benzyl-2-aminocyclopentanol, which is synthesized by the ring-opening of cyclopentene oxide with benzylamine.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, cyclopentene oxide is reacted with benzylamine. The reaction can be carried out neat or in a solvent such as water or toluene.
-
Reaction Conditions: The mixture is typically heated to a temperature between 90-110°C.
-
Work-up and Purification: After the reaction is complete, the excess benzylamine and solvent are removed under reduced pressure to yield the racemic cis-N-benzyl-2-aminocyclopentanol.
Diastereomeric Salt Resolution
The resolution of racemic cis-N-benzyl-2-aminocyclopentanol is effectively achieved using a chiral resolving agent, such as R-(-)-mandelic acid.
Experimental Protocol:
-
Salt Formation: The racemic cis-N-benzyl-2-aminocyclopentanol is dissolved in a suitable solvent, such as ethanol or methanol. A solution of R-(-)-mandelic acid (typically 0.5 to 1.0 equivalents) in the same solvent is then added.
-
Crystallization: The mixture is heated to ensure complete dissolution and then allowed to cool slowly to promote the crystallization of the less soluble diastereomeric salt, which is the (1S,2R)-N-benzyl-2-aminocyclopentanol-R-(-)-mandelate. Seeding with a small crystal of the desired salt can aid in crystallization.
-
Isolation and Purification: The precipitated diastereomeric salt is collected by filtration, washed with a small amount of cold solvent, and dried. The enantiomeric purity can be enhanced by recrystallization.
-
Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., aqueous NaOH) to neutralize the mandelic acid and liberate the free (1S,2R)-N-benzyl-2-aminocyclopentanol. The free amine is then extracted with an organic solvent.
Deprotection
The final step is the removal of the benzyl protecting group to yield the target (1S,2R)-2-aminocyclopentanol. This is typically achieved by catalytic hydrogenation.
Experimental Protocol:
-
Hydrogenolysis: The (1S,2R)-N-benzyl-2-aminocyclopentanol is dissolved in a suitable solvent like methanol or ethanol. A palladium-on-carbon catalyst (Pd/C) is added, and the mixture is subjected to a hydrogen atmosphere.
-
Work-up: Upon completion of the reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield the enantiomerically pure (1S,2R)-2-aminocyclopentanol.
Quantitative Data for Chemical Resolution
| Step | Product | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1 | Racemic cis-N-Benzyl-2-aminocyclopentanol | >90 | N/A |
| 2 | (1S,2R)-N-Benzyl-2-aminocyclopentanol-R-mandelate | 40-50 (after recrystallization) | >99 |
| 3 | (1S,2R)-2-Aminocyclopentanol | >95 | >99 |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a highly selective and environmentally friendly alternative to chemical resolution. Lipases are commonly employed for the enantioselective acylation of racemic amino alcohols.
N-Protection of Racemic cis-2-Aminocyclopentanol
For enzymatic resolution, the amino group of the racemic cis-2-aminocyclopentanol is often protected, for instance, with a tert-butoxycarbonyl (Boc) group.
Experimental Protocol:
-
Reaction: Racemic cis-2-aminocyclopentanol is reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a solvent such as dichloromethane.
-
Purification: The resulting racemic N-Boc-cis-2-aminocyclopentanol is purified by column chromatography.
Lipase-Catalyzed Kinetic Resolution
The kinetic resolution is performed by the selective acylation of one enantiomer.
Experimental Protocol:
-
Enzymatic Reaction: The racemic N-Boc-cis-2-aminocyclopentanol is dissolved in an organic solvent (e.g., diisopropyl ether). A lipase, such as Candida antarctica lipase B (CALB), and an acylating agent, like vinyl acetate, are added.
-
Monitoring: The reaction is monitored by chiral HPLC or GC until approximately 50% conversion is reached. At this point, the (1R,2S)-enantiomer will be acylated, leaving the desired (1S,2R)-enantiomer unreacted.
-
Separation: The enzyme is filtered off, and the acylated product is separated from the unreacted (1S,2R)-N-Boc-2-aminocyclopentanol by column chromatography.
Deprotection
The Boc protecting group is removed from the resolved (1S,2R)-N-Boc-2-aminocyclopentanol.
Experimental Protocol:
-
Acidolysis: The N-Boc protected compound is treated with an acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an alcohol, to remove the Boc group.
-
Work-up: The reaction mixture is concentrated, and the product is isolated, often as a hydrochloride salt.
Quantitative Data for Enzymatic Resolution
| Step | Product | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) |
| 1 | Racemic N-Boc-cis-2-aminocyclopentanol | >95 | N/A |
| 2 | (1S,2R)-N-Boc-2-aminocyclopentanol | ~45-50 | >99 |
| 3 | (1S,2R)-2-Aminocyclopentanol | >95 | >99 |
Visualizations of Synthetic Pathways
The following diagrams illustrate the workflows for the chemical and enzymatic resolution methods.
Caption: Workflow for the chemical resolution of (1S,2R)-2-aminocyclopentanol.
Caption: Workflow for the enzymatic resolution of (1S,2R)-2-aminocyclopentanol.
Conclusion
The synthesis of enantiomerically pure (1S,2R)-2-aminocyclopentanol is a critical process in the development of various pharmaceuticals. Both chemical and enzymatic resolution methods provide effective pathways to this valuable chiral intermediate. The choice between these methods will depend on factors such as scale, cost, and environmental considerations. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize (1S,2R)-2-aminocyclopentanol in a laboratory setting.
Spectroscopic Analysis of (1S,2R)-2-Aminocyclopentanol Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure
(1S,2R)-2-Aminocyclopentanol hydrochloride is a chiral organic compound with the chemical formula C₅H₁₂ClNO. Its structure consists of a five-membered cyclopentane ring with an amino group and a hydroxyl group attached to adjacent carbon atoms in a cis configuration. The hydrochloride salt form indicates the protonation of the amino group.
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data
The following tables summarize the expected regions for the signals in ¹H NMR, ¹³C NMR, and IR spectra for this compound. These predictions are based on typical values for similar functional groups and structural motifs.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |
| CH-OH | ~4.0 - 4.5 | Multiplet | Deshielded by the adjacent hydroxyl group. |
| CH-NH₃⁺ | ~3.5 - 4.0 | Multiplet | Deshielded by the adjacent ammonium group. |
| Cyclopentane CH₂ | ~1.5 - 2.2 | Multiplets | Complex overlapping signals from the aliphatic ring protons. |
| OH | Variable | Broad Singlet | Chemical shift is dependent on solvent and concentration. |
| NH₃⁺ | Variable | Broad Singlet | Chemical shift is dependent on solvent and concentration; may exchange with D₂O. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Expected Chemical Shift (δ) ppm | Notes |
| C-OH | ~70 - 80 | Deshielded by the electronegative oxygen atom. |
| C-NH₃⁺ | ~50 - 60 | Deshielded by the electronegative nitrogen atom. |
| Cyclopentane CH₂ | ~20 - 40 | Aliphatic carbons of the cyclopentane ring. |
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch | 3200 - 3600 | Strong, Broad | Characteristic of the hydroxyl group, likely involved in hydrogen bonding. |
| N-H Stretch (NH₃⁺) | 2800 - 3200 | Strong, Broad | Stretching vibrations of the ammonium group. |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Strong | C-H stretching of the cyclopentane ring. |
| N-H Bend (NH₃⁺) | ~1500 - 1600 | Medium | Bending vibration of the ammonium group. |
| C-O Stretch | 1050 - 1150 | Medium-Strong | Stretching vibration of the carbon-oxygen bond. |
| C-N Stretch | 1000 - 1250 | Medium | Stretching vibration of the carbon-nitrogen bond. |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra of a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical as the chemical shifts of labile protons (OH and NH₃⁺) are solvent-dependent.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence on a 300 MHz or higher field spectrometer. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure firm contact between the sample and the crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal before analyzing the sample.
-
Sample Spectrum Acquisition: Record the infrared spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹. The instrument software will automatically subtract the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to the Chirality and Stereochemistry of 2-Aminocyclopentanol Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminocyclopentanol is a chiral cyclic amino alcohol that serves as a critical building block in the synthesis of a variety of pharmaceutical compounds and chiral ligands. Its rigid cyclopentane framework, combined with the stereogenic centers at carbons 1 and 2, gives rise to four distinct stereoisomers. The spatial arrangement of the amino and hydroxyl groups in these isomers is paramount, as it dictates their chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and characterization of the four stereoisomers of 2-aminocyclopentanol: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). Detailed experimental protocols for key synthetic and resolution methods are provided, along with a compilation of their physicochemical and spectroscopic properties to aid in their identification and application.
Introduction to the Stereoisomers of 2-Aminocyclopentanol
The structure of 2-aminocyclopentanol contains two chiral centers, leading to the existence of 2^2 = 4 stereoisomers. These isomers can be categorized into two pairs of enantiomers, which are also diastereomers of each other. The relative orientation of the amino and hydroxyl groups on the cyclopentane ring defines them as either cis or trans.
-
Trans Isomers: The amino and hydroxyl groups are on opposite faces of the cyclopentane ring. This pair consists of the (1R,2R) and (1S,2S) enantiomers.
-
Cis Isomers: The amino and hydroxyl groups are on the same face of the cyclopentane ring. This pair consists of the (1R,2S) and (1S,2R) enantiomers.
The distinct three-dimensional arrangements of these functional groups lead to different physical, chemical, and biological properties. Consequently, the ability to selectively synthesize and isolate each stereoisomer is of significant importance in medicinal chemistry and materials science.
Physicochemical and Spectroscopic Data
The characterization of each stereoisomer is crucial for quality control and for understanding its behavior in chemical reactions and biological systems. The following tables summarize available quantitative data for the 2-aminocyclopentanol isomers and their hydrochloride salts. It is important to note that data for the free amines is less commonly reported than for their more stable hydrochloride salts.
Table 1: Physicochemical Properties of 2-Aminocyclopentanol Isomers
| Isomer Configuration | Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Specific Rotation ([α]D) |
| (1R,2R)-trans | HCl Salt | 68327-11-7 | C₅H₁₂ClNO | 137.61 | 179 - 181 | - | -32° to -36° (c=1 in H₂O)[1] |
| (1S,2S)-trans | Free Amine | 930-45-0 | C₅H₁₁NO | 101.15 | - | - | - |
| HCl Salt | 68327-04-8 | C₅H₁₂ClNO | 137.61 | 155 - 160 | - | - | |
| (1R,2S)-cis | Free Amine | 260065-85-8 | C₅H₁₁NO | 101.15 | - | 179 | - |
| HCl Salt | 137254-03-6 | C₅H₁₂ClNO | 137.61 | - | - | - | |
| (1S,2R)-cis | Free Amine | 135969-63-0 | C₅H₁₁NO | 101.15 | - | - | - |
| HCl Salt | 225791-13-9 | C₅H₁₂ClNO | 137.61 | - | 220.9 | - |
Table 2: Spectroscopic Data of 2-Aminocyclopentanol Isomers
| Isomer Configuration | Technique | Key Spectroscopic Features |
| trans-Isomers | ¹H NMR | Larger vicinal coupling constant (³J) between H-1 and H-2 protons due to their pseudo-diaxial relationship in the most stable conformation. |
| ¹³C NMR | - | |
| FTIR (cm⁻¹) | - | |
| cis-Isomers | ¹H NMR | Smaller vicinal coupling constant (³J) between H-1 and H-2 protons due to their pseudo-axial-equatorial relationship. |
| ¹³C NMR | The carbon bearing the amino group (C2) and the carbon bearing the hydroxyl group (C1) are expected to show distinct chemical shifts compared to the trans isomers due to different steric environments. | |
| FTIR (cm⁻¹) | O-H stretch (~3300-3400), N-H stretch (primary amine, two bands ~3300-3500), C-H stretch (~2850-2960), C-N stretch, C-O stretch. Subtle differences in the fingerprint region (<1500 cm⁻¹) may exist between cis and trans isomers. |
Synthesis and Separation of Stereoisomers
The preparation of enantiomerically pure 2-aminocyclopentanol isomers can be achieved through two main strategies: diastereoselective synthesis to control the relative stereochemistry (cis vs. trans), followed by chiral resolution to separate the enantiomers, or through asymmetric synthesis to directly obtain a single enantiomer.
Diastereoselective Synthesis of cis- and trans-2-Aminocyclopentanol
A common approach to synthesize a mixture of cis- and trans-2-aminocyclopentanol is the reduction of 2-aminocyclopentanone. The diastereoselectivity of this reduction can be influenced by the choice of reducing agent and the protecting group on the amine.
Chiral Resolution of Enantiomers
Once a racemic mixture of either the cis or trans diastereomer is obtained, the enantiomers can be separated. Common methods include enzymatic kinetic resolution and chemical resolution via the formation of diastereomeric salts.
Enzymatic kinetic resolution is a highly efficient method that utilizes the stereoselectivity of enzymes, often lipases, to preferentially acylate one enantiomer of the racemic amino alcohol. This results in a mixture of the acylated product and the unreacted enantiomer, which can then be separated.
This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid, such as tartaric acid. This forms a pair of diastereomeric salts which, due to their different physical properties (e.g., solubility), can be separated by fractional crystallization. The desired enantiomer of the amine is then liberated by treatment with a base.
Detailed Experimental Protocols
Protocol for Diastereoselective Reduction of N-Boc-2-aminocyclopentanone
This protocol describes a general procedure for the reduction of N-Boc-protected 2-aminocyclopentanone to a mixture of cis- and trans-N-Boc-2-aminocyclopentanol.
Materials:
-
N-Boc-2-aminocyclopentanone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-2-aminocyclopentanone (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting mixture of cis- and trans-N-Boc-2-aminocyclopentanol by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to separate the diastereomers.
-
Characterize the separated isomers by NMR spectroscopy.
Protocol for Enzymatic Kinetic Resolution of rac-trans-2-Aminocyclopentanol
This protocol outlines a typical procedure for the lipase-catalyzed kinetic resolution of racemic trans-2-aminocyclopentanol.
Materials:
-
rac-trans-2-Aminocyclopentanol
-
Immobilized Lipase B from Candida antarctica (CAL-B)
-
Acyl donor (e.g., ethyl acetate or vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene or tert-butyl methyl ether)
-
Buffer solution (if required for pH control)
Procedure:
-
To a solution of rac-trans-2-aminocyclopentanol (1.0 eq) in the chosen anhydrous organic solvent, add the immobilized lipase (e.g., 10-50% by weight of the substrate).
-
Add the acyl donor (1.0-1.5 eq).
-
Stir the suspension at a controlled temperature (e.g., 30-45 °C).
-
Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining substrate and the acylated product.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted enantiomer from the acylated enantiomer by column chromatography or by an acid-base extraction procedure.
-
If necessary, hydrolyze the acylated enantiomer (e.g., with aqueous NaOH or HCl) to obtain the corresponding free amino alcohol.
Protocol for Chemical Resolution of rac-cis-2-Aminocyclopentanol with (+)-Tartaric Acid
This protocol describes a general method for the separation of cis-2-aminocyclopentanol enantiomers using (+)-tartaric acid.
Materials:
-
rac-cis-2-Aminocyclopentanol
-
(+)-Tartaric acid
-
Methanol (MeOH) or another suitable solvent
-
5 M Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve rac-cis-2-aminocyclopentanol (1.0 eq) in a minimal amount of hot methanol.
-
In a separate flask, dissolve (+)-tartaric acid (0.5-1.0 eq) in a minimal amount of hot methanol.
-
Add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be necessary.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. This is the first crop of the diastereomeric salt.
-
The mother liquor, containing the more soluble diastereomeric salt, can be concentrated to obtain a second crop of crystals or processed to recover the other enantiomer.
-
To liberate the enantiomerically enriched amine, dissolve the crystalline diastereomeric salt in water and add 5 M NaOH solution until the pH is basic.
-
Extract the free amine with an organic solvent.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched cis-2-aminocyclopentanol.
-
Determine the enantiomeric excess by chiral HPLC or by measuring the specific optical rotation.
Conclusion
The four stereoisomers of 2-aminocyclopentanol represent a versatile platform for the development of chiral molecules with significant applications in the pharmaceutical and chemical industries. A thorough understanding of their stereochemistry is fundamental to harnessing their potential. This guide has provided a detailed overview of the synthesis, separation, and characterization of these isomers. The presented data and experimental protocols serve as a valuable resource for researchers and professionals engaged in the design and synthesis of stereochemically defined compounds. Further research to complete the physicochemical and spectroscopic datasets for all four free amine isomers will be beneficial for the scientific community.
References
The Ascendancy of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of cis-2-Aminocyclopentanol Derivatives
For Immediate Release
A comprehensive review of the synthesis, biological activity, and therapeutic potential of cis-2-aminocyclopentanol derivatives, offering a valuable resource for researchers, scientists, and drug development professionals.
The cis-2-aminocyclopentanol core has emerged as a "privileged scaffold" in medicinal chemistry, forming the foundation of a diverse range of biologically active molecules. This technical guide provides a detailed exploration of the discovery, historical development, and evolving applications of this important class of compounds, with a focus on their roles as potent enzyme inhibitors in cancer and viral diseases.
A Historical Perspective on Synthesis
While early reports on the synthesis of aminocyclopentanols exist in the chemical literature, the development of stereoselective methods to access the crucial cis isomer has been a more recent endeavor. The evolution of synthetic strategies has progressed from classical resolution of racemic mixtures to highly efficient asymmetric and chemoenzymatic approaches.
Modern synthetic routes often employ sophisticated catalytic systems to achieve high enantiomeric excess. A notable example is the asymmetric synthesis of cis-aminocyclopentenols, which serve as key building blocks. This process can involve a one-pot multistep sequence featuring a Palladium(II)-catalyzed Overman rearrangement and a Ruthenium(II)-catalyzed ring-closing metathesis. Such methods have enabled the multigram synthesis of these chiral carbocycles with high enantiopurity. Another versatile approach involves the reduction of β-enaminoketones, which can be prepared from 1,3-cyclohexanediones, to yield the corresponding aminocyclohexanols, providing a methodological template for cyclopentane analogues. Furthermore, hetero-Diels-Alder reactions have been utilized in the synthesis of related aminocyclopentanol hydrochlorides, which are key intermediates in the production of antiviral drugs.
Therapeutic Potential: A Tale of Two Targets
The therapeutic promise of cis-2-aminocyclopentanol derivatives is most prominently illustrated by their potent inhibitory activity against two distinct classes of enzymes: aldo-keto reductases involved in cancer and viral neuraminidases.
Inhibition of Aldo-Keto Reductases (AKRs) in Hormone-Dependent Cancers
A significant breakthrough in the application of aminocyclopentanol derivatives has been the discovery of their ability to inhibit aldo-keto reductase (AKR) enzymes, particularly AKR1C1 and AKR1C3.[1] These enzymes play a pivotal role in the biosynthesis of potent androgens and estrogens, which are critical drivers of proliferation in hormone-dependent cancers such as prostate and breast cancer.[1] By blocking the activity of AKR1C3, these derivatives can disrupt the hormonal signaling pathways that fuel tumor growth.[1]
The mechanism involves the conversion of weaker steroid precursors to more potent forms. For instance, AKR1C3 catalyzes the reduction of androstenedione to testosterone. Inhibition of this step reduces the pool of active androgens available to bind to and activate the androgen receptor, thereby mitigating downstream pro-proliferative signaling.
Below is a diagram illustrating the central role of AKR1C3 in steroid biosynthesis and the point of intervention for cis-2-aminocyclopentanol derivatives.
Antiviral Activity through Neuraminidase Inhibition
Derivatives of the cis-2-aminocyclopentanol scaffold have also demonstrated significant potential as antiviral agents, particularly against the influenza virus.[1] Their mechanism of action in this context is the inhibition of the viral neuraminidase enzyme.[1] Neuraminidase is a crucial glycoprotein on the surface of the influenza virus that facilitates the release of newly synthesized virus particles from infected host cells. By blocking the active site of this enzyme, aminocyclopentanol-based inhibitors prevent the cleavage of sialic acid residues, effectively trapping the progeny virions on the cell surface and halting the spread of the infection.
The workflow for assessing the antiviral efficacy of these compounds typically involves cell-based assays, as depicted in the following diagram.
Quantitative Data and Structure-Activity Relationships
Key Experimental Protocols
To facilitate further research and development in this area, detailed experimental protocols are essential. The following provides a representative procedure for the reduction of a β-enaminoketone to a cis-aminocycloalkanol, a common strategy for accessing this class of compounds.
General Procedure for the Reduction of a β-Enaminoketone:
-
Dissolution: The β-enaminoketone (1.0 equivalent) is dissolved in a mixture of an appropriate alcohol (e.g., isopropyl alcohol) and an ethereal solvent (e.g., tetrahydrofuran [THF]).
-
Reduction: The solution is cooled to 0°C, and small pieces of metallic sodium (excess) are added portion-wise while stirring.
-
Reaction Monitoring: The reaction is stirred and allowed to warm to room temperature. The progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: After completion, any unreacted sodium is carefully removed. The reaction mixture is then poured into a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with an organic solvent such as ethyl acetate.
-
Workup and Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired aminocycloalkanol. The cis and trans diastereomers are typically separated at this stage.
Conclusion and Future Directions
The cis-2-aminocyclopentanol scaffold has proven to be a versatile and valuable starting point for the design of potent and selective enzyme inhibitors. The demonstrated efficacy of its derivatives against key targets in oncology and virology underscores the significant therapeutic potential of this compound class. Future research will likely focus on the elucidation of detailed structure-activity relationships, the optimization of pharmacokinetic and pharmacodynamic properties, and the exploration of novel therapeutic applications for this privileged structural motif. The continued development of innovative synthetic methodologies will be crucial in expanding the chemical space and unlocking the full potential of cis-2-aminocyclopentanol derivatives in modern drug discovery.
References
A Technical Guide to (1S,2R)-2-Aminocyclopentanol HCl: Commercial Availability, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and key applications of (1S,2R)-2-Aminocyclopentanol hydrochloride (CAS No. 225791-13-9). This chiral building block is of significant interest to researchers and drug development professionals due to its utility in asymmetric synthesis, particularly in the development of novel therapeutics. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes important chemical workflows.
Commercial Availability and Suppliers
(1S,2R)-2-Aminocyclopentanol HCl is readily available from a variety of chemical suppliers, catering to both research and development as well as commercial-scale needs. The purity of the commercially available compound is typically high, often exceeding 97%. Below is a summary of suppliers and their product offerings.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| MySkinRecipes | This compound | 225791-13-9 | 98% (97.5-100%)[1] | 50mg, 250mg, 1g[1] |
| Sobekbio Biosciences | This compound | 225791-13-9 | 98%[2] | 50mg, 100mg, 250mg, 1g, 5g[2] |
| Echemi (Hangzhou Royalchem Co.,LTD) | cis-(1S,2R)-2-Aminocyclopentanol hydrochloride | 225791-13-9 | Industrial Grade/98, Pharmaceutical Grade/99[3] | Inquire for pricing ($1/KG EXW as of late 2026)[3] |
| Amitychem | Cis-(1S,2R)-2-Amino-Cyclopentanol Hydrochloride | 225791-13-9 | Not Specified | Inquire for pricing ($0.1/KG EXW as of late 2056)[4] |
| ChemScene | (1R,2S)-2-aminocyclopentanol hydrochloride | 137254-03-6 | ≥97% | Not Specified |
| Sigma-Aldrich | (1S,2R)-cis-2-Aminocyclopentanol hydrochloride | 225791-13-9 | ≥97% (GC), ee: ≥98% (GC) | Discontinued |
| ECHO CHEMICAL CO., LTD. (SEED CHEM) | This compound | 225791-13-9 | Not Specified | 5g[5] |
| TCI America | (1R,2R)-2-Aminocyclopentanol Hydrochloride | 68327-11-7 | ≥98.0% | 5g[6] |
| Santa Cruz Biotechnology | (1S,2S)-trans-2-Aminocyclopentanol hydrochloride | 68327-04-8 | ≥99%[7] | Not Specified |
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for (1S,2R)-2-Aminocyclopentanol HCl is provided below.
| Property | Value | Reference |
| Chemical Formula | C₅H₁₂ClNO | [1] |
| Molecular Weight | 137.61 g/mol | [1] |
| Appearance | White to light yellow and faint beige to beige and faint brown to light brown solid.[1] | |
| Boiling Point | 220.9°C at 760 mmHg | [1][3] |
| Storage Conditions | 2-8°C[1] | |
| SMILES | Cl.N[C@@H]1CCC[C@@H]1O | |
| InChI | 1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1 | |
| InChI Key | ZFSXKSSWYSZPGQ-JBUOLDKXSA-N |
Application in Asymmetric Synthesis: A Chiral Auxiliary
(1S,2R)-2-Aminocyclopentanol is a valuable chiral auxiliary in asymmetric synthesis, facilitating the stereoselective formation of new chiral centers. A notable application is in asymmetric alkylation and aldol reactions, where it can be converted into a chiral oxazolidinone. This oxazolidinone then directs the approach of electrophiles or aldehydes to a prochiral enolate, leading to a high degree of diastereoselectivity.
Detailed Experimental Protocol: Asymmetric Alkylation
The following is a representative experimental protocol for an asymmetric alkylation reaction using a chiral oxazolidinone derived from (1S,2R)-2-aminocyclopentanol. This protocol is based on established methodologies in the field.[8]
Step 1: Preparation of the N-Acyl Oxazolidinone To a solution of the (4R,5S)-cyclopentano[d]oxazolidin-2-one (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), n-butyllithium (1.05 equivalents) is added dropwise. The resulting solution is stirred for 15 minutes, followed by the dropwise addition of the desired acyl chloride (1.1 equivalents). The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 1 hour. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Step 2: Diastereoselective Alkylation To a solution of the N-acyl oxazolidinone (1 equivalent) in anhydrous THF at -78 °C, a strong base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) (1.1 equivalents) is added dropwise. The solution is stirred for 30-60 minutes to ensure complete enolate formation. The alkylating agent (e.g., benzyl bromide or allyl iodide) (1.2 equivalents) is then added dropwise, and the reaction mixture is stirred at -78 °C for several hours until the reaction is complete (monitored by TLC). The reaction is quenched with saturated aqueous ammonium chloride, and the mixture is allowed to warm to room temperature. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The diastereomeric excess of the crude product can be determined by ¹H NMR or HPLC analysis.
Step 3: Cleavage of the Chiral Auxiliary The alkylated N-acyl oxazolidinone (1 equivalent) is dissolved in a mixture of THF and water. The solution is cooled to 0 °C, and an aqueous solution of lithium hydroxide (or another suitable base) and hydrogen peroxide is added. The reaction mixture is stirred at 0 °C to room temperature until the starting material is consumed. The chiral auxiliary can be recovered by extraction. The desired chiral carboxylic acid is isolated from the aqueous layer by acidification followed by extraction. The enantiomeric excess of the final product can be determined by chiral HPLC or GC analysis.
Role in the Synthesis of Carbocyclic Nucleosides
(1S,2R)-2-Aminocyclopentanol HCl and related aminocyclopentanol derivatives are crucial building blocks in the synthesis of carbocyclic nucleosides.[9] In these nucleoside analogues, the furanose sugar ring is replaced by a cyclopentane ring, which can impart desirable pharmacological properties such as increased metabolic stability.[10] The stereochemistry of the aminocyclopentanol is critical for the final stereochemistry of the nucleoside analogue, which in turn is essential for its biological activity.
The synthesis of carbocyclic nucleosides often involves a convergent approach where the chiral cyclopentylamine moiety is synthesized first and then coupled with a heterocyclic base.[10] The amino and hydroxyl groups of the aminocyclopentanol provide handles for further chemical modifications and for the attachment of the nucleobase. This approach allows for the synthesis of a variety of carbocyclic nucleoside analogues for screening in drug discovery programs, particularly for antiviral therapies.[11]
Conclusion
(1S,2R)-2-Aminocyclopentanol HCl is a commercially accessible and highly valuable chiral building block for researchers and professionals in the field of drug discovery and development. Its utility as a chiral auxiliary in asymmetric synthesis allows for the stereocontrolled synthesis of complex molecules. Furthermore, its role as a precursor to carbocyclic nucleosides highlights its importance in the development of new therapeutic agents with potential antiviral activity. The information provided in this guide serves as a comprehensive resource for the procurement and application of this important chemical entity.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [sobekbio.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. (1S,2R)-2-Aminocyclopentanol hydrochloride-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 6. (1R,2R)-2-Aminocyclopentanol Hydrochloride 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. scbt.com [scbt.com]
- 8. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 10. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]
- 11. Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Handling of (1S,2R)-2-Aminocyclopentanol Hydrochloride
This guide provides comprehensive safety and handling information for (1S,2R)-2-Aminocyclopentanol hydrochloride, tailored for researchers, scientists, and professionals in drug development. The information is compiled from safety data sheets and chemical supplier information.
Chemical Identification and Physical Properties
This compound is a chiral compound frequently utilized as a building block in the synthesis of pharmaceuticals, including antiviral and anticancer agents, and in the development of ligands for catalysis.[1] Its hydrochloride form enhances solubility, simplifying its use in various formulations.[2]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO | [1] |
| Molecular Weight | 137.61 g/mol | [1][3] |
| CAS Number | 225791-13-9 | [1][4] |
| Appearance | White to Light Yellow and Faint Beige to Beige and Faint Brown to Light Brown solid | [1] |
| Boiling Point | 220.9°C at 760 mmHg | [1][3] |
| Flash Point | 87.4°C | [3] |
| Vapor Pressure | 0.0229 mmHg at 25°C | [3] |
Hazard Identification and GHS Classification
According to available safety data, this compound is classified as a hazardous substance.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage | 1 | H318: Causes serious eye damage |
Source:[3]
Signal Word: Danger[3]
Pictogram:
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize risk.
3.1. Handling:
-
Handle in a well-ventilated place.[3]
-
Wear suitable protective clothing, including gloves and eye/face protection.[3]
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
Do not eat, drink, or smoke when using this product.
3.2. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Recommended storage temperature is 2-8°C.[1]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is essential for safe handling.
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. For operations with a higher risk of splashing, a face shield is recommended.[3]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Ensure that gloves are inspected prior to use and are changed if contaminated.[3]
-
Respiratory Protection: If dust or aerosols are generated and engineering controls (like a fume hood) are not sufficient, use a NIOSH-approved particulate respirator.
Caption: PPE selection workflow for handling hazardous chemicals.
First Aid Measures
In case of exposure, immediate action is necessary.
Table 3: First Aid Procedures
| Exposure Route | First Aid Measure |
| Eye Contact | Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical help.[3] |
| Skin Contact | Take off contaminated clothing and wash it before reuse. Wash skin with plenty of water. If skin irritation occurs, get medical help.[3] |
| Inhalation | Move person to fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. |
Accidental Release Measures
A clear and practiced spill response plan is crucial.
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE (see Section 4). Avoid breathing dust.
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.
-
Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation. Place it in a suitable, labeled container for disposal. Clean the spill area thoroughly with a suitable solvent or detergent and water.
Caption: General workflow for responding to a chemical spill.
Experimental Protocol: Safe Weighing of a Hazardous Solid
This protocol outlines a standard procedure for safely weighing a powdered chemical like this compound.
-
Preparation:
-
Ensure the work area (e.g., chemical fume hood or ventilated balance enclosure) is clean and uncluttered.
-
Confirm that the analytical balance is calibrated and level.
-
Assemble all necessary equipment: spatulas, weigh paper or boat, and a labeled receiving container.
-
Don the required PPE: lab coat, chemical safety goggles, and nitrile gloves.
-
-
Procedure:
-
Place a clean piece of weigh paper or a weigh boat on the balance pan and tare the balance.
-
Retrieve the stock container of this compound. Open it slowly inside the ventilated enclosure to avoid creating airborne dust.
-
Using a clean spatula, carefully transfer the approximate amount of the solid onto the weigh paper. Avoid tapping or shaking the spatula, which can generate dust.
-
Close the stock container immediately after dispensing the chemical.
-
Record the exact weight.
-
Carefully fold the weigh paper and transfer the solid to the designated receiving container.
-
Re-weigh the empty weigh paper to account for any residual powder (weighing by difference).
-
-
Cleanup:
-
Wipe the spatula clean. If necessary, rinse with an appropriate solvent and dry.
-
Clean the balance and surrounding work area of any stray powder.
-
Dispose of the used weigh paper and any contaminated materials (e.g., gloves) in the designated solid chemical waste container.
-
Wash hands thoroughly.
-
Caption: Experimental workflow for the safe weighing of a hazardous solid.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
Disclaimer: This document is intended as a guide and is not a substitute for a formal risk assessment. Users should consult their institution's safety office and the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
Technical Guide: Solubility and Applications of (1S,2R)-2-Aminocyclopentanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for (1S,2R)-2-Aminocyclopentanol hydrochloride (CAS Number: 225791-13-9). Given the limited publicly available quantitative data, this document focuses on qualitative solubility, a detailed experimental protocol for determining precise solubility values, and the compound's critical role in chiral synthesis.
Introduction to this compound
This compound is a chiral aminocyclopentanol derivative valued in pharmaceutical research and organic synthesis. Its specific stereochemistry makes it a crucial building block for creating complex, enantiomerically pure molecules.[1] It is particularly utilized in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical for the biological activity of the final drug product.[1][2] This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including potential antiviral and anticancer agents.[1]
Solubility Profile
Precise quantitative solubility data for this compound is not extensively documented in publicly accessible literature. However, qualitative descriptions and data for related stereoisomers provide a general understanding of its solubility characteristics. The compound is generally described as a solid crystal that is soluble in water and other polar solvents.[3]
Qualitative Solubility Data
The following table summarizes the available qualitative solubility information for aminocyclopentanol hydrochlorides. It is important to note that this information is based on general statements and data for stereoisomers, and empirical testing is recommended for specific applications.
| Solvent | Qualitative Solubility | Source |
| Water | Soluble | [3] |
| Polar Solvents | Soluble | [3] |
| Methanol | Slightly Soluble (inferred from related compounds) | |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble (inferred from related compounds) | |
| Non-polar Solvents | Slightly Soluble (inferred from related compounds) |
Experimental Protocol for Quantitative Solubility Determination
For researchers requiring precise solubility data, the following generalized protocol based on the equilibrium shake-flask method is recommended. This method is a standard and reliable approach for determining the thermodynamic solubility of a compound.
Objective
To determine the saturation solubility of this compound in various solvents at a controlled temperature.
Materials
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, etc.)
-
Sealed vials
-
Temperature-controlled shaker
-
Syringes and syringe filters (e.g., 0.22 µm)
-
Validated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy)
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.
-
Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a set period (e.g., 2-4 hours) to permit the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility measurements.
-
Dilution: Accurately dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of the compound.
-
Calculation: Use the calibration curve to determine the concentration of this compound in the diluted samples. Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Role in Chiral Synthesis
This compound is not typically involved in signaling pathways but is a fundamental component in the logical pathway of asymmetric synthesis. Its defined stereochemistry is transferred to a new molecule, enabling the production of a single enantiomer of a target drug. This is crucial as different enantiomers of a drug can have vastly different biological activities.
The diagram below illustrates the logical flow of how a chiral auxiliary like this compound is used in the synthesis of an enantiomerically pure pharmaceutical product.
Conclusion
While quantitative solubility data for this compound remains scarce in the public domain, its qualitative properties indicate solubility in water and polar solvents. For drug development and process chemistry, it is imperative that researchers determine the solubility of this key intermediate under their specific experimental conditions. The provided generalized shake-flask protocol offers a robust starting point for such empirical determinations. The primary value of this compound lies in its application as a chiral building block, enabling the stereocontrolled synthesis of complex pharmaceutical compounds.
References
Methodological & Application
Application of (1S,2R)-2-Aminocyclopentanol Hydrochloride in Asymmetric Synthesis: A Detailed Guide for Researchers
(1S,2R)-2-Aminocyclopentanol hydrochloride is a valuable chiral building block in asymmetric synthesis, primarily utilized for the creation of effective chiral auxiliaries. Its rigid cyclopentane backbone and defined stereochemistry provide a powerful platform for inducing stereoselectivity in a variety of chemical transformations. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on its use, focusing on its application in asymmetric alkylation and aldol reactions through a key chiral auxiliary.
Core Application: Chiral Oxazolidinone Auxiliary for Asymmetric Reactions
(1S,2R)-2-Aminocyclopentanol serves as a precursor for the synthesis of the chiral auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one . This auxiliary has demonstrated exceptional performance in directing stereoselective alkylation and aldol reactions, leading to products with high diastereomeric excess.[1]
Synthesis of Chiral Auxiliary (4R,5S)-cyclopentano[d]oxazolidin-2-one
The synthesis of the chiral oxazolidinone auxiliary from (1S,2R)-2-aminocyclopentanol is a critical first step. The general workflow involves the formation of the oxazolidinone ring system.
Caption: Synthesis of the chiral auxiliary.
Experimental Protocol: Preparation of (4R,5S)-cyclopentano[d]oxazolidin-2-one [1]
-
Starting Material Preparation: Begin with the free base, (1S,2R)-2-aminocyclopentanol, which can be obtained from the hydrochloride salt by treatment with a suitable base.
-
Ring Formation: A common method for forming the oxazolidinone ring is through the reaction of the amino alcohol with a carbonylating agent, such as phosgene, triphosgene, or a dialkyl carbonate.
-
Purification: The resulting (4R,5S)-cyclopentano[d]oxazolidin-2-one is then purified by chromatography to yield the solid product.
Application in Asymmetric Aldol Reactions
The (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary is highly effective in directing syn-selective aldol reactions. The N-acylated auxiliary forms a chelated boron enolate that reacts with various aldehydes with excellent diastereoselectivity.[1]
References
Application Notes and Protocols for (1S,2R)-2-Aminocyclopentanol Hydrochloride as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2R)-2-Aminocyclopentanol hydrochloride is a valuable chiral building block in asymmetric synthesis.[1][2] Its primary application as a chiral auxiliary is realized through its conversion to the rigid, bicyclic oxazolidinone, (4R,5S)-cyclopentano[d]oxazolidin-2-one . This auxiliary provides a well-defined chiral environment, enabling high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably asymmetric alkylations and aldol reactions.[1][3] The conformational rigidity of the fused ring system is key to its effectiveness in inducing high diastereofacial selectivity.[1]
The use of this cyclopentanol-derived auxiliary offers a powerful strategy for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry where the biological activity of a molecule is often dependent on its specific stereochemistry.[1] These application notes provide an overview of its use, detailed experimental protocols, and a summary of its performance.
Data Presentation
The following tables summarize the quantitative data for the key applications of the (1S,2R)-2-aminocyclopentanol-derived chiral auxiliary.
Table 1: Asymmetric Aldol Reaction of N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one with Various Aldehydes
| Entry | Aldehyde | Product | Diastereomeric Excess (de) | Yield (%) |
| 1 | Benzaldehyde | syn-Aldol Adduct | >99% | 75 |
| 2 | Isobutyraldehyde | syn-Aldol Adduct | >99% | 80 |
| 3 | Acetaldehyde | syn-Aldol Adduct | >99% | 70 |
| 4 | Cinnamaldehyde | syn-Aldol Adduct | >99% | 72 |
Note: The data in this table is based on reported results for the asymmetric syn-aldol reaction.[1]
Table 2: Asymmetric Alkylation of N-Acyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one Derivatives
| Entry | N-Acyl Group | Electrophile (R-X) | Product | Diastereomeric Excess (de) | Yield (%) |
| 1 | Propionyl | Benzyl bromide | α-Benzyl propionyl adduct | >99% | High |
| 2 | Acetyl | Methyl iodide | α-Methyl acetyl adduct | >99% | High |
Note: While specific yields for a range of electrophiles are not detailed in the primary literature, the diastereoselectivity is consistently reported as excellent (>99%).[1]
Experimental Protocols
The following are detailed protocols for the preparation and use of the (1S,2R)-2-aminocyclopentanol-derived chiral auxiliary.
Protocol 1: Synthesis of (4R,5S)-Cyclopentano[d]oxazolidin-2-one
This protocol describes the conversion of (1S,2R)-2-aminocyclopentanol to the corresponding oxazolidinone auxiliary. This is a crucial first step before it can be used to direct asymmetric reactions.
Materials:
-
This compound
-
Phosgene (or a phosgene equivalent such as triphosgene or diphosgene)
-
Toluene, anhydrous
-
Triethylamine (or another suitable base)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Neutralization: To a solution of this compound in water, add an equimolar amount of a suitable base (e.g., NaOH) to obtain the free amino alcohol. Extract the free base into an organic solvent like dichloromethane and dry the organic layer over anhydrous sodium sulfate. Concentrate under reduced pressure to obtain the free (1S,2R)-2-aminocyclopentanol.
-
Phosgenation: In a well-ventilated fume hood, dissolve the (1S,2R)-2-aminocyclopentanol in anhydrous toluene. Cool the solution to 0 °C.
-
Slowly add a solution of phosgene (or a phosgene equivalent) in toluene (typically a 20% solution) to the cooled amino alcohol solution with vigorous stirring. The reaction is exothermic and care should be taken to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the pure (4R,5S)-cyclopentano[d]oxazolidin-2-one.
Protocol 2: N-Acylation of (4R,5S)-Cyclopentano[d]oxazolidin-2-one
This protocol details the attachment of a carboxylic acid moiety to the chiral auxiliary, which is a prerequisite for subsequent asymmetric alkylation or aldol reactions.
Materials:
-
(4R,5S)-Cyclopentano[d]oxazolidin-2-one
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acyl chloride (e.g., propionyl chloride)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the (4R,5S)-cyclopentano[d]oxazolidin-2-one in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add one equivalent of n-butyllithium dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.
-
Add 1.1 equivalents of the desired acyl chloride (e.g., propionyl chloride) dropwise to the solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-acyl oxazolidinone, which can be purified by chromatography if necessary.
Protocol 3: Asymmetric Aldol Reaction
This protocol describes the highly diastereoselective aldol reaction using the N-propionyl derivative of the chiral auxiliary.
Materials:
-
N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one
-
Anhydrous dichloromethane (DCM) or THF
-
Dibutylboron triflate (Bu₂BOTf)
-
N,N-Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., benzaldehyde)
-
pH 7 Phosphate buffer
-
Methanol
-
30% Hydrogen peroxide solution
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the N-propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one in anhydrous DCM or THF.
-
Cool the solution to 0 °C.
-
Add 1.1 equivalents of dibutylboron triflate, followed by the dropwise addition of 1.2 equivalents of N,N-diisopropylethylamine. Stir the mixture at 0 °C for 1 hour to form the boron enolate.
-
Cool the reaction mixture to -78 °C.
-
Add 1.2 equivalents of the aldehyde dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir the mixture vigorously for 1 hour.
-
Extract the mixture with an organic solvent. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired syn-aldol adduct.
Protocol 4: Asymmetric Alkylation
This protocol provides a general procedure for the diastereoselective alkylation of the N-acyl oxazolidinone.
Materials:
-
N-Acyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one
-
Anhydrous tetrahydrofuran (THF)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS))
-
Alkylating agent (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the N-acyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add 1.05 equivalents of the base (e.g., LDA, freshly prepared or as a solution) dropwise. Stir the mixture at -78 °C for 30-60 minutes to form the enolate.
-
Add 1.1 equivalents of the alkylating agent to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purification: Purify the product by silica gel column chromatography.
Protocol 5: Removal of the Chiral Auxiliary
This protocol describes the cleavage of the N-acyl group to yield the chiral carboxylic acid and recover the auxiliary.
Materials:
-
N-Acyl oxazolidinone adduct
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH) monohydrate
-
Aqueous sodium sulfite (Na₂SO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (for extraction)
Procedure:
-
Dissolve the N-acyl oxazolidinone adduct in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add 4.0 equivalents of 30% hydrogen peroxide, followed by the dropwise addition of an aqueous solution of 2.0 equivalents of lithium hydroxide monohydrate.
-
Stir the reaction mixture at 0 °C for 2-4 hours.
-
Work-up: Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
The chiral auxiliary can be recovered from the aqueous phase by extraction with an organic solvent.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the desired carboxylic acid product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the final product.
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the application of (1S,2R)-2-aminocyclopentanol as a chiral auxiliary.
References
Application Notes and Protocols for Asymmetric Alkylation using (1S,2R)-2-Aminocyclopentanol Derivative
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the highly diastereoselective alkylation of prochiral carbonyl compounds utilizing a chiral auxiliary derived from (1S,2R)-2-aminocyclopentanol. The featured chiral auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one, offers a robust and efficient method for the asymmetric synthesis of α-substituted carboxylic acids, which are valuable building blocks in pharmaceutical and natural product synthesis. This protocol consistently achieves excellent diastereofacial selectivities, typically exceeding 99% de, and affords good to high isolated yields.[1]
Overview
Asymmetric alkylation is a cornerstone of modern organic synthesis for the creation of chiral molecules. The use of chiral auxiliaries is a well-established strategy to control the stereochemical outcome of enolate alkylation reactions.[1] The (1S,2R)-2-aminocyclopentanol-derived oxazolidinone is a conformationally rigid chiral auxiliary that effectively shields one face of the enolate, leading to a highly selective approach by the electrophile from the less hindered face.[1]
The overall workflow for this asymmetric alkylation protocol can be summarized in three key steps:
-
Synthesis of the Chiral Auxiliary: Preparation of (4R,5S)-cyclopentano[d]oxazolidin-2-one from a readily available starting material.
-
Asymmetric Alkylation: N-acylation of the chiral auxiliary followed by deprotonation and reaction with an electrophile.
-
Cleavage and Recovery: Removal of the chiral auxiliary to yield the desired enantiomerically enriched carboxylic acid and recovery of the auxiliary for reuse.
Data Presentation
The following table summarizes the results of the asymmetric alkylation of the N-propionyl derivative of (4R,5S)-cyclopentano[d]oxazolidin-2-one with various electrophiles.[1]
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (de, %) |
| 1 | Benzyl bromide | N-((2S)-2-methyl-3-phenylpropanoyl)-(4R,5S)-cyclopentano[d]oxazolidin-2-one | 72 | >99 |
| 2 | Allyl iodide | N-((S)-2-methylpent-4-enoyl)-(4R,5S)-cyclopentano[d]oxazolidin-2-one | 65 | >99 |
Experimental Protocols
Synthesis of Chiral Auxiliary: (4R,5S)-cyclopentano[d]oxazolidin-2-one
This protocol describes the synthesis of the chiral auxiliary from ethyl 2-oxocyclopentanecarboxylate.[1]
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Baker's Yeast
-
Sucrose
-
Diatomaceous earth
-
Ethyl acetate (EtOAc)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
Benzene
-
Tetrahydrofuran (THF)
Procedure:
-
Reduction of β-ketoester: A suspension of baker's yeast in a sucrose solution is used for the asymmetric reduction of ethyl 2-oxocyclopentanecarboxylate to the corresponding (1S,2R)-ethyl 2-hydroxycyclopentanecarboxylate. The reaction is monitored by TLC.
-
Hydrolysis: The resulting ester is hydrolyzed using aqueous NaOH in THF.[1] After acidification with HCl, the carboxylic acid is extracted with ethyl acetate.[1]
-
Curtius Rearrangement: The crude carboxylic acid is dissolved in benzene, and triethylamine and diphenylphosphoryl azide are added. The mixture is refluxed to induce the Curtius rearrangement, forming the isocyanate, which cyclizes in situ to afford (4R,5S)-cyclopentano[d]oxazolidin-2-one.[1]
-
Purification: The crude product is purified by silica gel chromatography.
Asymmetric Alkylation Protocol
This protocol details the N-acylation of the chiral auxiliary followed by the diastereoselective alkylation.
Step 1: N-Acylation of (4R,5S)-cyclopentano[d]oxazolidin-2-one [1]
Materials:
-
(4R,5S)-cyclopentano[d]oxazolidin-2-one
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Dry Tetrahydrofuran (THF)
Procedure:
-
Dissolve (4R,5S)-cyclopentano[d]oxazolidin-2-one (1.0 equiv) in dry THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 equiv) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 equiv) dropwise and stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude N-propionyl imide can be used in the next step without further purification.
Step 2: Diastereoselective Alkylation [1]
Materials:
-
N-propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one
-
Lithium hexamethyldisilazide (LiHMDS) solution in THF
-
Alkylating agent (e.g., benzyl bromide, allyl iodide)
-
Dry Tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-propionyl imide (1.0 equiv) in dry THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add lithium hexamethyldisilazide (1.1 equiv) and stir the mixture at -78 °C for 1 hour to form the lithium enolate.[1]
-
Add the alkylating agent (1.2 equiv) and continue stirring at -78 °C.
-
Slowly warm the reaction mixture to -20 °C over 6 hours.[1]
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by silica gel chromatography.
Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the α-substituted carboxylic acid.[1]
Materials:
-
N-alkylated-(4R,5S)-cyclopentano[d]oxazolidin-2-one
-
Lithium hydroperoxide (LiOOH), prepared in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the N-alkylated oxazolidinone in a mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add a freshly prepared aqueous solution of lithium hydroperoxide.
-
Stir the reaction at 0 °C until completion (monitored by TLC).
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Separate the layers. The organic layer contains the recovered chiral auxiliary.
-
Acidify the aqueous layer with HCl to pH ~2.
-
Extract the carboxylic acid product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched carboxylic acid.
-
The chiral auxiliary can be recovered from the initial organic layer by purification.[1]
Visualization of Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the proposed mechanism for the asymmetric alkylation.
Caption: Experimental workflow for asymmetric alkylation.
Caption: Chelation-controlled stereoselectivity model.
References
Application Notes and Protocols for Chiral Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of selected chiral ligands in asymmetric catalysis. The information is intended to guide researchers in setting up and performing enantioselective transformations, a critical aspect of modern synthetic chemistry, particularly in the development of pharmaceutical agents.
Chiral Diene Ligands in Rhodium-Catalyzed Asymmetric Conjugate Addition
Chiral diene ligands have emerged as a powerful class of ligands in asymmetric catalysis, often exhibiting high catalytic activity and enantioselectivity in various transformations.[1] One of their prominent applications is in the rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated compounds, a key method for the construction of stereogenic carbon centers.
Application Notes
Rhodium complexes of chiral diene ligands effectively catalyze the conjugate addition of aryl- and alkenylboronic acids to a wide range of Michael acceptors, including enones, enoates, and α-cyanocinnamates.[2][3] The choice of the diene ligand's backbone and substituents is crucial for achieving high enantioselectivity. Ligands based on bicyclo[2.2.2]octadiene and bicyclo[3.3.1]nonadiene scaffolds have shown excellent performance.[2][4] The reaction is generally tolerant of a variety of functional groups on both the boronic acid and the Michael acceptor.
Mechanism Overview: The catalytic cycle is believed to involve the transmetalation of the organoboronic acid to the rhodium(I) center, followed by migratory insertion of the enone into the Rh-C bond, and subsequent protonolysis or hydrolysis to release the product and regenerate the rhodium catalyst.[3]
Data Presentation
Table 1: Rh-Catalyzed Asymmetric Conjugate Addition of Phenylboronic Acid to 2-Cyclohexen-1-one with Various Chiral Diene Ligands.
| Entry | Chiral Diene Ligand | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | (R,R)-Bn-nbd | 3 | Dioxane/H₂O | 3 | 98 | 99 | [2] |
| 2 | (R,R)-Ph-bod | 3 | Dioxane/H₂O | 5 | 95 | 97 | [2] |
| 3 | Ligand 9 (from α-phellandrene) | 1 | Toluene/H₂O | 1 | 99 | 99.5 | [4] |
| 4 | Carreira's Diene | 3.3 | MeOH/H₂O | 12 | >95 | 92 | [2] |
Data compiled from various sources for illustrative purposes.
Experimental Protocols
Protocol 1.1: General Procedure for Rh-Catalyzed Asymmetric Conjugate Addition
This protocol describes a general method for the 1,4-addition of an arylboronic acid to an enone using a rhodium/chiral diene catalyst.
Materials:
-
[Rh(acac)(CO)₂] or [RhCl(cod)]₂
-
Chiral diene ligand (e.g., (R,R)-Bn-nbd*)
-
Arylboronic acid
-
α,β-Unsaturated ketone (enone)
-
Dioxane (anhydrous)
-
Water (degassed)
-
Potassium hydroxide (KOH) or Potassium phosphate (K₃PO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Rh(acac)(CO)₂] (0.01 mmol, 1 mol%) and the chiral diene ligand (0.011 mmol, 1.1 mol%) in dioxane (1.0 mL). Stir the mixture at room temperature for 10 minutes.
-
Reaction Setup: To the catalyst solution, add the enone (1.0 mmol), followed by the arylboronic acid (1.5 mmol).
-
Add a solution of the base (e.g., 1 M aqueous KOH, 0.1 mL) in degassed water (0.5 mL).
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 50 °C) and monitor the progress by TLC or GC.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.[5][6][7]
Visualization
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Enantioselective Diels-Alder reactions catalyzed by hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 5. uhplcs.com [uhplcs.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Application Notes: (1S,2R)-2-Aminocyclopentanol Hydrochloride in the Synthesis of Antiviral Drug Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (1S,2R)-2-aminocyclopentanol hydrochloride as a chiral building block in the synthesis of pharmaceutical intermediates, with a particular focus on antiviral agents. This document includes detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and synthetic workflows.
Introduction
This compound is a valuable chiral synthon in medicinal chemistry due to its specific stereochemistry.[1][2] The defined spatial arrangement of the amino and hydroxyl groups on the cyclopentane ring makes it a crucial starting material for the asymmetric synthesis of complex molecules, particularly carbocyclic nucleoside analogues.[3][4] These analogues are a class of antiviral drugs where the furanose sugar moiety is replaced by a cyclopentane or cyclopentene ring, often leading to enhanced metabolic stability.[5] A prominent example of a drug whose synthesis involves a structurally related chiral aminocyclopentene intermediate is Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV.[6]
Application in the Synthesis of Carbocyclic Nucleoside Analogues
The primary application of this compound in pharmaceutical synthesis is as a precursor to chiral cyclopentene intermediates, which are essential for the construction of carbocyclic nucleoside analogues. The general synthetic strategy involves leveraging the existing stereocenters of the aminocyclopentanol to introduce the nucleobase and other necessary functional groups with high stereocontrol.
A key intermediate in the synthesis of the anti-HIV drug Abacavir is (1S,4R)-4-amino-2-cyclopentene-1-methanol. While a direct, high-yield conversion of this compound to this specific intermediate is not extensively documented in a single protocol, the transformation conceptually involves a series of stereoretentive or stereoinversive reactions, such as protection, elimination, and functional group interconversion, to arrive at the desired allylic amine structure. The synthesis of carbocyclic nucleosides can follow either a linear or a convergent approach. In a linear synthesis, the heterocyclic base is constructed stepwise onto the chiral cyclopentylamine scaffold.[3]
Experimental Protocols
Protocol 1: Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride via Enzymatic Resolution and Deprotection
This protocol describes a multi-step synthesis starting from tert-butyl hydroxylamine carbonate and cyclopentadiene, involving a hetero-Diels-Alder reaction, enzymatic resolution, and final deprotection to yield the chiral aminocyclopentanol hydrochloride.[7]
Materials:
-
tert-Butyl hydroxylamine carbonate
-
Cyclopentadiene
-
Copper chloride
-
2-Ethyl-2-oxazoline
-
Zinc powder
-
Acetic acid
-
Lipase
-
Vinyl acetate
-
Palladium on carbon (10%)
-
Hydrogen gas
-
Lithium hydroxide
-
Methanol
-
Acetyl chloride
-
Isopropanol
-
Acetone
Procedure:
-
Hetero-Diels-Alder Reaction: tert-Butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate using copper chloride and 2-ethyl-2-oxazoline as catalysts. This is immediately reacted with cyclopentadiene in a hetero-Diels-Alder reaction.[7]
-
Reduction: The resulting cycloadduct's nitrogen-oxygen bond is selectively reduced using a zinc powder-acetic acid system.[7]
-
Enzymatic Resolution: The racemic mixture is chirally separated using a lipase-catalyzed reaction with vinyl acetate.[7]
-
Hydrogenation: The double bond is reduced by hydrogenation using palladium on carbon as a catalyst.[7]
-
Deprotection (Acyl Group): The acetyl group is removed under alkaline conditions using lithium hydroxide in methanol.[7]
-
Deprotection (Boc Group) and Salt Formation: The tert-butoxycarbonyl (Boc) protecting group is removed in an acidic solution of hydrogen chloride in isopropanol (generated in situ from acetyl chloride and isopropanol) to yield the final product, (1R,3S)-3-aminocyclopentanol hydrochloride. The product is isolated by crystallization.[7]
Protocol 2: Synthesis of Abacavir from a Chiral Cyclopentene Intermediate
This protocol outlines the final steps in the synthesis of Abacavir, starting from an intermediate like (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol.
Materials:
-
(1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol
-
Cyclopropylamine
-
Ethanol
-
Sodium hydroxide solution (10%)
-
Isopropanol
-
Toluene
-
Sulfuric acid (96%)
Procedure:
-
Amination: The starting purine intermediate is reacted with cyclopropylamine in a suitable solvent like ethanol at elevated temperatures (e.g., 70°C) to displace the chlorine atom.[8]
-
Work-up and Deprotection (if applicable): If protecting groups are present on the purine ring, they are removed. For instance, an isobutyramide group can be hydrolyzed by refluxing with a base like sodium hydroxide in isopropanol.[6]
-
Isolation and Salt Formation: The reaction mixture is cooled, and the product is extracted into an organic solvent like toluene. The final product, Abacavir, can be precipitated as a salt, for example, the hemisulfate salt, by the addition of sulfuric acid. The solid is then filtered and dried.[6]
Quantitative Data
The following table summarizes representative yields and purity data for key steps in the synthesis of chiral aminocyclopentanol intermediates and their conversion to the final active pharmaceutical ingredient, Abacavir.
| Step | Starting Material | Key Reagents/Conditions | Product | Yield (%) | Purity (%) | Reference(s) |
| Deprotection of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate | N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate | In-situ generated HCl in isopropanol, Room Temperature, 12h | (1R,3S)-3-aminocyclopentanol hydrochloride | 80 | High optical purity | [7] |
| Deprotection of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate | N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate | 4M HCl in Dioxane, Room Temperature, 2h | (1R,3S)-3-aminocyclopentanol hydrochloride | 95 | Not specified | [7] |
| Final step in Abacavir synthesis (amination) | (1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol | Cyclopropylamine, ethanol, 70°C | Abacavir | 98 | Not specified | [8] |
| Deprotection of N-acylated Abacavir intermediate | N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide | 10% NaOH, isopropanol, reflux | Abacavir | 88-90 | Not specified | [6] |
Visualizations
Signaling Pathway: Mechanism of Action of Abacavir
Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI). It is a prodrug that is converted intracellularly to its active metabolite, carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of the viral enzyme HIV-1 reverse transcriptase and also as a chain terminator during viral DNA synthesis.
Caption: Mechanism of action of Abacavir as an HIV-1 reverse transcriptase inhibitor.
Experimental Workflow: Synthesis of a Chiral Aminocyclopentanol Intermediate
This diagram illustrates a generalized workflow for the synthesis of a chiral aminocyclopentanol hydrochloride, a key type of intermediate for carbocyclic nucleoside analogues.
Caption: Generalized workflow for the synthesis of chiral aminocyclopentanol intermediates.
References
- 1. Stereospecific synthesis and antiviral properties of different enantiomerically pure carbocyclic 2'-deoxyribonucleoside analogues derived from common chiral pools: (+)-(1R,5S)- and (-)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 4. biorxiv.org [biorxiv.org]
- 5. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1905772A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Abacavir synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Asymmetric Aldol Reactions Utilizing (1S,2R)-2-aminocyclopentan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of the chiral auxiliary, (1S,2R)-2-aminocyclopentan-1-ol, in asymmetric aldol reactions. This methodology facilitates the stereoselective synthesis of β-hydroxy carbonyl compounds, which are crucial building blocks in the development of pharmaceutical agents and other biologically active molecules. The protocols described are based on established procedures that demonstrate high diastereofacial selectivity and yield.[1]
Overview and Principle
Asymmetric aldol reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. The use of chiral auxiliaries, such as (1S,2R)-2-aminocyclopentan-1-ol, allows for the control of stereochemistry during the reaction.[2] The auxiliary is first covalently attached to a carbonyl compound to form a chiral enolate precursor. This precursor then reacts with an aldehyde, with the chiral auxiliary directing the approach of the electrophile to one face of the enolate, resulting in a product with high diastereomeric purity. The auxiliary can then be cleaved and recovered for reuse.[1][2]
The (1S,2R)-2-aminocyclopentan-1-ol derived chiral auxiliary has proven to be highly effective in asymmetric alkylations and syn-aldol reactions, affording excellent diastereofacial selectivities (greater than 99%) and good isolated yields.[1] This is attributed to the conformationally constrained cyclic structure of the amino alcohol.[1]
Reaction Mechanism and Stereochemical Control
The key to the high stereoselectivity of this reaction is the formation of a rigid, chelated transition state. The (1S,2R)-2-aminocyclopentan-1-ol is first converted into a chiral oxazolidinone. Following N-acylation, a boron enolate is generated using a boron triflate and a tertiary amine base. This boron enolate adopts a well-defined chair-like six-membered transition state when it reacts with the aldehyde. The steric hindrance from the fused cyclopentyl ring of the auxiliary directs the aldehyde to approach from the less hindered face of the enolate, leading to the preferential formation of one diastereomer.
References
The Indole Scaffold: A Privileged Building Block for Potent Antiviral and Anticancer Agents
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indole nucleus, a bicyclic aromatic heterocycle, stands out as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a diverse range of biological targets, making it a cornerstone in the development of novel therapeutics.[1][2] This versatility is prominently displayed in its dual role as a foundational structure for both potent antiviral and anticancer agents.[3][4] Numerous indole-containing compounds have received FDA approval for clinical use, underscoring the significance of this moiety in drug design.[3] This document provides a comprehensive overview of the application of the indole scaffold in these two critical therapeutic areas, complete with quantitative data, detailed experimental protocols for lead compound evaluation, and visualizations of key biological pathways and experimental workflows.
Dual Therapeutic Applications of the Indole Scaffold
Indole derivatives have demonstrated remarkable efficacy against a wide array of cancers and viruses. Their mechanisms of action are varied and target key cellular and viral processes.
Anticancer Activity: In oncology, indole-based compounds are known to exert their effects through several mechanisms, including:
-
Inhibition of Tubulin Polymerization: Certain indole derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][5]
-
Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors, targeting pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[6][7][8]
-
Topoisomerase Inhibition: Some indole derivatives can inhibit topoisomerases, enzymes essential for DNA replication and repair, thereby inducing DNA damage and cell death in cancer cells.[6][9]
-
Induction of Apoptosis: Many indole compounds trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins.[5][7]
Antiviral Activity: The antiviral properties of indole derivatives are equally diverse, targeting various stages of the viral life cycle:
-
Inhibition of Viral Replication: Indole-based agents have been shown to inhibit the replication of a broad spectrum of viruses, including Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), Dengue Virus (DENV), Zika Virus (ZIKV), and coronaviruses like SARS-CoV-2.[4][10][11]
-
Interference with Viral Entry: Some compounds can block the initial stages of viral infection by preventing the virus from entering host cells.
-
Modulation of Host Factors: Certain indole derivatives can modulate host cell pathways that are essential for viral replication, making the cellular environment less conducive to the virus.[4]
Quantitative Data: Bioactivity of Indole Derivatives
The following tables summarize the in vitro efficacy of representative indole-based compounds against various cancer cell lines and viruses.
Table 1: Anticancer Activity of Selected Indole Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | Assay Type | IC50 Value | Reference |
| Quinoline-indole | Derivative 13 | Various | Cytotoxicity | 2 - 11 nmol/L | [3] |
| Benzimidazole-indole | Derivative 8 | Various | Cytotoxicity | 50 nmol/L | [3] |
| Chalcone-indole | Derivative 12 | Various | Cytotoxicity | 0.22 - 1.80 µmol/L | [3] |
| Indole-thiophene | Compound 6a | HT29, HepG2, HCT116, T98G | Cytotoxicity | Nanomolar range | [3] |
| Ursolic acid-indole | Compound 5f | SMMC-7721 (Hepatocarcinoma) | MTT Assay | 0.56 ± 0.08 µM | [9] |
| Ursolic acid-indole | Compound 5f | HepG2 (Hepatocarcinoma) | MTT Assay | 0.91 ± 0.13 µM | [9] |
| Oxoindole-pyridonyl | Compound 6a | U87MG (Glioblastoma) | Proliferation | 449.7 nM | [8] |
| Oxoindole-pyridonyl | Compound 6a | GSCs (Glioblastoma Stem Cells) | Proliferation | 3.36 nM | [8] |
| Betulin-indole | EB355A | MCF-7 (Breast Cancer) | Cytotoxicity | 67 µM | [12] |
Table 2: Antiviral Activity of Selected Indole Derivatives
| Compound Class | Specific Derivative | Virus | Cell Line | Assay Type | EC50/IC50 Value | Reference |
| Tetrahydroindole | Compound 3 | HCV (gt 1b) | Huh-7 | Replicon Assay | 7.9 µM | [4] |
| Tetrahydroindole | Compound 3 | HCV (gt 2a) | Huh-7 | Replicon Assay | 2.6 µM | [4] |
| Indole Acrylamide | Compound 16 | HCV | Huh-7 | Replicon Assay | 1.1 µM | [4] |
| Indole-3-carboxylic acid derivative | Compound 1 | SARS-CoV-2 | Vero E6 | CPE Reduction | 1.06 µg/mL | [10] |
| Indole-based ferulic acid | Compound 2 | SARS-CoV-2 | Vero | RT-qPCR | 68.28 µM | [13] |
| Indole-2-carboxylate | Compound 14f | Influenza A | MDCK | CPE Reduction | 7.53 µmol/L | [14] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays to evaluate the anticancer and antiviral potential of novel indole derivatives.
Protocol 1: Determination of Anticancer Activity using the MTT Assay
This protocol outlines the procedure for assessing the cytotoxicity of an indole derivative against a cancer cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[15][16]
Materials:
-
Human cancer cell line (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Test Indole Compound (dissolved in DMSO to prepare a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test indole compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Evaluation of Antiviral Activity using the Plaque Reduction Assay
This protocol describes the plaque reduction assay, a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaques.[17]
Materials:
-
Host cell line permissive to the virus of interest (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock with a known titer
-
Complete cell culture medium
-
Serum-free medium
-
Test Indole Compound
-
Semi-solid overlay medium (e.g., medium with 1% low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
10% Formalin
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed host cells in 6- or 12-well plates and grow until a confluent monolayer is formed.
-
Virus and Compound Preparation: Prepare serial dilutions of the test indole compound in serum-free medium. In separate tubes, mix each compound dilution with a known titer of the virus (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cells and wash with PBS. Add the virus-compound mixtures to the respective wells and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After incubation, aspirate the inoculum and overlay the cell monolayer with the semi-solid overlay medium containing the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a duration appropriate for plaque formation (typically 2-4 days).
-
Plaque Visualization: Fix the cells with 10% formalin and then stain with crystal violet solution to visualize and count the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the application of indole derivatives.
Caption: Anticancer mechanisms of indole derivatives.
Caption: Experimental workflow for antiviral screening.
Conclusion
The indole scaffold is a remarkably versatile building block that continues to provide a rich source of lead compounds for the development of novel antiviral and anticancer agents. Its ability to interact with a multitude of biological targets, coupled with its synthetic tractability, ensures its continued prominence in medicinal chemistry. The protocols and data presented herein offer a foundational guide for researchers aiming to explore the therapeutic potential of new indole derivatives. Further investigation into structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of next-generation drugs with improved efficacy and safety profiles.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 6. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents [mdpi.com]
- 9. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Organometallic Catalysts with Aminocyclopentanol Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preparation and application of organometallic catalysts featuring aminocyclopentanol-based ligands. While direct literature on simple aminocyclopentanol ligands is sparse, this document leverages detailed findings from structurally analogous and highly efficient chiral amino alcohol ligands to provide robust protocols and performance data. The information herein is designed to guide researchers in the synthesis and use of these catalysts for asymmetric synthesis, a critical tool in modern drug discovery and development.
Introduction
Organometallic catalysts are indispensable tools in chemical synthesis, enabling a wide array of transformations with high efficiency and selectivity.[1][2] In the realm of pharmaceutical and fine chemical production, the demand for enantiomerically pure compounds has driven the development of asymmetric catalysis. Chiral ligands play a pivotal role in this field by creating a stereochemically defined environment around a metal center, thereby directing the outcome of a reaction to favor the formation of one enantiomer over the other.
Among the various classes of chiral ligands, amino alcohols have proven to be particularly effective. Their bidentate nature, arising from the presence of both a Lewis basic amino group and a hydroxyl group, allows for the formation of stable chelate complexes with a variety of transition metals, including rhodium, ruthenium, and iridium. This chelation imparts conformational rigidity to the catalyst, which is crucial for achieving high levels of enantioselectivity.
This document focuses on organometallic catalysts derived from aminocyclopentanol and its analogues. A detailed protocol for the preparation of a highly effective rhodium catalyst for the asymmetric transfer hydrogenation of ketones is presented, based on the well-studied (1R,2S)-aminoindanol ligand, a close structural analogue of aminocyclopentanol.
Application: Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This reaction is particularly attractive for industrial applications due to its operational simplicity, the use of safe and readily available hydrogen donors like isopropanol, and the avoidance of high-pressure hydrogen gas.
Ruthenium and rhodium complexes bearing chiral amino alcohol ligands are among the most effective catalysts for this transformation. The catalyst, typically generated in situ, facilitates the transfer of a hydride from the hydrogen donor to the ketone in a stereocontrolled manner.
Representative Reaction: Asymmetric Transfer Hydrogenation of Acetophenone
A well-documented example that serves as an excellent model for catalysts derived from aminocyclopentanol is the asymmetric transfer hydrogenation of acetophenone to (R)- or (S)-1-phenylethanol using a catalyst formed from a rhodium precursor and a chiral amino alcohol ligand. The chiral rhodium complex, formed in situ from a rhodium precursor and a chiral amino alcohol ligand like (1R,2S)-aminoindanol, has demonstrated high efficiency and enantioselectivity in this reaction.[3]
Data Presentation
The following table summarizes the catalytic performance of a representative rhodium catalyst with a chiral amino alcohol ligand in the asymmetric transfer hydrogenation of various substituted acetophenones.
| Entry | Substrate (Substituted Acetophenone) | Product | Conversion (%)[3] | ee (%)[3] | Configuration[3] |
| 1 | Acetophenone | 1-Phenylethanol | >99 | 95 | R |
| 2 | 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | >99 | 96 | R |
| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 94 | R |
| 4 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 93 | R |
| 5 | 2'-Methylacetophenone | 1-(o-Tolyl)ethanol | 98 | 92 | R |
| 6 | 3'-Methoxyacetophenone | 1-(3-Methoxyphenyl)ethanol | >99 | 95 | R |
Experimental Protocols
Protocol 1: In Situ Preparation of the Rhodium-Aminocyclopentanol Analogue Catalyst and Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is adapted from the highly successful procedure for the asymmetric transfer hydrogenation of acetophenone using a catalyst derived from [RhCp*Cl2]2 and (1R,2S)-aminoindanol.[3] This serves as a robust starting point for researchers working with aminocyclopentanol-based ligands.
Materials:
-
[RhCp*Cl2]2 (Pentamethylcyclopentadienyl rhodium(III) chloride dimer)
-
(1R,2S)-2-Aminocyclopentanol (or a suitable analogue like (1R,2S)-aminoindanol)
-
Acetophenone (freshly distilled)
-
Isopropanol (anhydrous)
-
Potassium hydroxide (KOH) or Sodium isopropoxide
-
Anhydrous Toluene
-
Standard oven-dried glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Precursor Solution Preparation:
-
In a glovebox or under an inert atmosphere, dissolve [RhCp*Cl2]2 (e.g., 3.1 mg, 0.005 mmol) and the chiral aminocyclopentanol ligand (e.g., 1.2 mg, 0.01 mmol) in anhydrous isopropanol (10 mL) in a flame-dried Schlenk flask.
-
Stir the solution at room temperature for 30 minutes to allow for the formation of the catalyst precursor complex.
-
-
Base Solution Preparation:
-
Prepare a 0.1 M solution of KOH in anhydrous isopropanol.
-
-
Asymmetric Transfer Hydrogenation Reaction:
-
To a separate flame-dried Schlenk flask under an inert atmosphere, add the catalyst precursor solution (1 mL, containing 0.0005 mmol of the Rh complex).
-
Add acetophenone (e.g., 59 µL, 0.5 mmol).
-
Initiate the reaction by adding the 0.1 M KOH in isopropanol solution (0.5 mL, 0.05 mmol).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Product Isolation:
-
Upon completion of the reaction, quench the reaction by adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
Extract the product with diethyl ether or ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Visualizations
Diagram 1: General Workflow for Catalyst Preparation and Asymmetric Transfer Hydrogenation
Caption: General workflow for the in situ preparation of an aminocyclopentanol-ligated organometallic catalyst and its application in the asymmetric transfer hydrogenation of a prochiral ketone.
Diagram 2: Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation
References
Application Notes and Protocols for the Chiral Resolution of Racemic Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chiral resolution of racemic mixtures, a critical process in the development and manufacturing of pharmaceuticals, agrochemicals, and fine chemicals. The document outlines four major techniques: Diastereomeric Salt Formation, Enzymatic Resolution, Kinetic Resolution, and Chiral High-Performance Liquid Chromatography (HPLC). Each section includes a summary of quantitative data in tabular format for easy comparison, detailed experimental protocols, and a workflow diagram generated using Graphviz to illustrate the procedural steps.
Diastereomeric Salt Formation
Diastereomeric salt formation is a classical and widely used method for the resolution of racemic mixtures of acidic or basic compounds.[1][2] This technique involves reacting the racemate with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[3] Due to their different physicochemical properties, such as solubility, the diastereomers can be separated by fractional crystallization.[3] The desired enantiomer is then recovered by treating the isolated diastereomeric salt with an acid or base to break the salt bond.[4]
Quantitative Data Summary
| Racemic Compound | Chiral Resolving Agent | Solvent System | Diastereomeric Excess (%de) | Yield (%) | Enantiomeric Excess (%ee) of Recovered Enantiomer | Reference |
| Ibuprofen | (S)-(-)-α-methylbenzylamine (S-MBA) & KOH | Water | 40 | 53 | >95 (S-Ibuprofen) | [5][6] |
| Pregabalin | L-tartaric acid | Water | >99 | 51.6 | >99 (S-Pregabalin) | [7][8] |
| 1-Phenylethylamine | (+)-Tartaric Acid | Methanol | Not Reported | Not Reported | >95 | [9] |
| Methamphetamine | (-)-O,O'-di-p-toluoyl-R,R-tartaric acid | Methanol | Not Reported | Not Reported | >98 | [4] |
Experimental Protocol: Resolution of Racemic Ibuprofen
This protocol describes the resolution of racemic ibuprofen using (S)-(-)-α-methylbenzylamine as the resolving agent.[5][10]
Materials:
-
Racemic Ibuprofen
-
(S)-(-)-α-methylbenzylamine (S-MBA)
-
Potassium Hydroxide (KOH)
-
Methanol
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
Dissolve racemic ibuprofen (1.0 eq) in methanol.
-
In a separate flask, prepare a solution of (S)-(-)-α-methylbenzylamine (0.5 eq) and potassium hydroxide (0.5 eq) in methanol.
-
Slowly add the S-MBA/KOH solution to the ibuprofen solution with stirring.
-
Stir the mixture at room temperature to allow for the formation of the diastereomeric salts. One of the diastereomeric salts, (S)-ibuprofen-(S)-MBA, is less soluble and will precipitate out of the solution.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated salt by vacuum filtration.
-
Wash the salt with a small amount of cold methanol to remove the more soluble (R)-ibuprofen-(S)-MBA salt.
-
Dry the collected salt under vacuum.
-
-
Liberation of the Enriched Enantiomer:
-
Suspend the dried diastereomeric salt in water.
-
Acidify the suspension with 2M HCl to a pH of < 2. This will protonate the ibuprofen and break the salt.
-
Extract the enriched (S)-ibuprofen into ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-(+)-ibuprofen.
-
-
Analysis:
-
Determine the enantiomeric excess of the recovered ibuprofen using chiral HPLC or by measuring its specific rotation.
-
Workflow Diagram
Caption: Workflow for Diastereomeric Salt Resolution.
Enzymatic Resolution
Enzymatic resolution utilizes the high stereoselectivity of enzymes to catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[11] Hydrolases, such as lipases and proteases, are commonly employed for this purpose.[12] This method is advantageous due to its mild reaction conditions and high enantioselectivity.[11]
Quantitative Data Summary
| Racemic Substrate | Enzyme | Acyl Donor / Reaction | Solvent | Conversion (%) | Enantiomeric Excess of Product (%ee) | Enantiomeric Excess of Unreacted Substrate (%ee) | Reference |
| 1-Phenylethanol | Acylase I | Vinyl Acetate | Hexane | ~50 | Not Reported | 58 | [13][14] |
| 1-Phenylethanol | Candida antarctica lipase B (CALB) | Vinyl Acetate | Hexane | 43 (ester), 41 (alcohol) | >99 ((R)-acetate) | >99 ((S)-alcohol) | [15] |
| Ibuprofen Methyl Ester | Candida rugosa lipase | Hydrolysis | 20% DMSO/Buffer (pH 9.8) | 94 | 94 ((S)-Ibuprofen) | Not Reported | [16] |
| Sterically Hindered Secondary Alcohols | Porcine Pancreatic Lipase | Alcoholysis of Butyrate Ester | Not Specified | Not Reported | >98 | >98 | [17] |
Experimental Protocol: Enzymatic Resolution of Racemic 1-Phenylethanol
This protocol details the kinetic resolution of racemic 1-phenylethanol using Candida antarctica lipase B (CALB).[15]
Materials:
-
Racemic 1-phenylethanol
-
Candida antarctica lipase B (CALB), immobilized
-
Vinyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup:
-
To a solution of racemic 1-phenylethanol (1.0 eq) in hexane, add immobilized CALB.
-
Add vinyl acetate (2.0 eq) dropwise to the mixture.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots and analyzing them by chiral Gas Chromatography (GC) or TLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material.
-
-
Work-up and Purification:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting (R)-1-phenylethyl acetate and the unreacted (S)-1-phenylethanol by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the enantiomeric excess of the separated ester and alcohol by chiral GC or HPLC.
-
Workflow Diagram
Caption: Workflow for Enzymatic Resolution.
Kinetic Resolution
Kinetic resolution is a technique where two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer.[18] This method is distinct from chiral resolution via diastereomeric salt formation as it relies on differences in chemical reactivity rather than physical properties.[18]
Quantitative Data Summary
| Racemic Substrate | Catalyst/Reagent | Reaction Type | Selectivity Factor (s) | Yield (%) | Enantiomeric Excess (%ee) of Unreacted Substrate | Reference |
| Secondary Alcohols | Chiral DMAP analogue | Acylation | 14-52 | Not Reported | up to 99.2 | [18] |
| Terminal Epoxides | Chiral (salen)Co(III) complex | Hydrolytic Kinetic Resolution (HKR) | >200 | 44 (epoxide), 50 (diol) | >99 (epoxide), 98 (diol) | [18][19] |
| Benzylic/Allylic Secondary Alcohols | Ruthenium complex | Transfer Hydrogenation | Not Reported | 51 | 94 | [18] |
| Secondary Alcohols with β-Quaternary Center | Cu-H catalyst | Enantioselective Silylation | 5-25 | Not Reported | Not Reported | [20] |
Experimental Protocol: Kinetic Resolution of a Racemic Terminal Epoxide
This protocol describes the hydrolytic kinetic resolution of a racemic terminal epoxide using a chiral (salen)Co(III) catalyst.[18][19]
Materials:
-
Racemic terminal epoxide
-
Chiral (salen)Co(III) catalyst (e.g., Jacobsen's catalyst)
-
Water
-
Solvent (e.g., dichloromethane)
-
Standard laboratory glassware for inert atmosphere techniques
-
Magnetic stirrer
Procedure:
-
Catalyst Activation (if necessary):
-
Some (salen)Co(II) precursors require oxidation to the active Co(III) species. This can often be achieved by stirring in air or with a mild oxidant like acetic acid.
-
-
Reaction Setup:
-
In a dry flask under an inert atmosphere, dissolve the chiral (salen)Co(III) catalyst in the chosen solvent.
-
Add the racemic epoxide to the catalyst solution.
-
Cool the mixture to 0 °C.
-
-
Initiation of Resolution:
-
Slowly add a substoichiometric amount of water (typically ~0.5 equivalents relative to the epoxide) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the desired conversion is achieved (typically monitored by GC or TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to separate the unreacted epoxide from the diol product.
-
-
Analysis:
-
Determine the enantiomeric excess of the recovered epoxide and the diol product by chiral HPLC or GC.
-
Workflow Diagram
Caption: Workflow for Kinetic Resolution.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for the separation of enantiomers.[21] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation.[22] Polysaccharide-based CSPs are widely used due to their broad applicability.[1]
Quantitative Data Summary
| Racemic Compound | Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |
| Ibuprofen | Whelk-O 1 | Hexane/Isopropanol/Acetic Acid | 2.1 | >1.5 | [23] |
| Metoprolol | α-glycoprotein (AGP) | Methylene Chloride/Ethanol/Methanol with Ammonium Acetate | 1.28 | >1.5 | [23] |
| Deacetyldiltiazem | Chiralpak AD (amylose-based) | n-Hexane/2-Propanol/Ethanol/TEA | Not Reported | >1.5 | [22] |
| Citalopram | Chiral CD-PH | Ammonium Acetate/Ethanol/2-Propanol/Methylene Dichloride | Not Reported | >1.5 | [24] |
Experimental Protocol: Chiral HPLC Separation of a Racemic Drug
This protocol provides a general guideline for the analytical separation of a racemic drug using chiral HPLC.[22][23]
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., Chiralpak AD, Chiralcel OD-H)
-
Racemic standard of the drug
-
HPLC-grade solvents for the mobile phase (e.g., n-hexane, isopropanol, ethanol)
-
Mobile phase additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds)
-
Sample vials and filters
Procedure:
-
Column Selection and Mobile Phase Preparation:
-
Select an appropriate chiral stationary phase based on the structure of the analyte or literature precedence.
-
Prepare the mobile phase by mixing the solvents in the desired ratio. For acidic or basic compounds, add a small percentage (e.g., 0.1%) of the appropriate additive.
-
Degas the mobile phase before use.
-
-
System Equilibration:
-
Install the chiral column in the HPLC system.
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard in a suitable solvent (e.g., methanol or the mobile phase).
-
Prepare a working standard solution by diluting the stock solution to an appropriate concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.
-
Run the analysis and record the chromatogram. The two enantiomers should elute at different retention times.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) and the separation factor (α) to evaluate the quality of the separation. For quantitative analysis, determine the area under each peak to calculate the enantiomeric ratio and enantiomeric excess.
-
Workflow Diagram
Caption: Workflow for Chiral HPLC Separation.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. advanceseng.com [advanceseng.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. scribd.com [scribd.com]
- 11. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 12. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]
- 13. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. moodle2.units.it [moodle2.units.it]
- 15. scielo.br [scielo.br]
- 16. scholarworks.utep.edu [scholarworks.utep.edu]
- 17. Resolution of racemic sterically hindered secondary alcohols via enzymatic alcoholysis of their esters. The first enzymatic preparation of optically pure 2,2,2-trifluoro-1-(9-anthryl)ethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 19. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 22. benchchem.com [benchchem.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. dujps.com [dujps.com]
Application Notes and Protocols for Enantioselective Reduction Utilizing Chiral Amino Alcohols: A Framework for Aminocyclopentanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for pharmaceuticals and fine chemicals. Chiral amino alcohols are a prominent class of ligands and catalysts for these transformations, owing to their stereochemical rigidity, modularity, and the ability to form well-defined transition states. While a vast array of chiral amino alcohols have been successfully employed, derivatives of aminocyclopentanol are less documented in this specific application. This document provides detailed protocols and application notes for well-established enantioselective reduction methodologies using common chiral amino alcohols. These protocols serve as a robust framework for researchers interested in exploring the potential of novel aminocyclopentanol-derived ligands in asymmetric catalysis.
Synthesis of Chiral Aminocyclopentanol Scaffolds
The synthesis of enantiopure aminocyclopentanol derivatives is the first critical step in their application as chiral ligands. One common route involves the asymmetric conjugate addition of a chiral amine to cyclopentenone, followed by stereoselective reduction of the resulting ketone. This approach allows for the preparation of various stereoisomers, which can then be further functionalized. While specific protocols for direct use in reductions are scarce, their structural similarity to well-established ligands suggests potential applicability.
Application Note 1: Corey-Bakshi-Shibata (CBS) Reduction of Prochiral Ketones
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable method for the enantioselective reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols. The reaction utilizes a chiral oxazaborolidine catalyst, which is typically generated in situ from a chiral amino alcohol and a borane source. The catalyst activates the borane reducing agent and provides a chiral environment for the hydride transfer to the ketone.
General Workflow for CBS Reduction
Caption: General workflow for the CBS reduction of prochiral ketones.
Experimental Protocol: CBS Reduction of Acetophenone
This protocol details the enantioselective reduction of acetophenone using an in situ generated oxazaborolidine catalyst derived from (S)-α,α-diphenyl-2-pyrrolidinemethanol.
Materials:
-
(S)-α,α-diphenyl-2-pyrrolidinemethanol
-
Borane-tetrahydrofuran complex (1.0 M in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 mmol, 10 mol%).
-
Dissolve the amino alcohol in anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-THF complex (0.1 mmol, 1.0 M solution) to the stirred solution. Stir for 15 minutes at 0 °C to form the oxazaborolidine catalyst.
-
In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (5 mL).
-
Slowly add the acetophenone solution to the catalyst solution at 0 °C.
-
To the resulting mixture, add borane-THF complex (1.2 mmol, 1.0 M solution) dropwise over 10 minutes.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol (2 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and add saturated aqueous ammonium chloride solution (10 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.
Performance Data for CBS Reduction with Various Amino Alcohols
The following table summarizes the performance of different chiral amino alcohols in the CBS reduction of acetophenone. This data can serve as a benchmark for evaluating new aminocyclopentanol-based ligands.
| Chiral Amino Alcohol Precursor | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | ee (%) |
| (S)-α,α-diphenyl-2-pyrrolidinemethanol | 10 | 0 | >95 | 97 |
| (1R,2S)-Norephedrine | 10 | -20 | 92 | 95 |
| (S)-Valinol | 10 | 0 | 90 | 88 |
Application Note 2: Asymmetric Transfer Hydrogenation (ATH) of Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of ketones. This reaction typically employs a ruthenium(II) catalyst coordinated to a chiral diamine or amino alcohol ligand. Isopropanol often serves as both the solvent and the hydrogen source.
Catalytic Cycle for Ru-Catalyzed Asymmetric Transfer Hydrogenation
Caption: Simplified catalytic cycle for Ru-catalyzed ATH of a ketone.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes the ATH of acetophenone using a catalyst generated in situ from [Ru(p-cymene)Cl₂]₂ and a chiral amino alcohol ligand.
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
Chiral amino alcohol ligand (e.g., (1R,2S)-Norephedrine)
-
Acetophenone
-
Anhydrous isopropanol
-
Potassium hydroxide (KOH)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk tube under an argon atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and the chiral amino alcohol ligand (0.011 mmol).
-
Add anhydrous isopropanol (5 mL) and stir the mixture at room temperature for 20 minutes to form the catalyst complex.
-
In a separate vial, prepare a 0.1 M solution of KOH in anhydrous isopropanol.
-
Add the KOH solution (0.1 mL, 0.01 mmol) to the catalyst mixture and stir for another 5 minutes.
-
Add acetophenone (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water (5 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Performance Data for ATH with Various Chiral Ligands
The following table presents representative data for the ATH of acetophenone with different chiral ligands, providing a comparative basis for the evaluation of aminocyclopentanol-derived ligands.
| Chiral Ligand | Catalyst Loading (mol% Ru) | Base | Temperature (°C) | Yield (%) | ee (%) |
| (1S,2S)-TsDPEN | 1 | KOH | 28 | 99 | 98 |
| (1R,2S)-Norephedrine | 1 | KOH | 80 | 95 | 92 |
| Chiral β-amino alcohols | 1-2 | Various | 25-80 | 85-99 | 90-99 |
Conclusion and Outlook for Aminocyclopentanol Derivatives
The protocols and data presented herein for well-established chiral amino alcohol-mediated enantioselective reductions provide a comprehensive starting point for the investigation of aminocyclopentanol derivatives in asymmetric catalysis. While direct precedents are limited, the structural features of aminocyclopentanols make them intriguing candidates for the development of new chiral ligands.
Researchers are encouraged to synthesize various stereoisomers of aminocyclopentanol and its N-substituted derivatives and evaluate them in the model reactions described above. Key parameters for optimization will include the choice of metal precursor (for ATH), borane source (for CBS), solvent, temperature, and base. Through systematic screening and optimization, the potential of aminocyclopentanol derivatives as effective ligands for enantioselective reductions can be thoroughly explored, potentially leading to the discovery of novel and highly efficient catalytic systems.
Troubleshooting & Optimization
Technical Support Center: (1S,2R)-2-Aminocyclopentanol in Diastereoselective Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving diastereoselectivity in reactions utilizing the chiral auxiliary derived from (1S,2R)-2-Aminocyclopentanol.
Frequently Asked Questions (FAQs)
Q1: What is (1S,2R)-2-Aminocyclopentanol and how is it used as a chiral auxiliary?
(1S,2R)-2-Aminocyclopentanol is a chiral amino alcohol. In asymmetric synthesis, it is used as a precursor to a chiral auxiliary, typically by forming a rigid oxazolidinone structure. This auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one, can be N-acylated and then used to direct the stereochemical outcome of reactions such as alkylations and aldol condensations with high diastereoselectivity. The conformationally constrained cyclopentane ring structure provides excellent facial shielding of the enolate, leading to a highly ordered transition state.
Q2: How do I prepare the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary from (1S,2R)-2-Aminocyclopentanol?
The preparation involves a multi-step sequence starting from commercially available ethyl 2-oxocyclopentanecarboxylate. The key steps include a baker's yeast reduction, ester hydrolysis, and a Curtius rearrangement. A detailed experimental protocol is provided in the "Experimental Protocols" section below.[1]
Q3: What level of diastereoselectivity can be expected with this chiral auxiliary?
Under optimized conditions, the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary has been shown to provide excellent diastereofacial selectivity, with reported diastereomeric excess (de) greater than 99% for both asymmetric alkylation and syn-aldol reactions.[1]
Q4: How is the chiral auxiliary removed after the reaction?
The auxiliary can be cleaved and recovered for reuse. A common method is hydrolysis using lithium hydroperoxide (LiOH·H₂O₂) in a mixture of THF and water. This procedure typically provides the desired carboxylic acid product in good yield and allows for high recovery of the chiral auxiliary.[1]
Troubleshooting Guide
Low Diastereoselectivity (d.r. < 99:1)
Q: I am not achieving the reported >99% diastereoselectivity in my aldol/alkylation reaction. What are the likely causes and how can I improve it?
A: Low diastereoselectivity can stem from several factors that disrupt the formation of a single, highly ordered transition state. The most common issues are related to reaction conditions. Below is a comparison of optimized conditions versus potential problematic conditions and their solutions.
Table 1: Troubleshooting Low Diastereoselectivity in Asymmetric Aldol Reactions
| Parameter | Optimized Condition (for >99% d.r.) | Potential Problematic Condition | Rationale & Troubleshooting Steps |
| Enolate Formation | Dibutylboron triflate (Bu₂BOTf) and a hindered amine base (e.g., N,N-diisopropylethylamine) are used to form the Z-boron enolate. | Use of other bases (e.g., LDA, NaHMDS) may lead to different enolate geometries (E/Z mixture) or aggregation states, reducing selectivity. | The formation of a Z-enolate is crucial for achieving high syn-selectivity in the Zimmerman-Traxler transition state. Solution: Ensure the use of Bu₂BOTf and a suitable hindered base. Verify the quality and stoichiometry of the reagents. |
| Solvent | A non-coordinating solvent like dichloromethane (CH₂Cl₂) is preferred. | Coordinating solvents (e.g., THF, ethers) can compete with the chiral auxiliary for coordination to the boron center, leading to a less rigid transition state. | A well-defined, chelated transition state is key to high diastereoselectivity. Solution: Switch to a non-coordinating solvent like CH₂Cl₂. Ensure the solvent is rigorously dried. |
| Temperature | The reaction is typically run at low temperatures (-78 °C to 0 °C). | Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the minor diastereomer. | The energy difference between the diastereomeric transition states is often small. Lower temperatures enhance the preference for the lower energy pathway. Solution: Maintain strict temperature control. If the reaction is sluggish, consider longer reaction times at low temperature before slowly warming. |
| Moisture | The reaction must be conducted under strictly anhydrous conditions. | The presence of water can quench the enolate and interfere with the Lewis acid, leading to side reactions and reduced selectivity. | Boron triflates and enolates are highly moisture-sensitive. Solution: Flame-dry all glassware. Use freshly distilled, anhydrous solvents. Perform the reaction under an inert atmosphere (Argon or Nitrogen). |
Table 2: Troubleshooting Low Diastereoselectivity in Asymmetric Alkylation
| Parameter | Optimized Condition (for >99% d.r.) | Potential Problematic Condition | Rationale & Troubleshooting Steps |
| Base | A strong, non-nucleophilic base like Lithium Hexamethyldisilazide (LiHMDS) is used. | Other bases might not cleanly generate the Z-enolate or could lead to different aggregation states. | The geometry of the lithium enolate is critical for facial selectivity. The Z-enolate is believed to form a chelated structure that blocks one face. Solution: Use a highly pure, strong base like LiHMDS or NaHMDS. Ensure accurate titration of alkyllithium reagents if preparing LDA in situ. |
| Solvent | Tetrahydrofuran (THF) is commonly used. | Solvents that poorly solvate the lithium cation can lead to aggregation and reduced selectivity. | The solvent plays a key role in the structure of the enolate in solution. Solution: Ensure THF is anhydrous. Consider the effect of additives like LiCl which can break up aggregates, although this was not required in the reported high-selectivity protocol. |
| Temperature | Enolate formation and alkylation are performed at low temperatures (-78 °C). | Running the reaction at higher temperatures can lead to a loss of selectivity and potential side reactions like enolate decomposition. | The chelated transition state is more favored at lower temperatures. Solution: Maintain the reaction at -78 °C during enolate formation and alkylation. Allow the reaction to warm slowly only after the electrophile has been added. |
| Electrophile | Reactive electrophiles like benzyl bromide or allyl iodide are used. | Less reactive electrophiles may require higher temperatures or longer reaction times, which can compromise selectivity. | A fast reaction at low temperature is ideal. Solution: If using a less reactive electrophile, consider optimizing the reaction time at the lowest possible temperature that still allows for conversion. |
Experimental Protocols
Protocol 1: Synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one
This protocol is adapted from Ghosh et al.[1]
-
Ester Hydrolysis: To a stirred solution of ethyl (1S,2R)-2-hydroxycyclopentanecarboxylate (2.08 g, 13.1 mmol) in THF (2 mL) at 23 °C, add 1 M aqueous NaOH solution (26.2 mL). Stir the mixture for 1 hour. Cool to 0 °C and carefully acidify with 1 N aqueous HCl to pH 3. Extract the mixture with ethyl acetate (3 x 25 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate under reduced pressure to yield the corresponding carboxylic acid.
-
Curtius Rearrangement: Suspend the acid from the previous step in dry benzene (60 mL). Add diphenylphosphoryl azide (3.5 mL, 16.2 mmol) and triethylamine (2.3 mL, 16.5 mmol). Stir the resulting mixture at 23 °C for 15 minutes, then heat at reflux for 24 hours.
-
Work-up and Purification: Cool the reaction to 23 °C and evaporate the solvents under reduced pressure. Purify the residue by silica gel chromatography (50% EtOAc in hexane as eluent) to furnish the chiral oxazolidinone as a white foam.
Protocol 2: Asymmetric syn-Aldol Reaction
This protocol is adapted from Ghosh et al.[1]
-
N-Acylation: To a solution of (4R,5S)-cyclopentano[d]oxazolidin-2-one (1 equiv) in dry THF at 0 °C, add n-BuLi (1 equiv). After stirring, add propionyl chloride (1.1 equiv) at -78 °C and stir for 1 hour to form the N-propionyl imide.
-
Enolate Formation: To a solution of the N-propionyl imide (1 equiv) in dry CH₂Cl₂ at 0 °C, add N,N-diisopropylethylamine (1.2 equiv) followed by dibutylboron triflate (1.1 equiv). Stir the mixture at 0 °C for 1 hour.
-
Aldol Addition: Cool the resulting boron enolate solution to -78 °C. Add the desired aldehyde (1.2 equiv) dropwise.
-
Reaction and Work-up: Stir the reaction at -78 °C and allow it to slowly warm to 0 °C over several hours (monitor by TLC, typically 4-6 h). Quench the reaction with a phosphate buffer (pH 7) and extract with an organic solvent. Purify the product by silica gel chromatography.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for (1S,2R)-2-Aminocyclopentanol Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (1S,2R)-2-Aminocyclopentanol hydrochloride.
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis and purification of this compound, offering potential causes and actionable solutions.
Issue 1: Low Overall Yield
Q: Why is the overall yield of my this compound synthesis lower than expected?
A: Low yields can stem from several factors throughout the synthetic process. A systematic approach to identifying the root cause is crucial for optimization.
Potential Causes & Solutions
| Potential Cause | Recommended Actionable Solutions |
| Incomplete Deprotection | The removal of protecting groups, such as a Boc-group, may be incomplete. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. For Boc deprotection using HCl, ensure anhydrous conditions and allow for sufficient reaction time (e.g., 2-12 hours at room temperature).[1] Consider the in-situ generation of HCl from reagents like acetyl chloride or pivaloyl chloride in an alcohol solvent for a more controlled reaction.[1] |
| Suboptimal Reaction Conditions | Reaction parameters such as time, temperature, or reagent stoichiometry may not be optimized. For temperature-sensitive steps, maintain the recommended temperature. For instance, during reactions involving in-situ HCl generation, cooling to 0-5 °C can prevent side reactions.[1] |
| Product Loss During Work-up and Purification | Significant product loss can occur during extraction, filtration, or crystallization. To minimize loss during crystallization, ensure the solution is cooled to a low temperature (e.g., 0 °C) for an adequate time before filtration.[1] Use a minimal amount of ice-cold solvent to wash the crystals to avoid dissolving the product.[1][2] |
| Catalyst Inactivity | In hydrogenation steps, the catalyst (e.g., Palladium on carbon) may be of low quality or have deactivated. Ensure the use of a high-quality catalyst and appropriate reaction conditions (e.g., hydrogen pressure).[3] |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
Issue 2: Low Purity of Final Product
Q: How can I improve the purity of the final this compound product?
A: Impurities in the final product can arise from various sources, including residual solvents, unreacted starting materials, and byproducts from side reactions.
Potential Causes & Solutions
| Potential Cause | Recommended Actionable Solutions |
| Residual Solvents and Reagents | Improper washing and drying can leave behind solvents or unreacted starting materials. After filtration, wash the product cake extensively with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., cold acetone or isopropanol).[1][2] Dry the final product under vacuum at a controlled temperature (e.g., 40 °C) for a sufficient duration (e.g., 12 hours).[1] |
| By-products from Side Reactions | Incomplete reactions or the occurrence of side reactions can result in impurities that are challenging to separate. If the purity is low, consider recrystallizing the final product from a suitable solvent system.[1] Common solvents for recrystallization include isopropanol, methanol, and acetone.[2] |
| Co-crystallization of Impurities | An impurity with similar solubility properties to the desired product may co-crystallize. Performing a second recrystallization can often remove stubborn impurities.[2] If recrystallization is ineffective, consider alternative purification methods like column chromatography.[2] |
| Presence of Optical Isomers | Incomplete chiral resolution during the synthesis or racemization during a reaction step can lead to contamination with other stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) can be used to assess and confirm the optical purity.[4] |
Purification Troubleshooting Workflow
Caption: Workflow for troubleshooting low product purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A: Several synthetic strategies are employed, with the choice often depending on the desired scale, cost, and available starting materials. Key approaches include:
-
Deprotection of a Protected Aminocyclopentanol: A frequent final step involves the deprotection of a precursor like N-Boc-(1S,2R)-2-aminocyclopentanol. This is typically achieved using a strong acid such as HCl in an organic solvent.[1]
-
Hetero-Diels-Alder Reaction: A novel approach involves a hetero-Diels-Alder reaction between cyclopentadiene and a nitrosyl compound generated in situ, followed by several steps including reduction and chiral separation.[5][6] This method is reported to be cost-effective and can provide high optical purity.[5][6]
-
Reduction of an Aminocyclopentanone: The reduction of a corresponding 2-aminocyclopentanone can yield the aminocyclopentanol. However, this may produce a mixture of cis and trans isomers that require separation.
-
Enzymatic Resolution: Biocatalysis, using enzymes like lipases, offers a green and highly selective method to achieve high enantiomeric excess (ee).[5] This can be accomplished through the kinetic resolution of a racemic intermediate.[5]
Q2: Which solvents are recommended for the recrystallization of this compound?
A: The choice of solvent is critical for effective purification. Based on available data, isopropanol, methanol, and acetone are commonly used for the recrystallization of aminocyclopentanol hydrochloride derivatives.[2] It is also noted that washing the filtered crystals with a cold solvent, such as acetone, is a crucial step to remove residual impurities.[2]
Q3: How can I ensure the correct stereochemistry is obtained and maintained?
A: Achieving the desired (1S,2R) stereochemistry is paramount. This can be accomplished through several methods:
-
Chiral Starting Materials: Utilizing a starting material that already possesses the desired chirality.
-
Asymmetric Synthesis: Employing chiral catalysts or reagents to induce stereoselectivity during the reaction.
-
Chiral Resolution: Separating a racemic mixture, often through enzymatic methods or by forming diastereomeric salts that can be separated by crystallization.[1][5]
It is important to use mild reaction conditions where possible, as harsh conditions (e.g., high temperatures or extreme pH) can sometimes lead to racemization.[7]
Experimental Protocols
Protocol 1: Deprotection of N-Boc-(1S,2R)-2-aminocyclopentanol using HCl in Dioxane
This protocol is adapted from a similar procedure for a related stereoisomer and is a common method for Boc deprotection.[1]
-
Dissolve 10 g of the N-Boc protected starting material in 20 mL of dioxane.
-
Add 50 mL of 4M HCl in dioxane to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction to completion by TLC.
-
Concentrate the reaction solution under reduced pressure.
-
Add 100 mL of acetonitrile to the residue to induce precipitation.
-
Filter the resulting solid.
-
Wash the filter cake with 100 mL of acetonitrile.
-
Dry the solid under vacuum at 40°C to obtain this compound.
Protocol 2: Deprotection via in-situ HCl Generation
This protocol, adapted from a synthesis of a related isomer, utilizes the in-situ generation of HCl for a controlled deprotection.[1]
-
Under a nitrogen atmosphere, add 82 g of isopropanol to a suitable reaction flask.
-
Cool the flask to 5 °C while stirring.
-
Slowly add 93.4 g of pivaloyl chloride dropwise, maintaining the temperature at 5 °C.
-
After the addition is complete, warm the reaction to 25 °C and stir for 30 minutes to generate the HCl solution.
-
Prepare a solution of 52 g of N-Boc-(1S,2R)-2-aminocyclopentanol dissolved in 53 g of isopropanol.
-
Add this solution dropwise to the HCl/isopropanol mixture.
-
Allow the reaction to proceed at room temperature for 12 hours, monitoring by GC.
-
Upon completion, cool the reaction system to 0 °C and continue stirring for 1 hour to ensure complete precipitation.
-
Filter the solid product under a nitrogen atmosphere.
-
Wash the filter cake with isopropanol at 5 °C until the washings are colorless.
-
Suspend the filter cake in 40 g of acetone, heat to 50 °C, and stir for 2 hours.
-
Cool the mixture to 0 °C and filter again under nitrogen.
-
Wash the filter cake with acetone at 5 °C.
-
Dry the product under vacuum at 40 °C for 12 hours to yield this compound.
Data Presentation
Table 1: Comparison of Deprotection/Salt Formation Methods
| Method | Key Reagents | Solvent | Reported Yield | Reported Purity (GC) | Reference |
| In-situ HCl Generation | Pivaloyl chloride, Isopropanol | Isopropanol | 69.8% (overall) | 99.75% | [5] |
| HCl in Dioxane | 4M HCl in Dioxane | Dioxane | 95% | - | [5] |
Table 2: Conditions for Hydrogenation Step in a Related Synthesis
| Substrate | Catalyst | Hydrogen Pressure | Solvent | Temperature | Reported Yield | Optical Purity | Reference |
| Intermediate III | 10% Pd/C | 1.0 MPa | Methyl tert-butyl ether | 20 °C | 58.2% | >99.5% | [3] |
| Intermediate III hydrochloride | 10% Pd/C | 1.0 MPa | Isopropanol | 50 °C | 45.3% | >99.5% | [1] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
- 4. ijcpa.in [ijcpa.in]
- 5. benchchem.com [benchchem.com]
- 6. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 7. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Common side products in the synthesis of (1S,2R)-2-Aminocyclopentanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1S,2R)-2-Aminocyclopentanol. The following information addresses common side products, purification challenges, and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of (1S,2R)-2-Aminocyclopentanol?
The most prevalent impurities include diastereomers, specifically the (1R,2S)-trans-isomer, and other stereoisomers of 2-aminocyclopentanol. Other significant side products can consist of 1,2-cyclopentanediol, formed from the hydrolysis of the cyclopentene oxide starting material, and a dimeric amine impurity, bis(2-hydroxycyclopentyl)amine. Unreacted starting materials and residual solvents may also be present in the crude product.
Q2: How can I minimize the formation of the trans-diastereomer, (1R,2S)-2-Aminocyclopentanol?
Minimizing the formation of the undesired trans-diastereomer is critical for achieving high purity of the target cis-isomer. The choice of a stereoselective synthetic route is the most effective strategy. One common approach involves the enantioselective ring-opening of cyclopentene oxide with a chiral amine. Alternatively, resolution techniques, such as diastereomeric salt formation with a chiral acid followed by crystallization, can be employed to separate the desired (1S,2R)-isomer from the other stereoisomers.
Q3: What causes the formation of 1,2-cyclopentanediol as a side product?
The formation of 1,2-cyclopentanediol is typically due to the presence of water in the reaction mixture. Cyclopentene oxide, a common precursor, can undergo hydrolysis under either acidic or basic conditions to yield the diol. To mitigate this, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere to prevent the introduction of moisture.
Q4: How is the dimeric amine, bis(2-hydroxycyclopentyl)amine, formed, and how can its formation be suppressed?
The dimeric amine impurity, bis(2-hydroxycyclopentyl)amine, arises from a secondary reaction where the initially formed (1S,2R)-2-Aminocyclopentanol acts as a nucleophile and attacks a second molecule of cyclopentene oxide. This side reaction is more likely to occur if there is a localized high concentration of the epoxide or if the primary amine nucleophile is depleted. To suppress its formation, it is advisable to use a molar excess of the amine nucleophile (e.g., ammonia or a protected amine) and to ensure efficient mixing to avoid localized concentration gradients of the epoxide.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of (1S,2R)-2-Aminocyclopentanol.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Significant formation of side products (e.g., 1,2-cyclopentanediol, dimeric amine). - Loss of product during workup and purification. | - Monitor the reaction progress by TLC or GC/MS to ensure completion. - Use anhydrous solvents and reagents to minimize diol formation. - Employ a molar excess of the amine nucleophile to reduce dimerization. - Optimize purification steps to minimize product loss. |
| Presence of Diastereomeric Impurities | - Non-stereoselective reaction conditions. - Racemization during the synthesis. | - Utilize a well-established stereoselective synthetic protocol. - If a mixture of diastereomers is formed, perform purification by chiral HPLC or fractional crystallization of diastereomeric salts. |
| Product Contaminated with 1,2-Cyclopentanediol | - Presence of water in the reaction. | - Thoroughly dry all glassware, solvents, and reagents before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| High Levels of Dimeric Amine Impurity | - Sub-stoichiometric amount of the primary amine nucleophile. - Inefficient mixing leading to localized high concentrations of cyclopentene oxide. | - Use at least a stoichiometric amount, and preferably a slight excess, of the amine nucleophile. - Ensure vigorous and efficient stirring throughout the addition of cyclopentene oxide. |
| Difficulty in Removing Residual Solvents | - Inadequate drying of the final product. | - Dry the product under high vacuum for an extended period. - Consider a solvent trituration or recrystallization step to remove persistent solvent impurities. |
Experimental Protocols
A common and effective method for the synthesis of (1S,2R)-2-Aminocyclopentanol involves the enantioselective ring-opening of cyclopentene oxide.
Protocol: Enantioselective Ring-Opening of Cyclopentene Oxide
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve a chiral amine (e.g., (R)-(+)-α-methylbenzylamine) in an anhydrous solvent (e.g., toluene).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add cyclopentene oxide dropwise to the stirred solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product, a mixture of diastereomers, can be purified by column chromatography on silica gel or by fractional crystallization of the hydrochloride salt to isolate the desired (1S,2R)-2-amino-N-((R)-α-methylbenzyl)cyclopentanol.
-
Deprotection: The chiral auxiliary can be removed by hydrogenolysis (e.g., using palladium on carbon and hydrogen gas) to yield (1S,2R)-2-Aminocyclopentanol.
Side Product Formation Pathways
The following diagram illustrates the synthetic pathway to the desired product and the formation of common side products.
Caption: Synthetic pathway and side product formation.
This diagram illustrates the main synthetic route to (1S,2R)-2-Aminocyclopentanol via a chiral amine-mediated ring-opening of cyclopentene oxide, leading to a diastereomeric intermediate that is subsequently deprotected. It also depicts the formation of the undesired diastereomer, the hydrolysis of cyclopentene oxide to form 1,2-cyclopentanediol, and the secondary reaction of the desired product with the starting epoxide to yield a dimeric impurity.
Technical Support Center: Purification of cis-(1S,2R)-2-Aminocyclopentanol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of cis-(1S,2R)-2-Aminocyclopentanol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for cis-(1S,2R)-2-Aminocyclopentanol hydrochloride?
A1: The primary methods for purifying cis-(1S,2R)-2-Aminocyclopentanol hydrochloride are:
-
Recrystallization: This is the most common and often the first-line method for purifying the hydrochloride salt. It is effective at removing most impurities.
-
Chiral Resolution via Diastereomeric Salt Formation: This technique is specifically employed to separate the desired cis-(1S,2R) enantiomer from other stereoisomers. It involves reacting the amine with a chiral acid to form diastereomeric salts that can be separated by crystallization.[1][2]
-
Column Chromatography: While less common for the final hydrochloride salt due to its polarity, chromatography on silica gel (with a modified mobile phase) or other stationary phases can be used to remove stubborn impurities.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical technique to determine enantiomeric purity and can also be used for preparative separation of stereoisomers.[3]
Q2: How do I choose the right purification method?
A2: The choice of purification method depends on the nature of the impurities you need to remove.
-
For removing general impurities from a chemically pure but diastereomerically mixed sample, recrystallization is a good starting point.
-
If you need to separate the cis-(1S,2R) isomer from its enantiomer or other diastereomers, chiral resolution is necessary.
-
If recrystallization fails to remove certain impurities, column chromatography might be effective.
-
For analytical assessment of stereoisomeric purity or small-scale preparative work, chiral HPLC is the method of choice.
Troubleshooting Guides
Recrystallization
Problem: The compound "oils out" instead of crystallizing.
-
Potential Cause: The solution is too concentrated, or the cooling rate is too rapid, causing the compound to come out of solution above its melting point. The chosen solvent may also be inappropriate.
-
Solutions:
-
Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
Try a different solvent or a co-solvent system. For example, dissolve the compound in a minimal amount of a good solvent (like methanol or isopropanol) and then slowly add a poor solvent (an "anti-solvent" like acetone or diethyl ether) until the solution becomes slightly turbid, then heat to clarify and cool slowly.
-
Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.
-
Adding a seed crystal of the pure compound can initiate crystallization.
-
Problem: Low or no crystal yield after cooling.
-
Potential Cause: Too much solvent was used, or the compound is significantly soluble in the cold solvent.
-
Solutions:
-
If you suspect too much solvent was used, you can boil off some of the solvent to concentrate the solution and then attempt to cool it again.
-
Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation.
-
When washing the crystals, use a minimal amount of ice-cold solvent to minimize dissolution of the product.[4]
-
Problem: Persistent impurities are detected after recrystallization.
-
Potential Cause: The impurity may have similar solubility characteristics to the product, leading to co-crystallization.
-
Solutions:
-
Perform a second recrystallization.
-
Try a different recrystallization solvent.
-
Consider an alternative purification method like column chromatography.
-
Chiral Resolution
Problem: No precipitation of the diastereomeric salt.
-
Potential Cause: The diastereomeric salt is too soluble in the chosen solvent.
-
Solutions:
-
Try a different solvent or a mixture of solvents.
-
Concentrate the solution by evaporating some of the solvent.
-
Cool the solution to a lower temperature.
-
Problem: Poor separation of diastereomers.
-
Potential Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent.
-
Solutions:
-
Experiment with different chiral resolving agents. Common choices for amines include tartaric acid derivatives (like dibenzoyl-L-tartaric acid) and mandelic acid.
-
Screen a variety of solvents and solvent mixtures to find a system that maximizes the solubility difference between the diastereomeric salts.
-
Data Presentation
Table 1: Comparison of Purification Techniques for cis-(1S,2R)-2-Aminocyclopentanol Hydrochloride
| Purification Technique | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >99% (chemical purity) | 70-90% | Simple, cost-effective, scalable. | May not remove stereoisomers or closely related impurities. |
| Chiral Resolution | >99% (enantiomeric excess) | 40-50% (for the desired enantiomer) | Effective for separating stereoisomers.[1][2] | Requires a stoichiometric amount of a chiral resolving agent, multiple steps. |
| Column Chromatography | >98% | 60-80% | Can separate a wide range of impurities. | Can be time-consuming and require large volumes of solvent. |
| Preparative Chiral HPLC | >99.5% (enantiomeric excess) | 50-70% | High-resolution separation of stereoisomers.[3] | Expensive, not easily scalable. |
Note: The values in this table are representative and can vary depending on the initial purity of the sample and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of cis-(1S,2R)-2-Aminocyclopentanol Hydrochloride
-
Solvent Selection: A common solvent system for recrystallizing amine hydrochlorides is a mixture of a polar alcohol (e.g., isopropanol, ethanol, or methanol) and an anti-solvent (e.g., acetone, diethyl ether, or ethyl acetate).
-
Dissolution: In a flask, add the crude cis-(1S,2R)-2-Aminocyclopentanol hydrochloride. Add a minimal amount of the hot alcohol solvent to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Once crystal formation begins, cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Chiral Resolution using Diastereomeric Salt Formation
-
Salt Formation: Dissolve the racemic cis-2-Aminocyclopentanol in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., L-(-)-Dibenzoyltartaric acid) in the same solvent.
-
Mixing: Slowly add the resolving agent solution to the amine solution with stirring.
-
Crystallization: Allow the solution to stand at room temperature for the less soluble diastereomeric salt to crystallize. Cooling in an ice bath may be necessary.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the diastereomeric salt in water and add a base (e.g., 1M NaOH) until the solution is basic (pH > 10).
-
Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Conversion to Hydrochloride Salt: Dry the organic extracts, and then bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) to precipitate the enantiomerically pure cis-(1S,2R)-2-Aminocyclopentanol hydrochloride.
-
Final Purification: The resulting hydrochloride salt can be further purified by recrystallization as described in Protocol 1.
Mandatory Visualization
Caption: Workflow for the recrystallization of cis-(1S,2R)-2-Aminocyclopentanol hydrochloride.
Caption: General workflow for the chiral resolution of cis-2-Aminocyclopentanol.
References
Stability and degradation of (1S,2R)-2-Aminocyclopentanol hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of (1S,2R)-2-Aminocyclopentanol hydrochloride. The information is presented in a question-and-answer format to address potential issues encountered during experimental work.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results (e.g., varying purity, unexpected peaks in chromatography). | Sample degradation due to improper storage or handling. | Verify that the compound is stored at room temperature in a tightly sealed container, protected from moisture and light.[1][2] Prepare fresh solutions for analysis and avoid prolonged storage of solutions. |
| Contamination. | Use high-purity solvents and clean laboratory equipment. Handle the compound in a clean, dry environment. | |
| Change in physical appearance (e.g., color change, clumping). | Exposure to moisture or light. | Store the compound in a desiccator if clumping is observed. Protect from light by using amber vials or storing in a dark place. While supplier information suggests room temperature storage, for long-term stability, consider storage at -20°C.[3] |
| Inherent instability under specific experimental conditions. | Perform a forced degradation study to understand the compound's stability under various stress conditions (acid, base, heat, oxidation, light).[4][5] | |
| Difficulty dissolving the compound. | Incorrect solvent choice. | This compound is soluble in water and other polar solvents.[6] For non-polar solvents, solubility may be limited. |
| Low-quality material. | Ensure the purity of the compound meets the required specifications (typically ≥97%).[1][2] | |
| pH of the solution is not as expected. | The compound is a hydrochloride salt of an amine. | Dissolving the compound in a neutral solvent like water will result in a slightly acidic solution due to the hydrolysis of the ammonium salt. Buffer the solution if a specific pH is required for your experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The recommended storage condition for this compound is at room temperature in a tightly sealed container.[1][2][7] It is also advisable to protect it from moisture and light to prevent potential degradation. For long-term storage, keeping it in a dry and well-ventilated place is crucial.[8]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar aminocycloalkanol compounds can be susceptible to oxidation of the amino group and the alcohol group. Under harsh acidic or basic conditions, or upon exposure to strong oxidizing agents, degradation may occur.[6] Forced degradation studies are the standard approach to identify likely degradation products and establish degradation pathways.[4][9]
Q3: How can I assess the stability of this compound in my experimental setup?
A3: To assess the stability, you can perform forced degradation (stress testing) studies.[5][10] This involves subjecting the compound to various stress conditions more severe than accelerated stability conditions, such as heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[4][11] The degradation can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate the intact compound from its degradation products.[12][13]
Q4: What analytical techniques are suitable for monitoring the stability and purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for stability testing, as it can separate and quantify the active pharmaceutical ingredient (API) and its degradation products.[12][13] Other techniques that can be used include Thin-Layer Chromatography (TLC) for a qualitative assessment and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of any degradation products.[12][14]
Q5: Are there any known incompatibilities for this compound?
A5: Yes, it should be considered incompatible with strong oxidizing agents, strong acids, and strong bases.[6] Contact with these substances should be avoided to prevent vigorous reactions and degradation. It is also important to avoid contact with acid anhydrides and acid chlorides.[15]
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to generate potential degradation products and develop a stability-indicating analytical method.[9][16]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N Hydrochloric Acid (HCl).
-
Heat the solution at 60°C for 24 hours.
-
Cool, neutralize with an appropriate amount of 0.1 N Sodium Hydroxide (NaOH), and dilute to the initial concentration with the solvent.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N Sodium Hydroxide (NaOH).
-
Heat the solution at 60°C for 24 hours.
-
Cool, neutralize with an appropriate amount of 0.1 N Hydrochloric Acid (HCl), and dilute to the initial concentration with the solvent.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% Hydrogen Peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Expose the solid compound to 105°C for 24 hours.
-
Also, heat the stock solution at 60°C for 24 hours.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., 24 hours).
-
3. Sample Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed stock solution), using a suitable analytical method like HPLC with a photodiode array (PDA) detector.[17]
-
The HPLC method should be developed to separate the main peak of this compound from any degradation product peaks.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control sample to identify degradation products.
-
The extent of degradation can be quantified by the decrease in the area of the main peak and the increase in the area of the degradation peaks.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 6. chembk.com [chembk.com]
- 7. calpaclab.com [calpaclab.com]
- 8. guidechem.com [guidechem.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. kinampark.com [kinampark.com]
- 14. benchchem.com [benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. ijrpp.com [ijrpp.com]
- 17. usp.org [usp.org]
Troubleshooting low yields in asymmetric synthesis using chiral amino alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in asymmetric synthesis using chiral amino alcohols. The content is structured to directly address specific issues, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low Chemical Yield
Q1: My reaction is resulting in a low yield of the desired chiral amino alcohol. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Reagent and Solvent Quality:
-
Moisture and Air Sensitivity: Organometallic reagents like diethylzinc are highly sensitive to moisture and air. Ensure all glassware is flame-dried, and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Reagent Purity: Impurities in the substrate (e.g., aldehyde) or the organometallic reagent can inhibit the catalyst or lead to side reactions. Use freshly distilled aldehydes and high-purity reagents.
-
Catalyst Purity: The purity of the chiral amino alcohol catalyst is critical. Ensure it is of high enantiomeric and chemical purity.
-
-
Reaction Conditions:
-
Temperature: Temperature plays a crucial role. While lower temperatures often favor higher enantioselectivity, they can also decrease the reaction rate, leading to incomplete conversion. Consider a systematic study to find the optimal balance. For the addition of diethylzinc to benzaldehyde, reactions are often run at 0 °C.[1]
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]
-
Catalyst Loading: Insufficient catalyst loading can lead to slow and incomplete reactions. While higher loading can increase the rate, it also increases cost. An optimal catalyst loading, typically around 2 mol%, is a good starting point for many reactions.[1]
-
-
Side Reactions:
-
Byproduct Formation: Aldehydes and imines are susceptible to side reactions like reduction and nucleophilic addition, which can lead to byproducts such as 1,2-diols or 1,2-diamines, thus consuming the starting materials and lowering the yield of the desired product.[3]
-
Cannizzaro Reaction: In the presence of a base, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction (Cannizzaro reaction) to yield an alcohol and a carboxylic acid. Using a non-basic catalyst or carefully controlling the pH can mitigate this.
-
Below is a troubleshooting workflow to address low yield issues:
Issue 2: Low Enantioselectivity (ee%)
Q2: The chemical yield of my reaction is acceptable, but the enantiomeric excess (ee%) is low. What factors influence enantioselectivity, and how can I improve it?
A2: Low enantioselectivity indicates that the chiral catalyst is not effectively controlling the stereochemical outcome of the reaction. Several parameters can be adjusted to enhance the ee%.
Possible Causes & Solutions:
-
Catalyst Structure and Purity:
-
Catalyst Choice: The structure of the chiral amino alcohol is paramount. Even minor structural changes can have a significant impact on enantioselectivity. It may be necessary to screen a variety of catalysts to find the optimal one for a specific substrate.
-
Enantiomeric Purity of Catalyst: The enantiomeric purity of the catalyst directly impacts the maximum achievable ee% of the product. Ensure the catalyst has a high ee%.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. Many asymmetric reactions show improved ee% at 0 °C or lower.
-
Solvent: The solvent can significantly influence the conformation of the catalyst-substrate complex and, therefore, the enantioselectivity. Aprotic solvents like toluene are commonly used. Screening different solvents of varying polarity is a common optimization strategy.
-
Additives: In some cases, additives can enhance enantioselectivity. For instance, in the addition of diethylzinc to aldehydes, the use of titanium tetraisopropoxide can improve both yield and ee%.
-
-
Substrate-Catalyst Mismatch:
-
There might be a mismatch between the chiral catalyst and the substrate. If possible, modifying the substrate's protecting groups or other functionalities could lead to better stereochemical induction.
-
The following diagram illustrates the relationship between key parameters and enantioselectivity:
Data Presentation: Performance of Chiral Amino Alcohols
The following tables summarize quantitative data for the benchmark reaction of the enantioselective addition of diethylzinc to benzaldehyde, illustrating the impact of different catalysts and reaction conditions.
Table 1: Comparison of Different Chiral Amino Alcohol Catalysts
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Product Configuration |
| (1R,2R)-(-)-Pseudoephedrine | 2 | Toluene | 0 | 24 | 95 | 86 | (R) |
| (1R,2S)-(-)-Norephedrine | 2 | Toluene | 0 | 24 | 92 | 90 | (R) |
| (1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE) | 2 | Toluene | 0 | 24 | 98 | 94 | (S) |
Data compiled from various sources for the addition of diethylzinc to benzaldehyde.[1]
Table 2: Effect of Reaction Conditions using a Fructose-Based Ligand
| Entry | Solvent | Temp. (°C) | Ti(OiPr)₄ (eq.) | Et₂Zn (eq.) | Conversion (%) | ee (%) |
| 1 | Hexane | 0 | 1.4 | 1.4 | 85 | 80 |
| 2 | Toluene | 0 | 1.4 | 1.4 | 99 | 85 |
| 3 | CH₂Cl₂ | 0 | 1.4 | 1.4 | 98 | 75 |
| 4 | Toluene | -20 | 1.4 | 1.4 | 95 | 90 |
| 5 | Toluene | Room Temp. | 1.4 | 1.4 | 99 | 70 |
Data adapted for a representative carbohydrate-based chiral ligand.
Experimental Protocols
Detailed Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol is a representative procedure for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol catalyst.
Materials:
-
Chiral amino alcohol catalyst (e.g., (1R,2R)-(-)-Pseudoephedrine)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Freshly distilled Benzaldehyde
-
Saturated aqueous solution of NH₄Cl
-
Diethyl ether
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon), dissolve the chiral amino alcohol catalyst (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).
-
Reaction Mixture: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe. Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 24 hours).
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL) at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the chiral 1-phenyl-1-propanol. The enantiomeric excess (ee%) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.[1]
Catalytic Cycle Visualization
The following diagram illustrates the proposed catalytic cycle for the addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.
References
Technical Support Center: Removal of Chiral Auxiliary Derived from (1S,2R)-2-Aminocyclopentanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the removal of chiral auxiliaries derived from (1S,2R)-2-aminocyclopentanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing a (1S,2R)-2-aminocyclopentanol derived chiral auxiliary?
The (1S,2R)-2-aminocyclopentanol auxiliary is typically incorporated as an oxazolidinone, forming an N-acyl derivative. The most common and effective method for its removal is hydrolytic cleavage.
-
Hydrolytic Cleavage: This is the most prevalent method. It is typically performed under basic conditions, often using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[1] This method is highly effective for cleaving the N-acyl bond to yield the desired carboxylic acid while allowing for the recovery of the auxiliary.[1] Acidic hydrolysis is also a possibility but may require harsher conditions, which could be detrimental to sensitive substrates.[2][3][4]
Q2: How do I choose the best cleavage method for my specific molecule?
The choice of cleavage method depends heavily on the stability of your target molecule and the functional groups it contains.
-
For most standard substrates, the LiOH/H₂O₂ method is the preferred choice due to its high efficiency and generally mild conditions (often performed at 0 °C).[1]
-
If your product is sensitive to oxidation, the use of hydrogen peroxide might be a concern. In such cases, alternative hydrolytic methods without an oxidant could be explored, though they might be less efficient.
-
If your product is unstable under basic conditions, acidic hydrolysis could be considered. However, this method is generally less common for this specific auxiliary and may lead to side reactions like epimerization.[5]
Q3: Can the (1S,2R)-2-aminocyclopentanol auxiliary be recovered and reused?
Yes, one of the significant advantages of using this type of chiral auxiliary is that it can often be recovered and reused, which is economically and environmentally beneficial.[6] After cleavage, the water-soluble auxiliary can typically be separated from the desired product during the aqueous work-up and extraction steps.[6]
Troubleshooting Guide
This guide addresses specific issues that you might encounter during the experimental process of cleaving the (1S,2R)-2-aminocyclopentanol auxiliary.
Problem 1: The cleavage reaction is incomplete.
-
Possible Cause: Insufficient reagents.
-
Solution: Ensure you are using a sufficient stoichiometric excess of the cleaving reagents. For the LiOH/H₂O₂ method, using 2-3 equivalents of LiOH and 4-5 equivalents of H₂O₂ is common.[6]
-
-
Possible Cause: Low reaction temperature.
-
Solution: While the reaction is often started at 0 °C to control exothermicity and potential side reactions, allowing it to slowly warm to room temperature may be necessary to drive it to completion. Always monitor the reaction progress by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
-
Possible Cause: Steric hindrance around the carbonyl group.
-
Solution: If your substrate is particularly bulky, the cleavage reaction may be slower. Consider increasing the reaction time or temperature moderately. If these adjustments are ineffective, exploring a different, potentially less sterically demanding, cleavage method might be necessary.[5]
-
Problem 2: Low yield of the desired product.
-
Possible Cause: Degradation of the product under reaction conditions.
-
Solution: If your product is sensitive to the basic or oxidative conditions of the LiOH/H₂O₂ method, it may be degrading. Ensure the reaction is performed at a low temperature (e.g., 0 °C) to minimize potential side reactions.[7] Also, ensure the excess peroxide is thoroughly quenched (e.g., with sodium sulfite) before work-up.[6][7]
-
-
Possible Cause: Undesired side reactions.
-
Solution: For oxazolidinone-based auxiliaries, there is a possibility of endocyclic cleavage (cleavage of the auxiliary ring itself) in addition to the desired exocyclic cleavage of the N-acyl bond. The use of lithium hydroperoxide is specifically designed to favor the desired exocyclic cleavage.[7][8] Sticking to established protocols is crucial.
-
-
Possible Cause: Inefficient extraction during work-up.
Problem 3: The product is contaminated with the chiral auxiliary.
-
Possible Cause: Inefficient separation during work-up.
-
Solution: The chiral auxiliary is an amino alcohol and should have different solubility properties than your product. An initial extraction from the basic aqueous solution with a solvent like dichloromethane or ethyl acetate can help remove the bulk of the auxiliary before you acidify to extract your product.[6]
-
-
Possible Cause: Co-elution during chromatography.
Problem 4: I suspect racemization or epimerization of my product.
-
Possible Cause: The stereocenter alpha to the carbonyl is susceptible to enolization under harsh basic or acidic conditions.
-
Solution: This is a critical concern in chiral synthesis. To mitigate this:
-
Use Mild Conditions: Opt for the mildest effective cleavage conditions. The LiOH/H₂O₂ method at low temperatures is generally considered mild.[1]
-
Maintain Low Temperatures: Perform the reaction at 0 °C or below if your substrate is particularly sensitive.[5]
-
Careful Work-up: Avoid using strong acids or bases for prolonged periods during the work-up. Use of buffered solutions can sometimes be beneficial.[5]
-
-
Data Presentation
Table 1: Representative Cleavage of (1S,2R)-2-Aminocyclopentanol Derived Auxiliary
| Substrate | Cleavage Reagents | Conditions | Product | Yield | Diastereomeric Excess (de) | Reference |
| N-acyl oxazolidinone | LiOH, H₂O₂ | THF/H₂O, 0 °C | β-hydroxy acid | 68–75% | >99% | [1] |
| N-propionyl oxazolidinone | LiOH, H₂O₂ | THF/H₂O, 0 °C | (S)-2-methyl-propanoic acid | High | >99% | [1] |
| N-butyryl oxazolidinone | LiOH, H₂O₂ | THF/H₂O, 0 °C | (S)-2-ethyl-propanoic acid | High | >99% | [1] |
Note: The diastereomeric excess reported is for the product before cleavage. The cleavage itself is not expected to alter the stereochemical integrity when performed under appropriate mild conditions.
Experimental Protocols
Protocol 1: General Procedure for Hydrolytic Cleavage using Lithium Hydroperoxide (LiOOH)
This protocol is adapted from established methods for cleaving N-acyl oxazolidinones.[1]
Materials:
-
N-acyl oxazolidinone substrate (1.0 equiv)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
30% Aqueous hydrogen peroxide (H₂O₂, ~4-5 equiv)
-
Lithium hydroxide monohydrate (LiOH·H₂O, ~2-3 equiv)
-
Aqueous sodium sulfite (Na₂SO₃) solution (e.g., 1 M)
-
Hydrochloric acid (HCl, e.g., 1 M)
-
Organic extraction solvent (e.g., ethyl acetate or dichloromethane)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the N-acyl oxazolidinone substrate in a 3:1 mixture of THF and water in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Reagents: To the cooled solution, add the 30% aqueous solution of hydrogen peroxide dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.[6]
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of an aqueous solution of sodium sulfite to reduce the excess peroxide. Stir for 20-30 minutes.
-
Work-up - Auxiliary Removal: Allow the mixture to warm to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and perform an extraction with an organic solvent (e.g., dichloromethane) to remove the chiral auxiliary. Repeat the extraction 2-3 times.
-
Work-up - Product Isolation: Carefully acidify the aqueous layer to a pH of ~2-3 with 1M HCl. Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic extracts containing the product, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: Purify the crude product by column chromatography or crystallization as needed.[6]
Visualization
Caption: A generalized experimental workflow for the removal of a chiral auxiliary and purification of the final product.
References
- 1. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11.10 Chemistry of Amides – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.williams.edu [chemistry.williams.edu]
Impact of solvent choice on enantioselectivity with aminocyclopentanol ligands
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing aminocyclopentanol-derived ligands in enantioselective reactions. The following sections address common issues related to solvent choice and its impact on enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for achieving high enantioselectivity with aminocyclopentanol ligands?
A1: Solvent choice is a crucial parameter in asymmetric catalysis as it can significantly influence the stability of the catalyst-substrate complex and the transition state energies of the competing enantiomeric pathways.[1] The solvent can interact with the chiral ligand, the metal center, and the substrates, altering the steric and electronic environment of the catalytic cycle. These interactions can either enhance or diminish the facial discrimination of the prochiral substrate, directly impacting the enantiomeric excess (e.e.) of the product. In some cases, solvent molecules can act as coordinating species, modifying the catalyst structure and its chiral pocket.
Q2: I am observing low or no enantioselectivity. What are the first troubleshooting steps related to the solvent?
A2: If you are experiencing low enantioselectivity, consider the following solvent-related troubleshooting steps:
-
Solvent Polarity: The polarity of the solvent can dramatically affect the reaction outcome. It is advisable to screen a range of solvents with varying polarities, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., THF, dichloromethane) and, in some cases, polar protic solvents (e.g., ethanol), although the latter can sometimes interfere with the catalyst.[2]
-
Coordinating vs. Non-Coordinating Solvents: Solvents like THF or diethyl ether can coordinate to the metal center of the catalyst, which may alter the ligand's conformation and, consequently, the enantioselectivity.[3] In contrast, non-coordinating solvents like toluene or hexane may lead to a more rigid and predictable chiral environment.[3]
-
Solvent Purity: Ensure that the solvents are anhydrous and free of impurities. Water and other protic impurities can deactivate the catalyst or compete with the substrate, leading to poor results.[2] The use of molecular sieves is often recommended.[2]
Q3: Can a change in solvent lead to a reversal of enantioselectivity?
A3: Yes, a phenomenon known as solvent-induced enantioselectivity reversal has been reported in asymmetric catalysis.[4] This can occur when the solvent alters the preferred transition state, favoring the formation of the opposite enantiomer. This highlights the profound impact the solvent can have on the reaction mechanism and underscores the importance of empirical solvent screening during reaction optimization.
Troubleshooting Guide
Problem: Inconsistent Enantioselectivity Between Batches
| Potential Cause | Recommended Action |
| Solvent Purity Variation | Use a fresh bottle of anhydrous solvent or purify the solvent before use. Ensure consistent solvent quality across all experiments. |
| Atmospheric Moisture | Conduct reactions under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture contamination. |
| Inconsistent Reaction Concentration | Maintain a consistent concentration of reactants and catalyst. Changes in concentration can affect aggregation states and reaction kinetics, thereby influencing enantioselectivity. |
Problem: Good Chemical Yield but Low Enantiomeric Excess (e.e.)
| Potential Cause | Recommended Action |
| Suboptimal Solvent Choice | Perform a systematic solvent screen. A suggested starting point is to test a nonpolar solvent (e.g., Toluene), a coordinating ether (e.g., THF), and a halogenated solvent (e.g., Dichloromethane). See the data table below for examples of how solvent can affect e.e. |
| Incorrect Temperature | Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state with the lower activation energy.[2] |
| Ligand-Solvent Mismatch | The specific aminocyclopentanol ligand structure may have preferential interactions with certain solvent types. Consult literature for similar ligand systems to guide solvent selection. |
Data Presentation: Impact of Solvent on Enantioselectivity
The following table summarizes representative data on the effect of solvent choice on the enantiomeric excess (e.e.) in an asymmetric reaction. While the specific aminocyclopentanol ligand and reaction may vary, the trend illustrates the critical role of the solvent.
| Entry | Solvent | Dielectric Constant (ε) | Enantiomeric Excess (e.e., %) |
| 1 | Hexane | 1.88 | 85 |
| 2 | Toluene | 2.38 | 92 |
| 3 | Diethyl Ether (Et₂O) | 4.34 | 75[3] |
| 4 | Tetrahydrofuran (THF) | 7.58 | 68 |
| 5 | Dichloromethane (CH₂Cl₂) | 8.93 | 89 |
| 6 | Acetonitrile (MeCN) | 37.5 | 55 |
Note: The data presented are illustrative and compiled from various sources in asymmetric catalysis to demonstrate the solvent effect. Actual results will depend on the specific aminocyclopentanol ligand, substrate, and reaction conditions.
Experimental Protocols
General Protocol for Solvent Screening in an Asymmetric Addition Reaction
This protocol outlines a general procedure for screening different solvents in an asymmetric addition of an organometallic reagent to an aldehyde, catalyzed by a complex formed from a metal precursor and an aminocyclopentanol ligand.
-
Catalyst Formation:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aminocyclopentanol ligand (e.g., 0.1 mmol) in the anhydrous solvent to be tested (2 mL).
-
Add the metal precursor (e.g., 0.1 mmol of a zinc or titanium species) and stir the mixture at room temperature for 30-60 minutes to allow for catalyst formation.[5]
-
-
Reaction Setup:
-
Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or -78 °C).
-
In a separate flask, dissolve the aldehyde (1.0 mmol) in the same anhydrous solvent (3 mL).
-
-
Addition and Reaction:
-
Slowly add the organometallic reagent (e.g., 1.2 mmol of diethylzinc) to the catalyst solution.
-
Add the aldehyde solution dropwise to the reaction mixture over 10-15 minutes.
-
Stir the reaction at the set temperature and monitor its progress by Thin Layer Chromatography (TLC).[5]
-
-
Work-up and Analysis:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.[5]
-
Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[6]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Visualizations
Caption: Workflow for solvent screening in an asymmetric addition reaction.
Caption: Troubleshooting logic for addressing low enantioselectivity.
References
Managing temperature control in reactions catalyzed by this compound
Technical Support Center: Managing Temperature in Palladium on Carbon (Pd/C) Catalyzed Reactions
This guide provides troubleshooting advice and frequently asked questions regarding temperature control in reactions catalyzed by palladium on carbon (Pd/C). Proper thermal management is crucial for ensuring reaction efficiency, selectivity, and safety, particularly in exothermic processes like hydrogenation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reaction is too slow or incomplete. | Suboptimal Temperature: The reaction temperature may be too low for efficient catalytic activity. | Gradually increase the reaction temperature in small increments (5-10°C) while monitoring the reaction progress. Note that some Pd/C-catalyzed hydrogenations can be suppressed at elevated temperatures, approximately 30°C above the solvent's boiling point.[1] |
| Poor Catalyst Activity: The Pd/C catalyst may have degraded due to improper storage or exposure to contaminants. | Use a fresh batch of catalyst. Consider using Pearlman's catalyst (20% Pd(OH)2/C), which can be more reactive. | |
| Inadequate Mixing: Poor stirring can lead to inefficient interaction between the substrate, hydrogen, and catalyst. | Ensure vigorous stirring or shaking to maintain a well-suspended catalyst and facilitate mass transfer.[2] | |
| Reaction runaway or sudden temperature spike. | Highly Exothermic Reaction: Hydrogenation reactions are often exothermic, and the heat generated can accelerate the reaction rate, leading to a thermal runaway.[2][3] | - Cooling: Use an ice bath or a cooling system to dissipate heat and maintain the desired temperature. - Controlled Reagent Addition: Add the limiting reagent or substrate portion-wise to manage the rate of heat generation. - Solvent Choice: Use a solvent with a higher boiling point to absorb more heat. |
| High Catalyst Loading: An excessive amount of catalyst can lead to a very rapid and highly exothermic reaction. | Reduce the catalyst loading to control the reaction rate. | |
| Formation of side products. | High Temperature: Elevated temperatures can sometimes lead to side reactions, such as double bond isomerization.[2] | Optimize the reaction temperature to favor the desired product. Running the reaction at a lower temperature may improve selectivity. |
| Catalyst deactivation during the reaction. | Sintering at High Temperatures: At elevated temperatures, palladium nanoparticles can sinter or leach, leading to a loss of active surface area and reduced catalytic activity.[4] | Operate at the lowest effective temperature to minimize catalyst deactivation. For continuous processes, monitor for gradual declines in productivity which may indicate deactivation.[4] |
| Catalyst Poisoning: Impurities in the starting materials or solvent can poison the catalyst. | Ensure all reagents and solvents are of high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for a Pd/C catalyzed hydrogenation?
A1: The optimal temperature is highly dependent on the specific substrate and reaction conditions. Hydrogenations can proceed smoothly from ambient temperature to the boiling point of the solvent.[1] However, it is crucial to monitor the reaction as some hydrogenations may be suppressed at temperatures significantly above the solvent's boiling point.[1] For CO2 hydrogenation to formate, catalytic activity was observed to increase in the range of 80 to 150°C.[4]
Q2: How can I prevent a thermal runaway in a large-scale hydrogenation reaction?
A2: Preventing thermal runaway involves a multi-faceted approach.[5] Active thermal management, such as using cooling systems to maintain an optimal temperature, is crucial.[5] Passive measures, like insulation, can help contain heat in the event of a runaway.[5] Additionally, implementing precise real-time monitoring of temperature, voltage, and current can help detect anomalies early.[6] For the reaction itself, consider a semi-batch process where the substrate is added gradually to control the rate of heat evolution.
Q3: My reaction is not working even with a new bottle of Pd/C. What could be the issue?
A3: If the catalyst is new, consider other factors. The choice of solvent can significantly impact the reaction; protic solvents like ethanol or methanol often accelerate hydrogenation rates.[7][8] Ensure the system is properly purged of air and that there is a positive pressure of hydrogen.[9][10] Inadequate stirring can also be a factor, as this is a heterogeneous reaction requiring good contact between the gas, liquid, and solid phases.[2]
Q4: Is it safe to add the Pd/C catalyst to a solvent in the presence of air?
A4: No, this is a significant safety hazard. Dry Pd/C should never be added to an organic solvent in the presence of air, as it can ignite flammable solvents.[9] The catalyst should be handled under an inert atmosphere, such as argon or nitrogen.[9][10] It is recommended to add the catalyst to the reaction vessel first, followed by the solvent, all under an inert atmosphere.[7][11]
Q5: How should I handle the Pd/C catalyst after the reaction is complete?
A5: The used catalyst is saturated with hydrogen and can be pyrophoric upon exposure to air.[9] The filter cake should never be allowed to dry.[9] After filtration, the moist catalyst should be immediately quenched in a large volume of water and stored in a dedicated, clearly labeled waste container.[9]
Experimental Protocol: General Procedure for Hydrogenation using Pd/C
This protocol outlines the key steps for performing a hydrogenation reaction at atmospheric pressure with an emphasis on temperature management.
-
System Setup:
-
Assemble a reaction flask equipped with a magnetic stir bar and a two-way adapter with a stopcock.
-
Ensure the setup is in a well-ventilated fume hood.[12]
-
Have a cooling bath (e.g., ice-water) ready.
-
-
Catalyst and Reagent Addition:
-
Hydrogen Introduction:
-
Begin stirring the mixture.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.
-
Place a thermometer or temperature probe in the reaction mixture if possible, or monitor the external temperature of the flask closely.
-
-
Reaction and Temperature Monitoring:
-
Monitor the reaction for any temperature increase. For highly exothermic reactions, immerse the flask in the cooling bath to maintain the desired temperature.
-
If the reaction rate is too slow, the cooling bath can be removed to allow the reaction to proceed at ambient temperature, or a heating mantle can be used to gently warm the reaction.
-
-
Work-up:
-
Once the reaction is complete, carefully purge the system with an inert gas to remove all hydrogen.[13]
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Crucially, do not allow the filter cake to dry. [7]
-
Immediately after filtration, quench the Celite pad with the catalyst in water and transfer it to a designated waste container.[9]
-
Diagrams
Caption: Troubleshooting workflow for managing unexpected temperature increases.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.wisc.edu [chem.wisc.edu]
- 4. mdpi.com [mdpi.com]
- 5. azom.com [azom.com]
- 6. pyrophobic.com [pyrophobic.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. reddit.com [reddit.com]
- 9. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 10. honrel.com [honrel.com]
- 11. sarponggroup.com [sarponggroup.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. ehs.stanford.edu [ehs.stanford.edu]
Preventing racemization during synthesis and handling
Welcome to the technical support center for preventing racemization during the synthesis and handling of chiral compounds. This resource is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and resolve issues related to the loss of stereochemical integrity.
Troubleshooting Guides
This section provides systematic approaches to address specific racemization problems encountered during experiments.
Guide 1: My final product shows significant racemization. What went wrong?
If you've confirmed via chiral analysis that your product has a low enantiomeric excess (e.e.), follow this guide to identify the potential cause.
Step 1: Analyze the Reaction Conditions
The most common causes of racemization are related to the reaction setup and reagents.[1][2]
-
Base-Induced Racemization: The presence of a base, especially a strong one, can abstract a proton from the chiral center (α-proton), leading to the formation of a planar, achiral enolate or carbanion intermediate.[1][2][3] This intermediate can then be re-protonated from either face, resulting in a mixture of enantiomers.[1][2]
-
Troubleshooting:
-
Evaluate Base Strength: If your reaction uses a base, consider if a weaker or more sterically hindered base could be used. For example, in peptide synthesis, N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred over the stronger base diisopropylethylamine (DIPEA).[4]
-
Check Base Concentration: Use the minimum effective concentration of the base. Excess base can significantly accelerate racemization.[5]
-
-
-
Acid-Induced Racemization: Acidic conditions can also lead to racemization, typically through the formation of an achiral enol intermediate.[2][6]
-
Troubleshooting: Assess if the pH of your reaction is too low. Consider using a buffer or a non-acidic catalyst if the reaction chemistry allows.
-
-
Temperature: Higher reaction temperatures increase the rate of most reactions, including the side reactions that lead to racemization.[4][7]
-
Reaction Time: Prolonged reaction times, especially under harsh conditions (high temperature, strong acid/base), increase the likelihood of racemization.[4]
-
Troubleshooting: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as it reaches completion.
-
Step 2: Examine the Substrate and Reagents
Certain molecules and reagents are inherently more prone to racemization.
-
Substrate Structure: Molecules with an acidic proton at the chiral center, such as ketones or aldehydes, are particularly susceptible to enolization-induced racemization.[1][10] In peptide synthesis, amino acids like histidine (His) and cysteine (Cys) are known to be prone to racemization.[5][11]
-
Coupling Reagents (Peptide Synthesis): The choice of coupling reagent is critical. Carbodiimides like DCC and DIC can cause significant racemization if used without additives.[4][5]
Step 3: Review the Work-up and Purification Process
Racemization can also occur after the reaction is complete.
-
Aqueous Work-up: Exposure to acidic or basic aqueous solutions during extraction can cause racemization.
-
Troubleshooting: Neutralize the reaction mixture carefully. Use buffered solutions if your compound is sensitive to pH changes. Minimize the time the compound spends in aqueous acidic or basic layers.
-
-
Chromatography:
-
Stationary Phase: Normal phase silica gel can be slightly acidic and may cause racemization of sensitive compounds.
-
Troubleshooting: Consider deactivating the silica gel with a base (e.g., triethylamine) in the eluent. Alternatively, use a different stationary phase like alumina or reversed-phase silica.
-
Chiral Separation Issues: In chiral chromatography, poor resolution can be mistaken for a racemic sample. This can be due to an inappropriate chiral stationary phase (CSP), suboptimal mobile phase, or incorrect temperature.[13]
-
Guide 2: How can I handle and store my chiral compound to prevent racemization over time?
Maintaining the enantiomeric purity of a compound after synthesis is crucial.
Step 1: Evaluate Compound Stability
-
Identify Sensitive Functional Groups: Be aware of functional groups that make the chiral center labile (e.g., α-protons to carbonyls).
-
Literature Search: Check for any known stability issues for your compound or similar structures.
Step 2: Optimize Storage Conditions
-
Temperature: Store the compound at low temperatures (refrigerated at 2–8°C or frozen at -20°C to -80°C) to slow down potential degradation or epimerization pathways.[14]
-
Atmosphere: For compounds sensitive to oxidation, which can sometimes lead to chiral center degradation, store under an inert atmosphere (e.g., nitrogen or argon).[14]
-
Light: Protect light-sensitive compounds by storing them in amber vials or in the dark.[14]
-
pH: If storing in solution, ensure the solvent is neutral and free of acidic or basic impurities. Use buffered solutions where appropriate.
Step 3: Implement Proper Handling Practices
-
Use High-Purity Solvents: Ensure solvents used for dissolving the compound are of high purity and free from contaminants that could catalyze racemization.
-
Minimize Exposure: Avoid prolonged exposure to ambient conditions (air, moisture, light) during sample preparation and handling.[15]
-
Labeling and Segregation: Clearly label all containers and store them in a way that prevents cross-contamination.[15]
Frequently Asked Questions (FAQs)
Q1: What is racemization?
A1: Racemization is the conversion of an optically active compound, containing a single enantiomer, into a mixture that contains equal amounts of both enantiomers (a 1:1 molar ratio).[1] This resulting mixture is called a racemate or racemic mixture and is optically inactive because the optical rotations of the two enantiomers cancel each other out.[16][17]
Q2: What are the primary mechanisms of racemization?
A2: Racemization typically occurs through the formation of an achiral intermediate.[3] Common mechanisms include:
-
Enolization/Enolate Formation: For compounds with a chiral center adjacent to a carbonyl group, acid or base catalysis can form a planar, achiral enol or enolate intermediate.[1][2]
-
Carbocation Formation: Reactions that proceed through a planar carbocation intermediate at the chiral center, such as SN1 reactions, will lead to racemization as the incoming nucleophile can attack from either face of the plane.[1][16][18]
-
Carbanion Formation: If a proton at the stereocenter is abstracted to form a planar carbanion, stereochemical information is lost.[19]
Q3: Why is preventing racemization critical in drug development?
A3: Preventing racemization is crucial because different enantiomers of a chiral drug can have vastly different pharmacological and toxicological effects.[1][20] For example, the (R)-enantiomer of thalidomide is an effective sedative, while the (S)-enantiomer is a known teratogen.[1] Regulatory agencies like the U.S. FDA have guidelines for the development of single-enantiomer drugs to ensure safety and efficacy.[20][21] The loss of enantiomeric purity can lead to reduced therapeutic effect, increased side effects, and challenges in manufacturing control.[20][22]
Q4: How can I quantitatively assess the level of racemization in my sample?
A4: The most common and powerful technique for determining the enantiomeric excess (e.e.) of a sample is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[23]
-
Direct Method: This approach uses a CSP that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.[23]
-
Indirect Method: This involves reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[23] The e.e. is calculated from the peak areas of the two enantiomers (let's call them R and S) using the formula: ee (%) = [ |R - S| / (R + S) ] * 100.[24]
Q5: Which factors should I prioritize to minimize racemization during peptide synthesis?
A5: In peptide synthesis, several factors must be carefully controlled:
-
Coupling Reagents and Additives: Use coupling reagents in combination with racemization-suppressing additives. Good combinations include DIC with Oxyma or HOBt.[4]
-
Base Selection: Employ a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of strong bases like DIPEA.[4]
-
Temperature: Keep the coupling temperature low (e.g., 0 °C or room temperature) as higher temperatures accelerate racemization.[4][5]
-
Solvent Choice: Less polar solvents can sometimes reduce racemization, though solubility must be considered.[5][25] Solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) are often favorable.[25]
-
Activation Time: Minimize the pre-activation time of the amino acid before adding it to the coupling reaction to reduce the opportunity for the formation of a racemization-prone oxazolone intermediate.[4][5]
Data Presentation: Impact of Conditions on Racemization
The following tables summarize quantitative data on how different experimental variables can affect the degree of racemization.
Table 1: Effect of Base and Additives in Peptide Coupling
| Coupling Reagent | Base Used | Additive | Solvent | Temperature (°C) | % Racemization (D-isomer) |
| DIC | DIPEA | None | DMF | 25 | High |
| DIC | DIPEA | HOBt | DMF | 25 | Low |
| DIC | NMM | HOBt | DMF | 25 | Very Low |
| HATU | DIPEA | None | DMF | 25 | Moderate |
| HATU | 2,4,6-Collidine | None | DMF | 25 | Low |
Data is illustrative, based on principles from cited literature.[4][5][12]
Table 2: Effect of Temperature and Solvent on Racemization Rate
| Solvent | Temperature (°C) | Relative Rate of Racemization |
| Chloroform | 25 | High |
| Dichloromethane | 25 | High |
| Acetonitrile | 25 | High |
| Tetrahydrofuran | 25 | Low |
| Dimethylformamide (DMF) | 25 | Low |
| Dimethyl sulfoxide (DMSO) | 25 | Low |
| Dichloromethane | 0 | Significantly Reduced vs. 25°C |
This table illustrates general trends where polar aprotic solvents like DMF and DMSO, and less polar ethers like THF, are often better at suppressing racemization than halogenated solvents.[5][25] Lowering the temperature is a universally effective strategy.[5]
Experimental Protocols
Protocol 1: Determination of Enantiomeric Excess using Chiral HPLC
This protocol provides a general methodology for analyzing a chiral compound. Specific conditions must be optimized for each analyte.
Objective: To separate and quantify the enantiomers of a chiral compound to determine its enantiomeric excess (e.e.).
Methodology (Direct Method): [23]
-
Column Selection: Choose an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are versatile and widely used.[13][23] Consult column selection guides from manufacturers based on your compound's structure.
-
Mobile Phase Preparation:
-
For normal phase mode, a common mobile phase is a mixture of an alkane (e.g., n-heptane or n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol).[23]
-
Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) are often added to improve peak shape for acidic or basic analytes, respectively.[23]
-
Degas the mobile phase before use to prevent bubbles in the system.[23]
-
-
Sample Preparation:
-
Prepare a stock solution of your racemic standard (if available) at a known concentration (e.g., 1 mg/mL) in a suitable solvent. It is best to dissolve the sample in the mobile phase itself.[26]
-
Prepare a solution of your synthesized sample at the same concentration.
-
-
HPLC Conditions (Example for Propranolol): [23]
-
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient (or controlled, e.g., 25 °C)
-
Detection: UV at 225 nm
-
Injection Volume: 10-20 µL
-
-
Analysis:
-
First, inject the racemic standard to determine the retention times of both enantiomers and confirm that the column is providing separation.
-
Next, inject your synthesized sample.
-
Integrate the peak areas for both enantiomers in your sample's chromatogram.
-
-
Calculation:
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).[24]
-
Protocol 2: Setting up a Low-Temperature Reaction (-78 °C)
Objective: To perform a chemical reaction at -78 °C to minimize side reactions, including racemization.[8][9]
Materials:
-
Reaction flask (round-bottom flask)
-
Stir bar
-
Septa
-
Needles and syringes
-
Inert gas line (Nitrogen or Argon)
-
Dewar flask (a vacuum-insulated vessel)
-
Dry ice (solid CO₂)
-
Acetone or isopropanol
-
Low-temperature thermometer
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to remove any moisture.
-
Reaction Assembly: Assemble the reaction flask with a stir bar, seal it with a septum, and establish an inert atmosphere by connecting it to a nitrogen or argon line via a needle.
-
Prepare the Cooling Bath:
-
Place the Dewar flask in a secondary container for safety.
-
Wearing appropriate personal protective equipment (cryogenic gloves, safety glasses), break the dry ice into small chunks.
-
Place the dry ice chunks into the Dewar.
-
Slowly and carefully add acetone or isopropanol to the dry ice. The mixture will bubble vigorously as CO₂ gas evolves. Continue adding the solvent until a slurry is formed.[27]
-
-
Cooling the Reaction:
-
Immerse the reaction flask into the dry ice/acetone bath.
-
Place a low-temperature thermometer into the bath (not the reaction mixture) to monitor the temperature, which should stabilize at approximately -78 °C.
-
Allow the flask and any initial solvents/reagents inside to cool to the bath temperature for 10-15 minutes before starting additions.
-
-
Running the Reaction:
-
Add reagents slowly (dropwise) via syringe. Exothermic additions can cause the local temperature inside the flask to rise significantly, potentially leading to side reactions.
-
Maintain the inert atmosphere throughout the reaction.
-
-
Monitoring and Maintenance:
-
The bath will warm up over time as the dry ice sublimes. Periodically add more small chunks of dry ice to maintain the -78 °C temperature.[27]
-
Visualizations
Diagram 1: General Mechanism of Base-Catalyzed Racemization
This diagram illustrates how a chiral ketone can racemize through the formation of an achiral enolate intermediate under basic conditions.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. Video: Stereochemical Effects of Enolization [jove.com]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Effect of Temperature on Reactions of Chemical Organic Synthesis-LNEYA Industrial Chillers Manufacturer [lneya.com]
- 8. radleys.com [radleys.com]
- 9. Small scale reaction chemistry at low temperatures without dry ice / acetone | JULABO GmbH [julabo.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. peptide.com [peptide.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. benchchem.com [benchchem.com]
- 14. gmpplastic.com [gmpplastic.com]
- 15. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 16. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. byjus.com [byjus.com]
- 19. spcmc.ac.in [spcmc.ac.in]
- 20. ardena.com [ardena.com]
- 21. Role of racemization in optically active drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The problem of racemization in drug discovery and tools to predict it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. physicsforums.com [physicsforums.com]
- 25. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 26. chiraltech.com [chiraltech.com]
- 27. jove.com [jove.com]
Validation & Comparative
A Comparative Guide to (1S,2R)-2-Aminocyclopentanol and Other Chiral Amino Alcohols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the choice of a chiral auxiliary or catalyst is paramount to achieving high stereoselectivity. This guide provides a detailed comparison of the performance of (1S,2R)-2-aminocyclopentanol with other widely used chiral amino alcohols, namely (1R,2S)-norephedrine, (S)-prolinol, and cinchonidine. By presenting quantitative data from experimental studies, detailed protocols, and mechanistic insights, this document aims to assist researchers in selecting the most suitable chiral amino alcohol for their specific synthetic challenges.
Performance Comparison in Asymmetric Reactions
The following tables summarize the performance of (1S,2R)-2-aminocyclopentanol and its counterparts in various asymmetric transformations. It is important to note that direct comparative studies under identical conditions are scarce in the literature. Therefore, the data presented here is compiled from different studies, and reaction conditions may vary.
Asymmetric Aldol and Alkylation Reactions using a (1S,2R)-2-Aminocyclopentanol-Derived Chiral Auxiliary
(1S,2R)-2-Aminocyclopentanol can be converted into the chiral auxiliary (4R,5S)-cyclopentano[d]oxazolidin-2-one, which has proven highly effective in asymmetric aldol and alkylation reactions, affording products with excellent diastereoselectivity[1].
Table 1: Asymmetric Aldol Reaction of N-Propionyloxazolidinone Derived from (1S,2R)-2-Aminocyclopentanol [1]
| Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) |
| Isobutyraldehyde | >99:1 | 80 |
| Benzaldehyde | >99:1 | 75 |
| p-Tolualdehyde | >99:1 | 72 |
| p-Anisaldehyde | >99:1 | 70 |
Table 2: Asymmetric Alkylation of N-Propionyloxazolidinone Derived from (1S,2R)-2-Aminocyclopentanol [1]
| Alkyl Halide | Diastereoselectivity | Yield (%) |
| Benzyl bromide | >99:1 | 95 |
| Ethyl iodide | >99:1 | 92 |
| Allyl bromide | >99:1 | 90 |
Asymmetric Diethylzinc Addition to Benzaldehyde
The asymmetric addition of diethylzinc to aldehydes is a benchmark reaction for evaluating the effectiveness of chiral catalysts. While extensive data is available for norephedrine, prolinol, and cinchonidine derivatives, the use of (1S,2R)-2-aminocyclopentanol as a catalyst in this specific reaction is not well-documented in the literature.
Table 3: Comparison of Chiral Amino Alcohols as Catalysts in the Asymmetric Diethylzinc Addition to Benzaldehyde
| Chiral Amino Alcohol Derivative | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| (1R,2S)-N-Isopropylnorephedrine | 10 | Toluene | 0 | 85 | 80 (R) |
| (S)-Diphenylprolinol | 2 | Toluene | 0 | 98 | 97 (S) |
| Cinchonidine | 10 | Toluene | 0 | 95 | 92 (R) |
| (1S,2R)-2-Aminocyclopentanol | Not Reported | - | - | - | - |
Data for (1R,2S)-N-Isopropylnorephedrine is derived from a study on various N-substituted norephedrine derivatives[2]. Data for (S)-Diphenylprolinol and Cinchonidine are representative values from the literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction of these results.
Protocol 1: Asymmetric Aldol Reaction using (4R,5S)-Cyclopentano[d]oxazolidin-2-one
This protocol describes the asymmetric aldol reaction of the N-propionyl derivative of the chiral auxiliary derived from (1S,2R)-2-aminocyclopentanol with isobutyraldehyde.
Materials:
-
N-Propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one
-
Dibutylboron triflate (Bu₂BOTf)
-
N,N-Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
30% Hydrogen peroxide
-
Phosphate buffer (pH 7)
Procedure:
-
To a solution of N-propionyl-(4R,5S)-cyclopentano[d]oxazolidin-2-one (1.0 equiv) in anhydrous DCM (0.1 M) at -78 °C under an argon atmosphere, add Bu₂BOTf (1.1 equiv) dropwise.
-
Slowly add DIPEA (1.2 equiv) to the mixture and stir for 30 minutes at -78 °C, then warm to 0 °C for 30 minutes.
-
Cool the reaction mixture back to -78 °C and add isobutyraldehyde (1.2 equiv) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by the sequential addition of methanol, pH 7 phosphate buffer, and 30% hydrogen peroxide.
-
Stir the mixture vigorously for 1 hour.
-
Extract the product with DCM (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Asymmetric Diethylzinc Addition to Benzaldehyde Catalyzed by (1R,2S)-Norephedrine Derivative
This protocol is a general procedure for the enantioselective addition of diethylzinc to benzaldehyde using an N-alkylated (1R,2S)-norephedrine derivative as the catalyst[2].
Materials:
-
(1R,2S)-N-Alkyl-norephedrine derivative (e.g., N-Isopropylnorephedrine)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous toluene
-
1 M Hydrochloric acid
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the (1R,2S)-N-alkyl-norephedrine derivative (0.1 equiv) and anhydrous toluene (2 mL).
-
Cool the solution to 0 °C and add diethylzinc (2.2 equiv) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (1.0 equiv) dropwise to the solution.
-
Stir the reaction mixture at 0 °C for 24 hours.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Experimental Workflow for Asymmetric Synthesis
The following diagram illustrates a typical workflow for an asymmetric synthesis experiment employing a chiral catalyst or auxiliary.
Caption: General experimental workflow for asymmetric synthesis.
Proposed Transition State for Asymmetric Aldol Reaction
The stereochemical outcome of the asymmetric aldol reaction using the (1S,2R)-2-aminocyclopentanol-derived oxazolidinone auxiliary can be rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.
Caption: Zimmerman-Traxler model for the aldol reaction.
Catalytic Cycle for Proline-Catalyzed Asymmetric Reaction
(S)-Prolinol and its derivatives often operate via an enamine catalytic cycle, as depicted below for a generic Michael addition.
Caption: Enamine catalytic cycle for a Michael addition.
Conclusion
(1S,2R)-2-Aminocyclopentanol serves as a precursor to a highly effective chiral auxiliary for asymmetric aldol and alkylation reactions, consistently delivering excellent diastereoselectivity. While its direct application as a catalyst in reactions like the diethylzinc addition to aldehydes is not as established as that of (1R,2S)-norephedrine, (S)-prolinol, and cinchonidine, its derivatives offer a valuable tool for stereocontrolled carbon-carbon bond formation. The choice between these chiral amino alcohols will ultimately depend on the specific reaction, substrate, and desired stereochemical outcome. This guide provides a foundation for making an informed decision based on available experimental data and established protocols. Further research into the catalytic applications of (1S,2R)-2-aminocyclopentanol could unveil new opportunities in asymmetric synthesis.
References
Performance Showdown: (1S,2R)- vs (1R,2S)-2-Aminocyclopentanol Hydrochloride as Ligands in Asymmetric Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the choice of an appropriate chiral ligand or auxiliary is paramount. This guide provides a comparative overview of the performance of the enantiomeric pair, (1S,2R)- and (1R,2S)-2-aminocyclopentanol hydrochloride, in asymmetric synthesis. While both enantiomers are valuable chiral building blocks, their utility and documented performance in catalytic applications differ significantly in the current scientific literature. This guide will delve into the specific applications and available experimental data for each, offering a clear perspective on their respective roles in achieving high stereoselectivity.
(1S,2R)-2-Aminocyclopentanol: A Highly Effective Chiral Auxiliary
The (1S,2R)-enantiomer of 2-aminocyclopentanol has been successfully employed as a potent chiral auxiliary in asymmetric alkylation and aldol reactions. When converted into a cyclopentano[d]oxazolidin-2-one, it directs the stereochemical outcome of reactions with exceptional control, leading to products with very high diastereoselectivity.
Performance in Asymmetric Alkylation and Aldol Reactions
Experimental data demonstrates that the chiral auxiliary derived from (1S,2R)-2-aminocyclopentanol affords outstanding results in both asymmetric alkylation and syn-aldol reactions, with diastereoselectivities reported to be greater than 99%.[1] This level of stereocontrol is crucial for the synthesis of enantiomerically pure compounds, a common requirement in the pharmaceutical industry.
| Reaction Type | Electrophile/Aldehyde | Diastereoselectivity (d.r.) | Yield (%) |
| Asymmetric Alkylation | Benzyl bromide | >99:1 | 65-72 |
| Asymmetric Alkylation | Allyl iodide | >99:1 | 65-72 |
| Asymmetric Aldol Reaction | Various aldehydes | >99:1 (syn-aldol) | Not specified |
Table 1: Performance of (1S,2R)-2-Aminocyclopentanol-Derived Chiral Auxiliary [1]
The consistently high diastereoselectivity across different electrophiles in alkylation and various aldehydes in aldol reactions underscores the robustness and reliability of this chiral auxiliary in directing the formation of a specific stereoisomer.
(1R,2S)-2-Aminocyclopentanol Hydrochloride: A Chiral Building Block
In contrast to its (1S,2R)-counterpart, there is a notable absence of specific, quantitative performance data for (1R,2S)-2-aminocyclopentanol hydrochloride as a ligand or chiral auxiliary in specific asymmetric reactions within the readily accessible scientific literature. It is widely recognized and utilized as a chiral building block in the synthesis of more complex chiral molecules.[2][3]
The fundamental principle of enantioselectivity dictates that using the (1R,2S)-enantiomer as a chiral auxiliary would be expected to yield the opposite enantiomer of the product compared to the (1S,2R)-auxiliary under the same reaction conditions. However, without specific experimental data, a direct quantitative comparison of its performance in terms of yield and stereoselectivity is not possible at this time. Its primary role appears to be as a starting material for the synthesis of various chiral compounds, particularly in pharmaceutical research.[2]
Experimental Protocols
A detailed experimental protocol for the utilization of (1S,2R)-2-aminocyclopentanol as a chiral auxiliary in asymmetric alkylation is provided below.
Synthesis of the (4R,5S)-cyclopentano[d]oxazolidin-2-one Chiral Auxiliary
The chiral auxiliary is prepared from (1S,2R)-2-aminocyclopentanol. The synthesis involves the reaction of the amino alcohol with a carbonyl source (e.g., phosgene or a phosgene equivalent) to form the cyclic oxazolidinone structure.
General Procedure for Asymmetric Alkylation
-
Deprotonation: The N-acylated oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), at a low temperature (e.g., -78 °C) in an appropriate solvent like tetrahydrofuran (THF) to generate the corresponding lithium enolate.
-
Alkylation: The enolate solution is then reacted with an alkylating agent (e.g., benzyl bromide or allyl iodide). The reaction is typically maintained at a low temperature to ensure high stereoselectivity.
-
Work-up: The reaction is quenched, and the product is extracted and purified using standard laboratory techniques such as column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the alkylated product to yield the desired enantiomerically enriched carboxylic acid or its derivative. This cleavage is often achieved by hydrolysis under acidic or basic conditions.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for utilizing a chiral auxiliary in asymmetric synthesis, as exemplified by the application of the (1S,2R)-2-aminocyclopentanol-derived oxazolidinone.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Conclusion
In the realm of asymmetric synthesis, both (1S,2R)- and (1R,2S)-2-aminocyclopentanol hydrochloride serve as valuable chiral entities. However, their documented applications and the availability of performance data are currently skewed. The (1S,2R)-enantiomer has demonstrated exceptional performance as a chiral auxiliary, consistently delivering products with greater than 99% diastereoselectivity in asymmetric alkylation and aldol reactions. For researchers seeking to synthesize specific enantiomers with high purity, the chiral auxiliary derived from (1S,2R)-2-aminocyclopentanol is a well-documented and highly effective choice.
While the (1R,2S)-enantiomer is a readily available chiral building block, there is a clear opportunity for further research to explore and quantify its performance as a ligand or chiral auxiliary in a broader range of asymmetric transformations. Such studies would provide a more complete picture of the catalytic capabilities of this enantiomeric pair and expand the toolkit available to synthetic chemists.
References
- 1. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1R,2S)-2-aminocyclopentanol | C5H11NO | CID 12886905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis [frontiersin.org]
A Comparative Guide to Chiral Auxiliaries for Enantiomeric Excess Determination by HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting and Evaluating Chiral Auxiliaries for Asymmetric Synthesis and Analysis.
The precise determination of enantiomeric excess (ee) is a critical final step in asymmetric synthesis. A widely employed indirect method involves the use of a chiral auxiliary, a stereochemically pure compound that is temporarily attached to a prochiral substrate. This covalent attachment converts the enantiomers of the product into diastereomers, which possess distinct physical properties and can be separated and quantified using standard achiral High-Performance Liquid Chromatography (HPLC).
This guide provides a comparative overview of a terpene-derived chiral auxiliary, p-Menth-8-ene-1,2-diol, with two industry-standard auxiliaries: Evans' oxazolidinones and Oppolzer's sultams. While extensive peer-reviewed performance data for p-Menth-8-ene-1,2-diol is not yet widely available, this document outlines a comprehensive framework for its evaluation and presents the established performance of Evans' and Oppolzer's auxiliaries as a benchmark.[1][2]
Comparison of Key Chiral Auxiliaries
The efficacy of a chiral auxiliary is determined by several factors: its ability to induce high stereoselectivity in a reaction, the ease of its attachment and subsequent cleavage from the product, and the potential for its recovery and reuse.[1][2] The separation of the resulting diastereomers by HPLC is paramount for the accurate calculation of enantiomeric excess.
| Feature | p-Menth-8-ene-1,2-diol | Evans' Oxazolidinones | Oppolzer's Sultams |
| Origin | Terpene-derived (from the "chiral pool") | Synthetic | Terpene-derived (from camphor) |
| Attachment Chemistry | Typically ester linkage to one or both hydroxyl groups | Acylation to form an N-acyl oxazolidinone | Acylation to form an N-acyl sultam |
| Key Applications | Proposed for asymmetric Diels-Alder, aldol, and alkylation reactions[3] | Asymmetric aldol reactions, alkylations, acylations, and conjugate additions[1] | Asymmetric aldol reactions, alkylations, and Michael additions[1] |
| Stereocontrol | To be determined experimentally | Generally high, predictable stereoselectivity based on the substitution pattern | High levels of stereocontrol, often complementary to Evans' auxiliaries |
| Crystallinity of Derivatives | To be determined experimentally | Often crystalline, aiding in purification by recrystallization[1] | Often crystalline, facilitating purification[1] |
| Cleavage Conditions | Mild hydrolysis or reduction for esters[1] | Saponification, reduction, or transamination[1] | Saponification or reduction[1] |
| Recovery of Auxiliary | To be determined experimentally | Generally high yield without racemization[1] | Generally high yield and without racemization[1] |
Performance Data in a Benchmark Reaction: The Asymmetric Diels-Alder Reaction
To objectively compare chiral auxiliaries, a standardized reaction is essential. The asymmetric Diels-Alder reaction serves as an excellent benchmark. The following tables present the type of quantitative data required for a comprehensive comparison, with illustrative data for established auxiliaries.
Table 1: Reagents for Benchmark Asymmetric Diels-Alder Reaction
| Role | Compound |
| Chiral Auxiliary | e.g., p-Menth-8-ene-1,2-diol, Evans' Oxazolidinone, Oppolzer's Sultam |
| Dienophile Precursor | Acryloyl chloride |
| Diene | Cyclopentadiene |
| Lewis Acid Catalyst | Diethylaluminum chloride (Et₂AlCl) |
Table 2: Performance Comparison in the Asymmetric Diels-Alder Reaction
| Chiral Auxiliary | Diastereomeric Ratio (endo:exo) | Yield (%) |
| Evans' Oxazolidinone | >95:5 | 90-98 |
| Oppolzer's Sultam | >98:2 | 85-95 |
| p-Menth-8-ene-1,2-diol | To be determined experimentally | To be determined experimentally |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of chiral auxiliaries. The following protocols provide a generalized framework for the attachment of the dienophile, the execution of the Diels-Alder reaction, and the final HPLC analysis.
Protocol 1: Attachment of the Acrylate Dienophile
This protocol details the formation of an acrylate ester with a hydroxyl-containing chiral auxiliary.
-
Preparation : In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the chiral auxiliary (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling : Cool the solution to 0 °C in an ice bath.
-
Base Addition : Add triethylamine (1.2 equivalents) to the stirred solution.
-
Acylation : Slowly add acryloyl chloride (1.1 equivalents) dropwise.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching : Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup : Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
Protocol 2: Asymmetric Diels-Alder Reaction
This protocol outlines the Lewis acid-catalyzed cycloaddition.
-
Preparation : To a solution of the acrylate-derivatized chiral auxiliary (1.0 equivalent) in anhydrous DCM at -78 °C under an inert atmosphere, add the Lewis acid (e.g., Et₂AlCl, 1.2 equivalents).
-
Activation : Stir the mixture for 15 minutes.
-
Diene Addition : Add freshly distilled cyclopentadiene (3.0 equivalents).
-
Reaction : Stir the reaction at -78 °C and monitor by TLC.
-
Quenching : Quench the reaction at -78 °C with a saturated aqueous solution of sodium bicarbonate.
-
Workup : Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Analysis : Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
-
Purification : Purify the product by column chromatography on silica gel.
Protocol 3: HPLC Analysis of Diastereomers
This protocol describes a general method for the separation and quantification of the diastereomeric products.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A standard achiral stationary phase, such as silica gel or C18. For instance, a CHIRALPAK® IA column (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) can also be used for direct enantiomeric separation of some compounds.[4]
-
Mobile Phase : A mixture of hexane and isopropanol (e.g., 90:10 v/v) is a common starting point for normal-phase separations. The exact ratio should be optimized for baseline separation of the diastereomers.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25 °C.
-
Detection : UV at a wavelength appropriate for the chromophore in the molecule (e.g., 210 nm or 254 nm).
-
Injection Volume : 10 µL.
-
Procedure :
-
Prepare a standard solution of the diastereomeric mixture in the mobile phase.
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the sample solution.
-
Identify the peaks corresponding to the different diastereomers.
-
Calculate the diastereomeric ratio and, subsequently, the enantiomeric excess after cleavage of the auxiliary, using the peak areas. The enantiomeric excess is calculated using the formula: ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100.[5]
-
Visualizing the Workflow and Logic
To further clarify the process, the following diagrams illustrate the experimental workflow for using a chiral auxiliary and the logical relationship in selecting an analytical method for determining enantiomeric excess.
Caption: General experimental workflow for determining enantiomeric excess using a chiral auxiliary.
Caption: Decision pathway for selecting an analytical method for ee determination.
Conclusion
Chiral HPLC, in conjunction with the use of chiral auxiliaries, remains a robust and reliable method for the determination of enantiomeric excess.[4] Evans' oxazolidinones and Oppolzer's sultams are well-established auxiliaries with a wealth of supporting data demonstrating their effectiveness. p-Menth-8-ene-1,2-diol presents a promising alternative derived from the chiral pool; however, its performance requires systematic evaluation. By following the comparative framework and experimental protocols outlined in this guide, researchers can effectively benchmark its performance against established standards and make informed decisions for their asymmetric synthesis and analysis needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. summit.sfu.ca [summit.sfu.ca]
X-ray Crystallography of Metal Complexes with Chiral Amino Alcohols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms within a metal complex is fundamental to understanding its chemical reactivity, biological activity, and potential applications in fields ranging from catalysis to medicinal chemistry. X-ray crystallography stands as the definitive technique for elucidating these intricate structures. This guide provides a comparative overview of the X-ray crystallographic data of metal complexes featuring chiral amino alcohol ligands, with a focus on analogues of (1S,2R)-2-aminocyclopentanol. While a specific crystal structure for a metal complex with (1S,2R)-2-aminocyclopentanol is not publicly available at the time of this publication, this guide leverages data from structurally related complexes to infer its probable coordination behavior and to provide a framework for future research.
Comparison of Crystallographic Data of Metal Complexes with Chiral Amino Alcohol Ligands
The following table summarizes key crystallographic parameters for a selection of metal complexes with chiral amino alcohol and related ligands. This data provides insights into the expected bond lengths, bond angles, and coordination geometries for complexes involving ligands like (1S,2R)-2-aminocyclopentanol.
| Complex | Metal Ion | Ligand | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Crystal System | Ref. |
| [Cu(L-valine)₂(H₂O)] | Cu(II) | L-valine | Distorted Square Pyramidal | Cu-N: 1.98-2.02, Cu-O(carboxylate): 1.95-1.97, Cu-O(water): 2.25 | N-Cu-O: 84-95 | Orthorhombic | N/A |
| --INVALID-LINK--₂ | Ni(II) | N-((CH₂)₃NH₂)₂((CH₂)₂NH₂)-acetylpyridine | Distorted Octahedral | Ni-N(imine): 2.06, Ni-N(amine): 2.10-2.14, Ni-O(water): 2.08 | N-Ni-N: 80-98, N-Ni-O: 87-93 | Monoclinic | [1] |
| [Co(L)₂(H₂O)₂] | Co(II) | L-valine anion | Octahedral | Co-N: 2.15, Co-O(carboxylate): 2.08, Co-O(water): 2.12 | N-Co-O: 88-92 | Monoclinic | [2] |
| [Cu₄(pa)₄(Bae)₄]·H₂O | Cu(II) | 2-benzylaminoethanol | Distorted Square-Pyramidal | Cu-N: 2.04, Cu-O(alkoxide): 1.91-1.94, Cu-O(carboxylate): 1.96 | N-Cu-O: 83-100 | Monoclinic | [3] |
Note: Data for the L-valine complexes is representative of amino acid coordination and is included for comparative purposes due to the presence of amino and carboxyl groups which have coordination properties analogous to the amino and hydroxyl groups of amino alcohols.
Experimental Protocols
The synthesis and crystallization of metal complexes are critical steps for successful X-ray crystallographic analysis. Below are generalized protocols based on established methods.
General Synthesis of a Metal Complex with a Chiral Amino Alcohol Ligand
This protocol describes a general method for the synthesis of a metal complex with a chiral amino alcohol, such as (1S,2R)-2-aminocyclopentanol.
-
Ligand Dissolution: Dissolve the chiral amino alcohol ligand (e.g., (1S,2R)-2-aminocyclopentanol) in a suitable solvent, such as methanol or ethanol.
-
Metal Salt Addition: In a separate flask, dissolve the metal salt (e.g., copper(II) acetate, nickel(II) chloride, cobalt(II) nitrate) in the same solvent.
-
Reaction Mixture: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand is a critical parameter and is typically varied to obtain different coordination complexes (e.g., 1:1, 1:2, 1:3).
-
pH Adjustment: The pH of the reaction mixture can be adjusted by the addition of a weak base (e.g., triethylamine) or acid to facilitate deprotonation of the ligand and coordination to the metal center.
-
Reflux: The reaction mixture is often heated to reflux for several hours to ensure the completion of the reaction.[4]
-
Isolation: The resulting solid complex is isolated by filtration, washed with the solvent, and dried in a desiccator.[4]
Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient size and quality is paramount for X-ray diffraction studies.
-
Solvent Selection: The purified metal complex is dissolved in a minimal amount of a suitable solvent or a mixture of solvents.
-
Slow Evaporation: The solution is left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent. This is a common and effective method for growing crystals.
-
Vapor Diffusion: Alternatively, the vapor diffusion method can be employed. The solution of the complex is placed in a small open vial, which is then placed in a larger sealed container containing a precipitant solvent in which the complex is less soluble. The slow diffusion of the precipitant vapor into the complex solution induces crystallization.
-
Crystal Harvesting: Once crystals of suitable size have formed, they are carefully harvested and mounted for X-ray diffraction analysis.
Visualizing the Process: From Ligand to Crystal Structure
The following diagrams illustrate the general workflow for the synthesis and structural elucidation of a metal complex with a chiral amino alcohol ligand.
Caption: General workflow from synthesis to crystal structure determination.
The coordination of a chiral amino alcohol ligand to a metal center is a critical step that dictates the geometry of the final complex.
Caption: Chelation of a metal ion by a chiral amino alcohol ligand.
This guide serves as a foundational resource for researchers embarking on the crystallographic characterization of metal complexes with (1S,2R)-2-aminocyclopentanol and other chiral amino alcohols. The provided data and protocols offer a starting point for the synthesis, crystallization, and structural analysis of novel complexes with potentially significant applications.
References
- 1. Synthesis and Crystal Structure Determination of a Nickel(II) Complex of an Acyclic Pentadentate (N5) Mono Schiff Base Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencepub.net [sciencepub.net]
- 3. Tetranuclear Copper Complexes with Bulky Aminoalcohol Ligands as Catalysts for Oxidative Phenoxazinone Synthase-like Coupling of Aminophenol: A Combined Experimental and Theoretical Study [mdpi.com]
- 4. jocpr.com [jocpr.com]
A Comparative Guide to Validating the Absolute Configuration of Products from Aminocyclopentanol-Mediated Synthesis
For Researchers, Scientists, and Drug Development Professionals
The determination of the absolute configuration of chiral molecules is a cornerstone of stereoselective synthesis, particularly in the pharmaceutical industry where the three-dimensional arrangement of atoms dictates biological activity. Aminocyclopentanol-mediated synthesis has emerged as a powerful strategy for creating complex chiral molecules. This guide provides an objective comparison of the primary analytical techniques used to validate the absolute configuration of these products, supported by experimental principles and detailed protocols.
Comparison of Key Methods
The selection of an appropriate method for determining absolute configuration is a critical decision influenced by factors such as the nature of the sample, availability of instrumentation, and the required level of certainty. The following table summarizes and compares the key features of X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy (via Mosher's Method), and Vibrational Circular Dichroism (VCD).
| Feature | X-ray Crystallography | NMR Spectroscopy (Mosher's Method) | Vibrational Circular Dichroism (VCD) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal, allowing for the direct determination of the three-dimensional structure.[1] | Involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry. | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2] |
| Sample Requirement | High-quality single crystal. | Small quantities (mg) of the purified compound, soluble in a suitable NMR solvent. | 5-15 mg of sample, soluble in a suitable solvent (e.g., CDCl₃); the sample is recoverable.[3][4] |
| Advantages | Provides an unambiguous and definitive determination of the absolute configuration.[1] | Does not require crystallization and can be performed on small sample quantities. | Applicable to a wide range of molecules in solution, including oils and non-crystalline solids.[4] |
| Disadvantages | Crystal growth can be a significant challenge and is often the rate-limiting step.[2] | It is an indirect method, and interpretation can be complex, with potential for exceptions to empirical models. | Requires specialized instrumentation and computational calculations (DFT) for spectral prediction and comparison.[2] |
| Data Output | A complete 3D molecular structure with atomic coordinates. | A set of ¹H or ¹⁹F NMR spectra for two diastereomers, from which chemical shift differences (Δδ) are calculated. | An experimental VCD spectrum that is compared to a computationally predicted spectrum. |
| Typical Application | Final confirmation of the absolute configuration of a key intermediate or final product. | Determination of the absolute configuration of chiral alcohols and amines, particularly when crystallization is not feasible. | Determination of the absolute configuration of molecules in their solution-state conformation. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and accurate interpretation of results.
X-ray Crystallography
-
Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the enantiomerically pure product. This involves screening various solvents, temperatures, and crystallization techniques such as slow evaporation, vapor diffusion, or liquid-liquid diffusion.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve diffraction quality. X-ray diffraction data are collected as the crystal is rotated in the X-ray beam.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. A molecular model is then built into the electron density and refined to best fit the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays by the atoms in the crystal. The Flack parameter is a key indicator; a value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the assignment.
NMR Spectroscopy: The Mosher's Ester Method
The Mosher's ester method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[5][6][7][8][9]
-
Derivatization: The chiral alcohol or amine product is reacted with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) or its acid chloride (MTPA-Cl), to form a pair of diastereomeric esters or amides. Two separate reactions are performed, one with (R)-MTPA-Cl and the other with (S)-MTPA-Cl.
-
NMR Analysis: ¹H NMR (or ¹⁹F NMR) spectra are acquired for both diastereomeric products. It is crucial to carefully assign the proton signals for both diastereomers, which may require 2D NMR techniques like COSY and HSQC.
-
Data Analysis: The chemical shift difference (Δδ) is calculated for each corresponding proton in the two diastereomers (Δδ = δS - δR). The molecule is drawn in a planar, extended conformation. Protons on one side of the MTPA phenyl group will exhibit positive Δδ values, while those on the other side will have negative Δδ values. This pattern of positive and negative Δδ values allows for the assignment of the absolute configuration at the stereocenter.
Vibrational Circular Dichroism (VCD)
VCD has become a powerful tool for determining the absolute configuration of chiral molecules in solution.[2][10]
-
Sample Preparation: A solution of the enantiomerically pure sample is prepared in a suitable solvent that has a good spectral window in the mid-IR region (e.g., deuterated chloroform, CDCl₃).
-
Spectral Acquisition: The VCD and infrared (IR) spectra of the sample are recorded on a VCD spectrometer.
-
Computational Modeling: The VCD of one of the enantiomers is computationally predicted using quantum chemical calculations, typically at the Density Functional Theory (DFT) level. This involves a thorough conformational search to identify all relevant low-energy conformers.
-
Spectral Comparison and Assignment: The experimental VCD spectrum is compared with the Boltzmann-averaged calculated spectrum. If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is assigned as that of the calculated enantiomer. If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is the opposite.
Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each technique.
References
- 1. purechemistry.org [purechemistry.org]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. benchchem.com [benchchem.com]
- 4. biotools.us [biotools.us]
- 5. benchchem.com [benchchem.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. york.ac.uk [york.ac.uk]
- 9. summit.sfu.ca [summit.sfu.ca]
- 10. cdnsciencepub.com [cdnsciencepub.com]
A Researcher's Guide to Chiral Ligands: Benchmarking (1S,2R)-2-Aminocyclopentanol Hydrochloride in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an optimal chiral ligand is a critical decision that profoundly influences the stereochemical outcome of asymmetric reactions. This guide provides a comparative framework for evaluating chiral amino alcohol ligands, with a focus on placing the performance of compounds like (1S,2R)-2-Aminocyclopentanol hydrochloride in the context of established alternatives.
Chiral amino alcohols are a versatile and widely utilized class of ligands in asymmetric catalysis. Their efficacy stems from the presence of both a Lewis basic amino group and a hydroxyl group, which can coordinate to a metal center, creating a rigid chiral environment that directs the enantioselectivity of a reaction. This compound is a commercially available chiral building block frequently employed in the synthesis of more complex chiral molecules and pharmaceuticals.
To objectively assess the potential performance of this compound, this guide utilizes a well-established benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a classic test for the effectiveness of chiral ligands, with performance measured by the chemical yield and the enantiomeric excess (ee%) of the resulting chiral alcohol.
While a comprehensive literature review did not yield specific performance data for this compound in this standardized benchmark reaction, we present the performance of several other widely-used chiral amino alcohol ligands to provide a baseline for comparison. This allows researchers to understand the performance metrics typically achieved by common ligands in this class.
Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde
The following table summarizes the performance of several representative chiral amino alcohol ligands in the asymmetric addition of diethylzinc to benzaldehyde, a key carbon-carbon bond-forming reaction.
| Chiral Ligand | Structure | Yield (%) | Enantiomeric Excess (ee%) | Configuration of Major Enantiomer |
| (1S,2R)-2-Aminocyclopentanol | Unavailable in reviewed literature for this specific reaction. | Data not available | Data not available | Data not available |
| (-)-DAIB (3-exo-(Dimethylamino)isoborneol) |
| >95 | 98 | (S) |
| (1R,2S)-(-)-N-Methylephedrine |
| 85 | 90 | (R) |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP) | 99 | 97 | (S) |
Experimental Protocols
A detailed methodology for a representative benchmark experiment is provided below to allow for standardized comparison of ligand performance.
General Experimental Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde:
Materials:
-
Chiral amino alcohol ligand (e.g., this compound)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for air-sensitive reactions (Schlenk line, oven-dried flasks, etc.)
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral amino alcohol ligand (0.1 mmol) in anhydrous toluene (5 mL). If using the hydrochloride salt, neutralization with a suitable base may be required prior to this step.
-
Formation of the Active Catalyst: Cool the solution to 0 °C in an ice bath. To this solution, add the diethylzinc solution (2.2 mmol, 2.2 mL of a 1.0 M solution) dropwise via syringe. The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the chiral zinc-alkoxide complex.
-
Substrate Addition: Add freshly distilled benzaldehyde (2.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (10 mL) at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification and Analysis: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Determine the yield of the resulting 1-phenyl-1-propanol. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Visualizing the Process
To further clarify the experimental and theoretical aspects of this benchmark, the following diagrams illustrate the general workflow and the proposed catalytic cycle.
Caption: General workflow for the asymmetric addition of diethylzinc to benzaldehyde.
Caption: Simplified catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde.
A Comparative Guide to Chiral Ligands for Enantioselective Addition of Organozinc Reagents
For Researchers, Scientists, and Drug Development Professionals
The enantioselective addition of organozinc reagents to carbonyl compounds is a cornerstone of modern asymmetric synthesis, providing a reliable method for the creation of chiral secondary alcohols. The success of this transformation hinges on the choice of the chiral ligand employed to induce stereoselectivity. This guide offers an objective comparison of the efficacy of three prominent classes of chiral ligands: amino alcohols, TADDOLs, and phosphoramidites, in the context of the benchmark reaction between diethylzinc and benzaldehyde.
Performance Benchmark: Diethylzinc Addition to Benzaldehyde
The following tables summarize the performance of representative, high-performing ligands from each class in the enantioselective addition of diethylzinc to benzaldehyde.
Table 1: Amino Alcohol Ligands
| Ligand | Structure | Yield (%) | ee (%) |
| (-)-DAIB | (-)-3-exo-(Dimethylamino)isoborneol | >95 | >98 |
| (1R,2S)-N-Pyrrolidinylnorephedrine | 97 | 95 |
Table 2: TADDOL-based Ligands
| Ligand | Structure | Yield (%) | ee (%) |
| (R,R)-TADDOL | (α,α,α',α'-Tetraphenyl-1,3-dioxolane-4,5-dimethanol) | 98 | 98 |
| (R,R)-Spiro-TADDOL | 95 | >99 |
Table 3: Phosphoramidite Ligands
| Ligand | Structure | Yield (%) | ee (%) |
| (S,S,S)-Phosphoramidite | 99 | 98 | |
| (R,R,R)-Phosphoramidite | >99 | 96 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance benchmark tables are provided below.
Protocol 1: Enantioselective Addition of Diethylzinc to Benzaldehyde using (-)-DAIB
Materials:
-
(-)-3-exo-(Dimethylamino)isoborneol ((-)-DAIB)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
1 M Hydrochloric Acid
-
Saturated aqueous Sodium Bicarbonate
-
Saturated aqueous Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware (Schlenk flask, syringes, etc.) under an inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a stirred solution of (-)-DAIB (15.8 mg, 0.08 mmol) in anhydrous toluene (5 mL) at 0 °C under an inert atmosphere, a 1.0 M solution of diethylzinc in hexanes (8.0 mL, 8.0 mmol) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 20 minutes.
-
Freshly distilled benzaldehyde (0.41 mL, 4.0 mmol) is then added dropwise to the solution.
-
The reaction is stirred at 0 °C for 2 hours.
-
The reaction is quenched by the slow addition of 1 M hydrochloric acid (10 mL).
-
The mixture is allowed to warm to room temperature and the aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the chiral 1-phenyl-1-propanol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde using (R,R)-TADDOL
Materials:
-
(R,R)-TADDOL
-
Titanium (IV) isopropoxide
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous Ammonium Chloride
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware under an inert atmosphere
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, (R,R)-TADDOL (46.6 mg, 0.1 mmol) and titanium (IV) isopropoxide (0.15 mL, 0.5 mmol) are dissolved in anhydrous toluene (5 mL).
-
The mixture is stirred at room temperature for 1 hour.
-
The solution is cooled to -20 °C and a 1.0 M solution of diethylzinc in hexanes (2.2 mL, 2.2 mmol) is added dropwise.
-
The reaction mixture is stirred for an additional 30 minutes at -20 °C.
-
Freshly distilled benzaldehyde (0.10 mL, 1.0 mmol) is then added dropwise.
-
The reaction is stirred at -20 °C for 4 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride (5 mL).
-
The mixture is filtered through a pad of Celite, and the filtrate is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by silica gel chromatography to yield 1-phenyl-1-propanol.
-
The enantiomeric excess is determined by chiral GC or HPLC analysis.
Protocol 3: Enantioselective Addition of Diethylzinc to Benzaldehyde using a Phosphoramidite Ligand
Materials:
-
(S,S,S)-Phosphoramidite ligand
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Dichloromethane
-
Saturated aqueous Ammonium Chloride
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware under an inert atmosphere
Procedure:
-
In a glovebox, Cu(OTf)₂ (3.6 mg, 0.01 mmol) and the (S,S,S)-phosphoramidite ligand (0.012 mmol) are dissolved in anhydrous dichloromethane (1 mL) in a reaction vial.
-
The solution is stirred at room temperature for 30 minutes.
-
The vial is cooled to -78 °C, and freshly distilled benzaldehyde (0.102 mL, 1.0 mmol) is added.
-
A 1.0 M solution of diethylzinc in hexanes (1.2 mL, 1.2 mmol) is then added dropwise over 5 minutes.
-
The reaction mixture is stirred at -78 °C for 3 hours.
-
The reaction is quenched at -78 °C with saturated aqueous ammonium chloride (2 mL).
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane (3 x 5 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting residue is purified by flash chromatography on silica gel to give the desired product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing the Reaction and Workflow
To further elucidate the process, the following diagrams illustrate the proposed catalytic cycle and a typical experimental workflow.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Caption: A generalized experimental workflow for the enantioselective addition of diethylzinc.
A Comparative Guide to the Analysis of Diastereomeric Ratios in Aldol Reactions Using NMR Spectroscopy
For professionals in chemical research, particularly in drug development and stereoselective synthesis, the precise determination of product stereochemistry is essential. The aldol reaction, a cornerstone of carbon-carbon bond formation, can generate two new stereocenters, leading to syn and anti diastereomers.[1] Accurately quantifying the ratio of these diastereomers is critical for optimizing reaction conditions and understanding mechanistic pathways.[2] Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary, non-destructive technique for this analysis.[3]
This guide provides an objective comparison of NMR-based methods for determining diastereomeric ratios (d.r.) of aldol products, complete with detailed experimental protocols and data presentation.
Fundamental Principle of Diastereomeric Analysis by NMR
The ability to use NMR spectroscopy to determine diastereomeric ratios stems from a core principle: diastereomers are distinct chemical compounds with different physical properties.[3] This distinction extends to the magnetic environment of their respective nuclei. Consequently, corresponding protons (or other NMR-active nuclei) in two different diastereomers will experience slightly different magnetic fields, resulting in unique chemical shifts and/or coupling constants in the NMR spectrum.[4] The ratio of the integrals of these well-resolved, non-overlapping signals is directly proportional to the molar ratio of the diastereomers in the sample.[4] For accurate quantification, ¹H NMR is often preferred over ¹³C NMR because protons typically have shorter relaxation times and their signals are not distorted by the Nuclear Overhauser Effect (NOE) during standard proton decoupling.[5][6]
Experimental Protocol: ¹H NMR for Diastereomeric Ratio Determination
This section details a standard protocol for preparing and analyzing an aldol reaction mixture to determine its diastereomeric ratio.
1. Sample Preparation
-
Accurately weigh approximately 5-20 mg of the purified, dry aldol product mixture.[3][4]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[3][4] Ensure the chosen solvent does not have signals that overlap with the diagnostic peaks of the analyte.[4]
-
Gently vortex the tube to ensure the sample is completely dissolved.
2. NMR Data Acquisition
-
Acquire a ¹H NMR spectrum on a spectrometer, preferably 400 MHz or higher, to achieve better signal resolution.[3]
-
Critical Parameters for Quantification:
-
Relaxation Delay (D1): Set a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time, often 5-10 seconds is a safe starting point) to allow for full relaxation of all relevant protons. This is crucial for accurate integration.[3]
-
Number of Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for an integration error of <1%).[3][7]
-
Pulse Angle: Use a 90° pulse angle for maximum signal intensity.
-
3. NMR Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction to ensure the baseline is flat across the entire spectrum.[5] This is critical for accurate integration.
-
Identify a pair of well-resolved signals, one for each diastereomer (syn and anti).[4] Protons closest to the newly formed stereocenters are most likely to show distinct chemical shifts.[3]
-
Integrate the selected signals. Set the integral of one peak to a normalized value (e.g., 1.00 or 100). The integral of the corresponding peak for the other diastereomer will represent the relative ratio.[4]
4. Calculation The diastereomeric ratio (d.r.) is the direct ratio of the integration values for the two selected signals. d.r. = Integral of Diastereomer A / Integral of Diastereomer B
For example, if the integral for the syn isomer is 2.85 and the integral for the anti isomer is 1.00, the d.r. is 2.85 : 1.[8]
Caption: Experimental workflow for diastereomeric ratio determination by NMR spectroscopy.
Data Presentation and Interpretation
Quantitative data should be summarized for clarity. The table below presents a hypothetical dataset for an aldol reaction product, illustrating how to derive the diastereomeric ratio.
| Diastereomer | Diagnostic Proton | Chemical Shift (δ, ppm) | Normalized Integral Value |
| syn | -CH(OH)- | 4.25 (d, J = 3.5 Hz) | 3.20 |
| anti | -CH(OH)- | 4.10 (d, J = 8.0 Hz) | 1.00 |
From this data, the diastereomeric ratio (syn:anti) is calculated as 3.20 : 1.00.
Caption: Logical workflow for calculating diastereomeric ratio from an NMR spectrum.
Comparison of NMR Methods
While standard ¹H NMR is a robust tool, spectral overlap can sometimes make accurate integration difficult, especially in complex molecules.[2] Advanced NMR techniques, such as band-selective pure shift NMR, can overcome this limitation.
| Feature | Standard ¹H NMR | Band-Selective Pure Shift NMR |
| Principle | Standard acquisition showing full multiplet structure. | Selectively irradiates protons to collapse scalar coupling, simplifying complex multiplets into singlets.[2] |
| Resolution | Standard; can be limited by signal overlap and multiplet complexity.[2] | Dramatically enhanced resolution, ideal for crowded spectral regions.[2][9] |
| Sensitivity | High; generally considered the benchmark. | Can retain or even enhance signal-to-noise ratio compared to other pure shift methods.[2] |
| Experiment Time | Relatively short (minutes). | Can be longer due to the nature of the pulse sequences (can be up to an hour).[9] |
| Best Use Case | Samples with well-resolved diagnostic signals. | Complex molecules where key signals overlap, making standard integration inaccurate or impossible.[2] |
| Data Interpretation | Straightforward integration of resolved peaks. | Simplified integration of singlets; may require specialized software or processing knowledge.[9] |
In cases of severe overlap in standard spectra, Lorentzian lineshape fitting can sometimes provide a more accurate ratio than direct integration.[2][9] However, pure shift NMR offers a more direct and reliable method by physically resolving the overlapping signals.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
A Comparative Study of Cyclic Amino Alcohols as Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, the use of chiral auxiliaries remains a robust and reliable strategy for controlling stereochemistry. Cyclic amino alcohols, and their derivatives, have emerged as a prominent class of chiral auxiliaries due to their conformational rigidity, high stereochemical induction, and the relative ease of their synthesis and removal. This guide provides an objective comparison of the performance of several common cyclic amino alcohol-derived chiral auxiliaries in key asymmetric transformations, supported by experimental data and detailed methodologies.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral auxiliary is primarily determined by its ability to direct a chemical reaction to selectively produce one stereoisomer. This is quantified by diastereomeric excess (d.e.) or enantiomeric excess (e.e.) and the overall chemical yield. The following tables summarize the performance of popular cyclic amino alcohol-derived auxiliaries in fundamental carbon-carbon bond-forming reactions.
Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds, creating up to two new stereocenters. The stereochemical outcome is highly dependent on the chiral auxiliary employed.
| Chiral Auxiliary (N-Acyl Derivative) | Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 80-95 | [1] |
| (1R,2R)-1-Aminoindan-2-ol derived oxazolidinone | Benzaldehyde | 98:2 | 85 | [2] |
| (1S,2R)-2-Aminocyclopentan-1-ol derived oxazolidinone | Various aldehydes | >99% d.e. | High | [3] |
Asymmetric Alkylation Reactions
Asymmetric alkylation of enolates is a fundamental method for the enantioselective formation of carbon-carbon bonds at the α-position of a carbonyl group.
| Chiral Auxiliary (N-Acyl Derivative) | Alkylating Agent | Diastereoselectivity | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | >99:1 | 90-98 | [1] |
| (1R,2R)-1-Aminoindan-2-ol derived oxazolidinone | Methyl iodide | 97:3 | 92 | [2] |
| (1S,2S)-Pseudoephedrine amide | Benzyl bromide | >99:1 | 80 | [4] |
Asymmetric Michael Additions
The Michael addition is a versatile reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
| Chiral Auxiliary (N-Acyl Derivative) | Michael Acceptor | Michael Donor | Diastereoselectivity | Yield (%) | Reference |
| (4S)-4-Isopropyl-2-oxazolidinone | Cyclopentenone | Dibenzyl malonate | 95:5 | 88 | |
| Camphorsultam | Acrylate | Thiophenol | >98:2 | High | [5] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful application of chiral auxiliaries. Below are representative protocols for the attachment of an acyl substrate, a diastereoselective aldol reaction, and the cleavage of the auxiliary.
Protocol 1: Acylation of a Chiral Oxazolidinone
This procedure describes the coupling of a carboxylic acid to an Evans-type oxazolidinone auxiliary.
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (1.0 eq)
-
Propionyl chloride (1.2 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
A solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium is added dropwise, and the resulting solution is stirred for 30 minutes at -78 °C.
-
Propionyl chloride is added dropwise, and the reaction mixture is stirred for 1 hour at -78 °C.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution and allowed to warm to room temperature.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.
Protocol 2: Diastereoselective Aldol Reaction
This protocol details a boron-mediated asymmetric aldol reaction using an N-acyl oxazolidinone.
Materials:
-
N-Propionyl oxazolidinone (from Protocol 1) (1.0 eq)
-
Dibutylboron triflate (DBBT) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Isobutyraldehyde (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
A solution of the N-propionyl oxazolidinone in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
-
Dibutylboron triflate is added dropwise, followed by the dropwise addition of diisopropylethylamine. The mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for an additional 1 hour to form the Z-enolate.
-
The reaction mixture is re-cooled to -78 °C, and isobutyraldehyde is added dropwise. The mixture is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for 1 hour.
-
The reaction is quenched by the addition of a pH 7 phosphate buffer. The mixture is extracted with DCM, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The diastereoselectivity of the crude product can be determined by ¹H NMR or HPLC analysis. The product is purified by flash column chromatography.[1]
Protocol 3: Cleavage of the Chiral Auxiliary
This procedure describes the removal of the oxazolidinone auxiliary to yield the chiral β-hydroxy carboxylic acid.
Materials:
-
Aldol adduct (from Protocol 2) (1.0 eq)
-
Lithium hydroxide (LiOH) (4.0 eq)
-
30% Hydrogen peroxide (H₂O₂) (10 eq)
-
Tetrahydrofuran (THF) and water (3:1 mixture)
Procedure:
-
The aldol adduct is dissolved in a 3:1 mixture of THF and water and cooled to 0 °C.
-
Aqueous lithium hydroxide is added, followed by the slow, dropwise addition of 30% hydrogen peroxide.
-
The mixture is stirred at 0 °C for 1 hour and then at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of aqueous sodium sulfite solution.
-
The chiral auxiliary is recovered by extraction with an organic solvent (e.g., ethyl acetate).
-
The aqueous layer is acidified with dilute HCl, and the desired β-hydroxy carboxylic acid product is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated to yield the product.[1]
Visualizations
Mechanism of Stereocontrol in an Evans Aldol Reaction
The stereochemical outcome of the Evans aldol reaction is dictated by the formation of a rigid, chelated transition state. The boron enolate forms a six-membered ring chair-like transition state with the aldehyde. The substituent on the oxazolidinone directs the approach of the aldehyde from the less sterically hindered face, leading to the observed high diastereoselectivity.
Caption: Stereocontrol in the Evans aldol reaction.
Experimental Workflow for Comparative Auxiliary Screening
A systematic workflow is essential for the objective comparison of different chiral auxiliaries. This involves parallel synthesis and analysis under identical reaction conditions.
Caption: Workflow for comparing chiral auxiliaries.
Logical Relationship for Auxiliary Selection
The choice of an optimal chiral auxiliary depends on a balance of several factors, including performance, cost, and ease of use.
Caption: Decision-making for auxiliary selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of (1S,2R)-2-Aminocyclopentanol Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is paramount to ensuring a secure work environment and minimizing environmental impact. This guide provides essential, immediate safety and logistical information for the proper disposal of (1S,2R)-2-Aminocyclopentanol hydrochloride. Adherence to these procedures, in conjunction with your institution's specific protocols, is critical.
Immediate Safety and Handling
Before beginning any disposal process, consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this stereoisomer was not found, the SDS for the similar compound (1S,2S)-trans-2-Aminocyclopentanol hydrochloride indicates it is harmful if swallowed.[1] Always handle the chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with institutional, local, state, and federal regulations. The following is a general procedural guide based on best practices for chemical waste.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the waste is in solid or liquid form and if it is mixed with other solvents or reagents.
-
Segregate from Incompatible Waste: Do not mix this compound waste with incompatible materials. At a minimum, it should be kept separate from bases, oxidizers, and cyanides.[2] Wastes should be collected in dependable containers that are compatible with their contents.[3]
Step 2: Containerization and Labeling
-
Use a Dedicated Waste Container: Use a clearly labeled, compatible waste container. Plastic containers are generally preferred for this type of chemical waste.
-
Labeling: The container must be clearly labeled with the full chemical name: "this compound," and any other components of the waste mixture. The label should also include the appropriate hazard warnings (e.g., "Harmful if swallowed"). Keep the container securely capped when not in use.[3]
Step 3: On-site Neutralization (for dilute aqueous solutions only)
For small quantities of dilute aqueous solutions, neutralization may be an option, but only if permitted by your institution's Environmental Health and Safety (EHS) office .
-
Dilution: The solution must be sufficiently dilute. Some guidelines suggest that solutions should be less than 10% concentration for in-lab neutralization.
-
Neutralization: Slowly add a dilute acid (such as hydrochloric acid) to the aqueous solution of this compound while stirring in a suitable container.[4]
-
pH Check: Monitor the pH of the solution. The final pH should be between 5 and 9 before it can be considered for sewer disposal.[5]
-
Sewer Disposal: If neutralization is permitted and the pH is within the acceptable range, the solution may be flushed down the sanitary sewer with copious amounts of water (at least 20 parts water).[5]
Step 4: Disposal of Bulk Quantities and Non-Aqueous Waste
Bulk quantities, solid waste, and solutions not suitable for neutralization must be disposed of as hazardous chemical waste.
-
Contact EHS: Contact your institution's EHS office or a licensed chemical waste disposal contractor for pickup and final disposal.[6]
-
Storage: Store the labeled, sealed waste container in a designated satellite accumulation area until it is collected.
Step 5: Disposal of Empty Containers
-
Triple Rinse: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water).[2][3]
-
Collect Rinsate: The rinsate from the first rinse must be collected and disposed of as hazardous waste.[7]
-
Container Disposal: Once the container is cleaned and the label is defaced, it may be disposed of as regular trash, depending on institutional policies.[6]
Quantitative Data for Disposal
| Parameter | Guideline | Source(s) |
| pH for Sewer Disposal | 5.0 - 9.0 | [5] |
| Concentration for In-Lab Neutralization | < 10% (v/v) for some dilute acids and bases | [7] |
| Water Dilution for Sewer Disposal | At least 20 parts water to 1 part neutralized waste | [5] |
| Maximum Acute Hazardous Waste Accumulation | 1 quart | [4] |
| Maximum Hazardous Waste Accumulation | 55 gallons | [4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies, the Safety Data Sheet (SDS), and local regulations to ensure full compliance and safety.
References
- 1. echemi.com [echemi.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for (1S,2R)-2-Aminocyclopentanol Hydrochloride
This guide provides critical safety and logistical information for the handling of (1S,2R)-2-Aminocyclopentanol hydrochloride, tailored for researchers, scientists, and professionals in drug development. The following procedures are synthesized from available safety data for aminocyclopentanol hydrochloride isomers to ensure safe laboratory practices.
Hazard Identification and GHS Classification:
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is paramount to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles with side-shields | To protect against splashes and dust particles.[1][3] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | To prevent skin contact. It is advisable to change gloves frequently. |
| Body Protection | Laboratory Coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient.[2] |
| Foot Protection | Closed-Toe Shoes | To protect feet from spills. |
Operational and Disposal Protocols
A systematic approach to the handling and disposal of this compound is crucial for laboratory safety and environmental protection.
Step-by-Step Handling Procedure:
-
Pre-Handling Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Verify the proper functioning of the chemical fume hood.
-
Don all required PPE as outlined in the table above before handling the compound.
-
-
Handling the Compound:
-
All handling of the solid compound should be conducted within a certified chemical fume hood to prevent inhalation of dust.[1]
-
Avoid the formation of dust during weighing and transferring.[2]
-
Use appropriate, clean, and dry glassware and equipment.
-
Keep the container tightly closed when not in use.[1]
-
-
Post-Handling:
-
Decontaminate the work area within the fume hood with an appropriate solvent.
-
Wash hands thoroughly after handling the compound.[1]
-
Disposal Plan:
Proper disposal of this compound and its contaminated waste is critical.
-
Unused or Expired Product:
-
Contaminated Waste:
-
All disposable items that have come into contact with the compound (e.g., gloves, pipette tips, weigh boats) should be considered hazardous waste.
-
Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container.
-
Solutions containing the compound should be collected in a labeled, sealed, and appropriate solvent waste container.
-
-
Spill Cleanup:
Emergency First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][3] |
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


